molecular formula C10H11FO3 B1318970 3-Fluoro-4-isopropoxybenzoic acid CAS No. 258273-30-2

3-Fluoro-4-isopropoxybenzoic acid

Cat. No.: B1318970
CAS No.: 258273-30-2
M. Wt: 198.19 g/mol
InChI Key: AFUBNDBLNISVBB-UHFFFAOYSA-N
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Description

3-Fluoro-4-isopropoxybenzoic acid is a useful research compound. Its molecular formula is C10H11FO3 and its molecular weight is 198.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUBNDBLNISVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-isopropoxybenzoic acid (CAS No. 258273-30-2), a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and its potential applications, particularly in drug discovery. The inclusion of a fluorine atom and an isopropoxy group on the benzoic acid scaffold imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents. This guide is intended to be a practical resource for researchers and professionals engaged in the design and synthesis of new chemical entities.

Introduction: The Strategic Importance of Fluorinated Benzoic Acids in Modern Chemistry

Fluorinated benzoic acid derivatives are a cornerstone in the field of organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The introduction of fluorine, a highly electronegative and sterically small atom, can profoundly influence a molecule's physicochemical and biological properties. Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to biological targets through favorable electrostatic interactions, and modulate the acidity of the carboxylic acid group.

The isopropoxy substituent, on the other hand, is a lipophilic group that can improve a compound's solubility in nonpolar environments and enhance its ability to cross biological membranes. The branched nature of the isopropoxy group can also introduce steric bulk, which can influence the molecule's conformation and provide a shield against metabolic degradation.

This compound synergistically combines these advantageous features. This guide will explore the synthesis, properties, and applications of this versatile molecule, providing a solid foundation for its use in advanced research and development.

Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and product development.[1][2][3]

PropertyValueSource
CAS Number 258273-30-2[1][2][3]
Molecular Formula C₁₀H₁₁FO₃[1][3]
Molecular Weight 198.19 g/mol [1]
Appearance White to off-white solid[2]
Predicted Boiling Point 304.5±22.0 °C[2]
Predicted pKa 4.31±0.10[2]
Storage Sealed in a dry environment at room temperature.[2]
Synonyms 3-Fluoro-4-(1-methylethoxy)benzoic acid[1]

Synthesis of this compound: A Proposed Pathway

Rationale for the Proposed Synthetic Route

The synthesis of ethers from phenols, known as the Williamson ether synthesis, is a robust and widely used reaction. This approach is ideal for introducing the isopropoxy group onto the phenolic hydroxyl of 3-Fluoro-4-hydroxybenzoic acid. The reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an isopropyl halide.

Synthesis_Pathway

Detailed Experimental Protocol

Step 1: Williamson Ether Synthesis

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-Fluoro-4-hydroxybenzoic acid (10.0 g, 64.1 mmol) and anhydrous potassium carbonate (17.7 g, 128.2 mmol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Addition of Alkylating Agent: While stirring the suspension, add isopropyl bromide (11.8 mL, 128.2 mmol) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Acidification: Acidify the aqueous solution to a pH of approximately 2-3 by the slow addition of 2 M hydrochloric acid. A precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Spectroscopic Characterization

While experimental spectra for this compound are not provided in the search results, the expected spectral characteristics can be inferred from data for analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons. The aromatic protons will exhibit splitting patterns influenced by both the fluorine and the other substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information about the carbon skeleton. Key signals will include the carbonyl carbon of the carboxylic acid, the aromatic carbons (with C-F coupling), and the carbons of the isopropoxy group.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) is expected at m/z = 198.19.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carbonyl group, and C-O and C-F stretching vibrations.

Applications in Drug Discovery and Development

Benzoic acid derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[4] The introduction of fluorine and an isopropoxy group in this compound makes it a promising intermediate for the synthesis of novel drug candidates.

Applications

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Structurally similar compounds, such as 3-fluoro-4-methoxybenzoic acid, are utilized as key intermediates in the synthesis of various pharmaceuticals.[5] This suggests that this compound can serve a similar role, providing a versatile starting material for more complex molecules.

Potential as a Scaffold for Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

Many NSAIDs are based on substituted benzoic acid structures. The specific substitution pattern of this compound may lead to the development of new NSAIDs with improved efficacy or a more favorable side-effect profile.

Exploration in Anticancer and Antimicrobial Drug Discovery

Benzoic acid derivatives have been investigated for their potential as anticancer and antimicrobial agents. The unique electronic and steric properties conferred by the fluoro and isopropoxy groups could lead to the discovery of compounds with potent and selective activity against cancer cells or microbial pathogens.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H315: Causes skin irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its unique combination of a fluorine atom and an isopropoxy group on a benzoic acid scaffold offers significant potential for the development of novel therapeutic agents with enhanced properties. This technical guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and its potential applications, serving as a foundational resource for researchers in the field. Further exploration of the biological activities of derivatives of this compound is a promising avenue for future research.

References

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  • PubChem. (n.d.). 2-Fluoro-4-isopropoxybenzoic acid. Retrieved from [Link]

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  • Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
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A Comprehensive Technical Guide to the Physicochemical Properties of 3-Fluoro-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-isopropoxybenzoic acid, a substituted aromatic carboxylic acid, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structural features—a fluorine atom and an isopropoxy group on a benzoic acid scaffold—confer unique electronic and steric properties that make it a valuable building block in the synthesis of complex organic molecules. The strategic incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs). This guide provides a detailed overview of the known and predicted physicochemical properties of this compound, outlines experimental protocols for their determination, and discusses its potential applications.

Chemical Identity and Core Properties

This compound is identified by the following key parameters:

PropertyValueSource
CAS Number 258273-30-2[1][2][3]
Molecular Formula C₁₀H₁₁FO₃[3]
Molecular Weight 198.19 g/mol [3]
Appearance White to off-white solid[4]
IUPAC Name This compound[1]
Synonyms 3-Fluoro-4-(1-methylethoxy)benzoic acid[2][3]

Physicochemical Data Summary

Precise experimental data for this compound is not widely available in the public domain. The following table summarizes the available predicted data. It is crucial for researchers to experimentally verify these properties for any specific application.

Physicochemical ParameterPredicted ValueNotes and Considerations
Melting Point (°C) Not availableExperimental determination is highly recommended.
Boiling Point (°C) 304.5 ± 22.0Predicted value; indicates high thermal stability.
Density (g/cm³) 1.211 ± 0.06Predicted value.
pKa 4.31 ± 0.10Predicted value; the acidity is influenced by the electron-withdrawing fluorine atom.
Solubility Not availableExpected to be sparingly soluble in water and more soluble in organic solvents like methanol, ethanol, and acetone. Experimental verification is necessary.

Spectroscopic and Chromatographic Characterization

Expected Spectroscopic Data:
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons. The coupling patterns of the aromatic protons will be influenced by the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the aromatic carbons (with C-F coupling), and the carbons of the isopropoxy group.

  • FT-IR: The infrared spectrum should exhibit a broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption, C-O stretching bands for the ether and carboxylic acid, and C-F stretching vibrations.

  • UV-Vis: The UV-Vis spectrum in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption bands characteristic of a substituted benzene ring. The absorption maxima for benzoic acid in aqueous solutions are typically observed around 230 nm and 274 nm.[5]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

A reverse-phase HPLC method is a standard approach for determining the purity of aromatic carboxylic acids. A general method that can be adapted is as follows:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.

  • Detection: UV at 254 nm.

Experimental Protocols

The following are detailed, step-by-step methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental property that indicates the purity of a crystalline solid.

MeltingPointWorkflow A Sample Preparation: Pulverize a small amount of the solid. B Capillary Loading: Pack the pulverized solid into a capillary tube to a height of 2-3 mm. A->B C Instrument Setup: Place the capillary tube into a melting point apparatus. B->C D Heating and Observation: Heat the sample, initially at a moderate rate, then slowly (1-2 °C/min) near the expected melting point. C->D E Record Melting Range: Note the temperature at which the first liquid appears and the temperature at which the entire sample is molten. D->E

Caption: Workflow for Melting Point Determination.

Protocol:

  • Sample Preparation: A small amount of dry this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube, which is sealed at one end, to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a steady rate. As the expected melting point is approached, the heating rate is reduced to approximately 1-2 °C per minute.

  • Data Recording: The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A narrow melting range is indicative of high purity.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

SolubilityWorkflow A Sample Addition: Add an excess amount of the solid to a known volume of the solvent in a sealed vial. B Equilibration: Agitate the vial at a constant temperature for a set period (e.g., 24-48 hours) to reach equilibrium. A->B C Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the solution to remove any solid particles. B->C D Quantification: Analyze the concentration of the solute in the clear supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy). C->D E Calculate Solubility: Express the solubility in terms of mass per unit volume (e.g., mg/mL). D->E

Caption: Workflow for Solubility Determination.

Protocol:

  • Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, dichloromethane) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Analysis: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

  • Calculation: The solubility is calculated and expressed in units such as mg/mL or mol/L.

Applications and Significance in Drug Discovery

Fluorinated benzoic acids are a class of compounds that have garnered significant attention in medicinal chemistry. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

While direct applications of this compound in commercial drugs are not extensively documented, its structural motifs are present in various developmental and approved therapeutic agents. For instance, the related compound, 4-Fluoro-3-hydroxybenzoic acid, is a key intermediate in the synthesis of Acoramidis, a transthyretin stabilizer for the treatment of amyloidosis.[6][7] This highlights the potential of fluorinated benzoic acid derivatives as crucial building blocks in the development of novel therapeutics.

The isopropoxy group in this compound can also play a role in modifying the compound's pharmacokinetic properties, potentially improving its absorption and distribution within the body.

Safety and Handling

This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic intermediate with physicochemical properties that make it an attractive candidate for applications in drug discovery and materials science. While a comprehensive experimental dataset for this specific compound is not yet publicly available, this guide provides the foundational knowledge, predicted properties, and standardized experimental protocols necessary for its effective use and characterization in a research setting. As with any chemical compound, it is imperative for researchers to conduct their own thorough analyses to verify its properties and ensure its suitability for their intended applications.

References

  • Aaron Chemistry. 258273-30-2 | MFCD11156603 | this compound. Available from: [Link]

  • J&K Scientific. This compound | 258273-30-2. Available from: [Link]

  • 001Chemical. CAS No. 258273-30-2, this compound. Available from: [Link]

  • PubChem. 2-Fluoro-4-isopropoxybenzoic acid. Available from: [Link]

  • Chopra, D., Mohan, T. P., Sreedhar, K. S., & Guru Row, T. N. (2005). 4-Fluoro-3-phenoxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3228–o3229.
  • Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 53(19), 11433–11442.
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  • Kumar, A., & Garlapati, V. K. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review.
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  • Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(12), 6546–6556.
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An In-Depth Technical Guide to 3-Fluoro-4-isopropoxybenzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Benzoic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of therapeutic candidates. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Among the various classes of fluorinated building blocks, substituted benzoic acids are of particular interest due to their prevalence in a multitude of biologically active compounds.

This technical guide provides a comprehensive overview of 3-Fluoro-4-isopropoxybenzoic acid, a versatile synthetic intermediate. We will delve into its fundamental properties, provide detailed protocols for its synthesis and analytical characterization, and explore its applications as a key building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this and related compounds in their research endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective utilization in synthesis and drug design. This compound is a white to off-white solid at room temperature.[1] Its key properties are summarized in the table below.

PropertyValueReference
Molecular Weight 198.19 g/mol [1][2][3]
Molecular Formula C₁₀H₁₁FO₃[2][3]
CAS Number 258273-30-2[1][3][4]
Boiling Point (Predicted) 304.5 ± 22.0 °C[1]
Density (Predicted) 1.211 ± 0.06 g/cm³[1]
pKa (Predicted) 4.31 ± 0.10[1]
Appearance White to off-white solid[1]
Storage Sealed in dry, room temperature conditions[1]

Synthesis of this compound: A Step-by-Step Protocol

The most direct and industrially scalable synthesis of this compound involves a two-step process, starting from the commercially available 3-fluoro-4-hydroxybenzoic acid. The key transformation is a Williamson ether synthesis, a robust and well-established method for the formation of ethers.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Williamson Ether Synthesis Fluorobenzene Fluorobenzene Fluorophenol 4-Fluorophenol Fluorobenzene->Fluorophenol Hydrolysis Precursor 3-Fluoro-4-hydroxybenzoic acid Fluorophenol->Precursor Kolbe-Schmitt Carboxylation Precursor_in 3-Fluoro-4-hydroxybenzoic acid Product This compound Precursor_in->Product Isopropyl_halide Isopropyl halide (e.g., 2-bromopropane) Isopropyl_halide->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 3-Fluoro-4-hydroxybenzoic Acid (Precursor)

While 3-fluoro-4-hydroxybenzoic acid is commercially available, understanding its synthesis provides valuable context. A common method is the Kolbe-Schmitt carboxylation of 4-fluorophenol.

  • Reaction Setup: In a four-necked reaction flask equipped with a mechanical stirrer, condenser, and gas inlet, dissolve 4-fluorophenol (1.0 eq) and potassium hydroxide (2.0 eq) in distilled water.

  • Carboxylation: Heat the solution to 40-60°C and bubble carbon dioxide gas through the mixture for 2-4 hours.

  • Acidification and Cyclization: After the carboxylation, carefully add concentrated sulfuric acid dropwise to the reaction mixture. Then, heat the mixture to 110-120°C and reflux for 4 hours.

  • Work-up and Isolation: Cool the reaction to room temperature and perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated to yield 3-fluoro-4-hydroxybenzoic acid.

Step 2: Williamson Ether Synthesis to Yield this compound

This step involves the O-alkylation of the phenolic hydroxyl group of 3-fluoro-4-hydroxybenzoic acid with an isopropyl halide.

  • Reaction Setup: To a solution of 3-fluoro-4-hydroxybenzoic acid (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Alkylation: To the stirred suspension, add 2-bromopropane or 2-iodopropane (1.1-1.5 eq) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water. Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is critical for its use in subsequent research and development activities. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Diagram of the Analytical Workflow

Analytical_Workflow cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Identification Sample This compound Sample HPLC HPLC-UV/DAD Sample->HPLC NMR NMR (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (MS) Sample->MS Purity Purity Assessment (%) HPLC->Purity Structure Structural Confirmation NMR->Structure MS->Structure

Caption: Analytical workflow for quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound. A reversed-phase method is typically employed.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance (typically around 254 nm).

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of this compound.

  • ¹H NMR: Will show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The coupling patterns and chemical shifts provide information about the substitution pattern on the benzene ring.

  • ¹³C NMR: Will display distinct signals for each carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons (with C-F coupling), and the carbons of the isopropoxy group.

  • ¹⁹F NMR: Will exhibit a singlet, confirming the presence of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Expected Ion: In positive ion mode, the [M+H]⁺ ion would be observed at m/z 199.07. In negative ion mode, the [M-H]⁻ ion would be observed at m/z 197.06.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a valuable building block in medicinal chemistry. The fluorinated phenyl ring can enhance metabolic stability and binding interactions, while the carboxylic acid provides a handle for further chemical modifications, such as amide bond formation.

Derivatives of fluorinated benzoic acids have been investigated for a wide range of therapeutic applications, including:

  • Anti-inflammatory Agents: As key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antiviral Agents: Benzoic acid derivatives have been explored as inhibitors of viral enzymes, such as influenza neuraminidase.[5]

  • Anticancer Agents: The benzoic acid scaffold is present in numerous anticancer drugs, and its derivatives are continuously being explored for their potential to inhibit cancer cell proliferation.[6]

  • Kinase Inhibitors: The structural features of this compound make it a suitable starting point for the synthesis of inhibitors of various protein kinases, which are important targets in oncology and inflammatory diseases.

While specific drugs containing the this compound moiety are not yet on the market, its utility as a versatile intermediate in the synthesis of biologically active molecules is well-recognized in the scientific literature and patent landscape.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound, with a molecular weight of 198.19 g/mol , is a valuable and versatile building block for drug discovery and development. Its synthesis is achievable through well-established chemical transformations, and its purity and identity can be rigorously assessed using standard analytical techniques. The strategic incorporation of fluorine and the presence of a modifiable carboxylic acid group make it an attractive starting material for the synthesis of a diverse range of therapeutic candidates. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this compound in their quest for novel and improved medicines.

References

  • Fluoro-ketopyranosyl nucleosides: synthesis and biological evaluation of 3-fluoro-2-keto-beta-D-glucopyranosyl derivatives of N4-benzoyl cytosine. (2007). PubMed. Retrieved from [Link]

  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. (2025). PubMed. Retrieved from [Link]

  • Structure-based inhibitors of influenza virus sialidase. A benzoic acid lead with novel interaction. (n.d.). PubMed. Retrieved from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel 3′-Difluorovinyl Taxoids. (n.d.). NIH. Retrieved from [Link]

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. (n.d.). NIH. Retrieved from [Link]

  • 4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. (2008). PubMed. Retrieved from [Link]

  • CAS No. 258273-30-2, this compound - 001CHEMICAL. (n.d.). Retrieved January 23, 2026, from [Link]

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An In-Depth Technical Guide to the Structure Elucidation of 3-Fluoro-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough of the structural elucidation of 3-Fluoro-4-isopropoxybenzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of analytical techniques, offering a rationale-driven narrative that explains the "why" behind each experimental choice. By integrating multi-technique spectroscopic analysis with foundational chemical principles, this guide serves as a practical framework for researchers engaged in the synthesis and characterization of novel small molecules. We will delve into a logical workflow that begins with a plausible synthetic route and culminates in the unambiguous confirmation of the target structure through the synergistic interpretation of Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HMBC) techniques.

Introduction: The Imperative for Rigorous Structure Elucidation

In the realm of drug discovery and development, the precise structural characterization of a molecule is a non-negotiable prerequisite. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. This compound, with its combination of an aromatic ring, a carboxylic acid, a fluorine substituent, and an ether linkage, presents a representative case study for the application of modern analytical methodologies. The interplay of these functional groups gives rise to a unique spectroscopic fingerprint that, when correctly interpreted, unequivocally defines its chemical architecture. This guide is structured to mirror the logical progression of a research scientist's thought process in confirming the identity of a newly synthesized compound.

Synthetic Strategy: A Plausible Route to this compound

A robust structural elucidation begins with a clear understanding of the intended synthetic pathway. A logical and well-documented synthesis provides a strong hypothesis for the expected structure. A plausible and efficient method to synthesize this compound involves a two-step process starting from the commercially available 3-Fluoro-4-hydroxybenzoic acid.

Proposed Synthetic Pathway

The synthesis hinges on the protection of the carboxylic acid functionality, followed by a Williamson ether synthesis to introduce the isopropoxy group, and concluding with deprotection to yield the final product.

Synthetic_Pathway start 3-Fluoro-4-hydroxybenzoic acid ester Methyl 3-fluoro-4-hydroxybenzoate start->ester Esterification (MeOH, H+) ether Methyl 3-fluoro-4-isopropoxybenzoate ester->ether Williamson Ether Synthesis (Isopropyl bromide, K2CO3) final This compound ether->final Hydrolysis (NaOH, H2O then H+)

Caption: Proposed synthetic route for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Esterification of 3-Fluoro-4-hydroxybenzoic acid

  • To a solution of 3-Fluoro-4-hydroxybenzoic acid (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 3-fluoro-4-hydroxybenzoate.

Step 2: Williamson Ether Synthesis

  • Dissolve Methyl 3-fluoro-4-hydroxybenzoate (1.0 eq) in acetone or DMF.

  • Add potassium carbonate (2.0 eq) and isopropyl bromide (1.5 eq).

  • Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain Methyl 3-fluoro-4-isopropoxybenzoate.

Step 3: Hydrolysis of the Ester

  • Dissolve the purified Methyl 3-fluoro-4-isopropoxybenzoate (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Analysis: Deciphering the Molecular Signature

With a sample of the synthesized compound in hand, the next critical phase is to acquire and interpret a suite of spectroscopic data. Each technique provides a unique piece of the structural puzzle, and their combined analysis provides a self-validating system for structure confirmation.

Mass Spectrometry (MS): Determining the Molecular Mass and Formula

Mass spectrometry is the first port of call to determine the molecular weight of the synthesized compound and to gain insights into its elemental composition.

Expected Data for C₁₀H₁₁FO₃:

ParameterExpected Value
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
Exact Mass 198.0692 u

Interpretation:

  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak at an m/z (mass-to-charge ratio) of 198. This corresponds to the molecular weight of the target compound.

  • Isotopic Pattern: The presence of a small M+1 peak, approximately 1.1% of the intensity of the M+ peak for each carbon atom, would be consistent with the presence of the ¹³C isotope in a molecule containing ten carbon atoms.

  • Fragmentation Pattern: Key fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH, m/z 17) and the carboxyl group (-COOH, m/z 45). For our target molecule, we would anticipate a significant fragment at m/z 155, corresponding to the loss of the carboxyl group, and a fragment at m/z 181 from the loss of a hydroxyl radical. The presence of the isopropoxy group might also lead to the loss of a propyl radical (-C₃H₇, m/z 43), resulting in a fragment at m/z 155, or the loss of propene (-C₃H₆, m/z 42) via a McLafferty-type rearrangement, giving a fragment at m/z 156.

MS_Fragmentation M [C10H11FO3]+• m/z = 198 F1 [C9H8FO2]+ m/z = 155 M->F1 - COOH F2 [C10H10FO2]+ m/z = 181 M->F2 - OH F3 [C7H5FO2]+• m/z = 156 M->F3 - C3H6

Caption: Plausible mass spectral fragmentation of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~2500-3300 (broad)O-H stretchCarboxylic Acid
~1700-1680C=O stretchCarboxylic Acid (Aryl)[1]
~1600, ~1470C=C stretchAromatic Ring
~1320-1210C-O stretchCarboxylic Acid & Aryl Ether[1]
~1250C-O-C stretchAryl-alkyl ether
~1100C-F stretchAryl Fluoride

Interpretation:

  • The hallmark of a carboxylic acid is the very broad O-H stretching band in the region of 2500-3300 cm⁻¹, which is due to strong hydrogen bonding.[1]

  • A strong, sharp absorption band around 1700-1680 cm⁻¹ is characteristic of the C=O stretch of an aromatic carboxylic acid.[1]

  • The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1600-1470 cm⁻¹ region.

  • The C-O stretching vibrations of the carboxylic acid and the aryl ether will appear in the 1320-1210 cm⁻¹ range.[1]

  • A distinct band around 1250 cm⁻¹ can be attributed to the asymmetric C-O-C stretching of the aryl-alkyl ether.

  • The C-F stretch of the aryl fluoride will likely be observed around 1100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed information about the structure of a molecule, revealing the connectivity of atoms and their chemical environments.

Expected ¹H NMR Data (in CDCl₃, 300 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12Singlet (broad)1H-COOH
~7.8-7.9Doublet of doublets1HAr-H
~7.7Doublet1HAr-H
~7.0Triplet1HAr-H
~4.6Septet1H-OCH(CH₃)₂
~1.4Doublet6H-OCH(CH₃)₂

Interpretation:

  • Carboxylic Acid Proton: A broad singlet far downfield (δ 11-12 ppm) is characteristic of the acidic proton of the carboxylic acid.

  • Aromatic Protons: The aromatic region (δ 7.0-8.0 ppm) will show three distinct signals, integrating to one proton each. The splitting patterns (doublet of doublets, doublet, and triplet) will be indicative of their coupling to each other and to the fluorine atom.

  • Isopropoxy Protons: A septet around δ 4.6 ppm, integrating to one proton, corresponds to the methine proton of the isopropoxy group, split by the six adjacent methyl protons. A doublet at approximately δ 1.4 ppm, integrating to six protons, represents the two equivalent methyl groups of the isopropoxy moiety, split by the single methine proton.

Expected ¹³C NMR Data (in CDCl₃, 75 MHz):

Chemical Shift (δ, ppm)Assignment
~170-175-COOH
~155-160 (d, ¹JCF ≈ 250 Hz)C-F
~150-155C-O (ether)
~125-130Ar-C
~120-125 (d, ²JCF ≈ 20 Hz)Ar-C
~115-120 (d, ²JCF ≈ 20 Hz)Ar-C
~110-115Ar-C
~71-OCH(CH₃)₂
~22-OCH(CH₃)₂

Interpretation:

  • Carbonyl Carbon: The signal for the carboxylic acid carbonyl carbon will be significantly downfield, in the range of δ 170-175 ppm.

  • Aromatic Carbons: The six aromatic carbons will give rise to six distinct signals. The carbon directly bonded to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 250 Hz). The carbons ortho and meta to the fluorine will also exhibit smaller carbon-fluorine couplings (²JCF and ³JCF).

  • Isopropoxy Carbons: The methine carbon of the isopropoxy group will be found around δ 71 ppm, while the two equivalent methyl carbons will resonate at a higher field, around δ 22 ppm.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

  • COSY: This experiment will show correlations between protons that are coupled to each other. We would expect to see a correlation between the methine proton of the isopropoxy group and the methyl protons. We would also observe correlations between adjacent aromatic protons.

  • HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

    • The methine proton of the isopropoxy group correlating to the aromatic carbon attached to the ether oxygen.

    • The aromatic protons correlating to nearby aromatic carbons and the carbonyl carbon of the carboxylic acid.

    • The methyl protons of the isopropoxy group correlating to the methine carbon.

Caption: Key expected HMBC correlations for structural confirmation.

Conclusion: A Unified Structural Assignment

The convergence of data from mass spectrometry, IR spectroscopy, and a full suite of NMR experiments provides an unassailable confirmation of the structure of this compound. The molecular formula and fragmentation patterns from MS, the characteristic functional group vibrations in the IR spectrum, and the detailed connectivity map provided by 1D and 2D NMR all coalesce to support the proposed structure. This multi-faceted approach exemplifies a rigorous, self-validating workflow that is essential for ensuring the scientific integrity of research in chemistry and drug development. By understanding the principles behind each technique and how they complement one another, researchers can confidently elucidate the structures of novel chemical entities.

References

  • ChemicalBook: this compound Source: ChemicalBook
  • PubChem: this compound

    • Source: National Center for Biotechnology Inform
    • URL: [Link]

  • Doc Brown's Chemistry: Infrared spectrum of benzoic acid

    • Source: Doc Brown's Chemistry
    • URL: [Link]

  • Master Organic Chemistry: The Williamson Ether Synthesis

    • Source: Master Organic Chemistry
    • URL: [Link]

  • BenchChem: Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid Source: BenchChem
  • SpectraBase: p-Isopropoxybenzoic acid

    • Source: Wiley Science Solutions
    • URL: [Link]

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A Comprehensive Technical Guide to the Melting Point Determination of 3-Fluoro-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for the accurate and reliable determination of the melting point of 3-Fluoro-4-isopropoxybenzoic Acid. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond a simple recitation of steps. It delves into the causality behind methodological choices, emphasizing the principles of scientific integrity and self-validating protocols essential for pharmaceutical research and quality control.

Introduction: The Critical Role of Melting Point in Pharmaceutical Development

This compound (CAS No. 258273-30-2) is a fluorinated benzoic acid derivative.[1][2][3] Such compounds are often key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). In this context, the melting point is not merely a physical constant; it is a critical attribute that provides profound insights into the material's identity, purity, and polymorphic form.

An accurate melting point determination serves as a cornerstone for:

  • Identity Confirmation: Verifying that the synthesized or procured material is indeed the target compound. A sharp melting point that is consistent across batches provides strong evidence of chemical identity.

  • Purity Assessment: The presence of impurities typically depresses and broadens the melting range. Therefore, a narrow melting range is a primary indicator of high purity.

  • Polymorphic Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points. As polymorphism has significant implications for a drug's stability, solubility, and bioavailability, melting point analysis is a fundamental tool in its characterization.

  • Stability Studies: Changes in the melting point of a substance over time under various storage conditions can indicate degradation or polymorphic transformation.

This guide will detail two primary, pharmacopeia-recognized methods for determining the melting point of a crystalline solid like this compound: the Capillary Method and Differential Scanning Calorimetry (DSC).

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of the target compound is presented below. Note that while many properties can be predicted or are available from suppliers, the experimental melting point is a value to be determined empirically to ensure accuracy.

PropertyValueSource
CAS Number 258273-30-2[1][2][3]
Molecular Formula C₁₀H₁₁FO₃[2][4]
Molecular Weight 198.19 g/mol [2][4]
Appearance White to off-white solid[1]
Boiling Point 304.5 ± 22.0 °C (Predicted)[1]
Density 1.211 ± 0.06 g/cm³ (Predicted)[1]
pKa 4.31 ± 0.10 (Predicted)[1]
Melting Point To Be Determined (TBD) -

Core Methodologies for Melting Point Determination

The choice of methodology depends on the required level of precision, the amount of sample available, and the specific information sought (e.g., a simple melting range versus detailed thermodynamic data). Both methods described here are considered standard practice in the pharmaceutical industry.

The Pharmacopeial Capillary Method

This traditional method, recognized by the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and others, determines the melting range as the temperature interval from the first appearance of liquid (onset of melting) to the complete disappearance of the solid phase (clear point).[5][6][7]

3.1.1 Principle of the Method

A small, compact column of the finely powdered substance is heated in a capillary tube at a controlled rate. The temperatures at which melting begins and ends are visually observed and recorded. The European Pharmacopoeia defines the melting point as the temperature at which the last solid particle passes into the liquid phase.[6] The USP defines the melting range as the interval between the point where the substance column collapses against the side of the tube and the point where it is completely melted.[5]

3.1.2 Experimental Protocol: USP <741> Class I/Ia

This protocol is a synthesis of best practices outlined in major pharmacopeias.[5][8][9]

Apparatus:

  • A melting point apparatus with a heating block or liquid bath (e.g., silicone oil).

  • A calibrated thermometer or digital temperature sensor with a resolution of at least 0.5 °C.[6]

  • Glass capillary tubes (typically 0.9-1.1 mm internal diameter), sealed at one end.[6]

Procedure:

  • Sample Preparation: Ensure the this compound sample is thoroughly dry. If necessary, dry it in a desiccator over a suitable drying agent. Gently pulverize the sample into a fine powder to ensure uniform packing.

  • Capillary Loading: Load the dry powder into the open end of a capillary tube, tapping the sealed end gently on a hard surface to compact the powder. The final packed column height should be 4-6 mm.[7]

  • Instrument Setup: Place the loaded capillary into the heating block of the apparatus.

  • Heating Profile:

    • Rapidly heat the block to a temperature approximately 10 °C below the expected melting point.

    • Once this temperature is reached, reduce the heating rate to a steady 1 ± 0.5 °C per minute.[5][9] This slow ramp rate is crucial for thermal equilibrium and accurate determination.

  • Observation and Recording:

    • Onset Point (T_onset): Record the temperature at which the first sign of melting is observed. This is often seen as the substance beginning to shrink or collapse against the capillary wall.[5]

    • Clear Point (T_clear): Record the temperature at which the last solid particle melts, resulting in a completely clear liquid.

  • Reporting: The melting range is reported as T_onset – T_clear. For a pure substance, this range should be narrow (typically < 2 °C).

  • System Suitability: The accuracy of the apparatus must be verified at regular intervals using certified melting point reference standards (e.g., from USP or LGC).[5][10] The standards chosen should bracket the expected melting point of the test substance.

3.1.3 Causality and Trustworthiness

  • Why pulverize the sample? A fine powder ensures dense, uniform packing, which promotes even heat transfer and a sharper, more reproducible melting range.

  • Why a slow heating rate? A slow ramp rate of 1 °C/min ensures that the temperature of the sample, the heating block, and the thermometer remain in equilibrium. A faster rate can cause the thermometer reading to lag behind the actual sample temperature, leading to an erroneously high and broad melting range.

  • Why use reference standards? Calibration with traceable standards is the cornerstone of a self-validating system. It ensures that the instrument is performing accurately and that the results are reliable and comparable across different laboratories and instruments.[5][10]

Diagram: Capillary Method Workflow

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_analysis Instrumental Analysis Dry Dry Sample Pulverize Pulverize to Fine Powder Dry->Pulverize Load Load into Capillary Tube Pulverize->Load Compact Compact to 4-6 mm Load->Compact Place Place in Apparatus Compact->Place Heat Heat to T_exp - 10°C Place->Heat Calibrate Calibrate with Reference Standards Place->Calibrate Ramp Ramp at 1°C/min Heat->Ramp Observe Observe & Record T_onset / T_clear Ramp->Observe Result Report Melting Range (T_onset – T_clear) Observe->Result

Caption: Workflow for Melting Point Determination by the Capillary Method.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that offers higher precision and more detailed information than the capillary method. It is widely used in the pharmaceutical industry for characterizing drug substances and formulations.[11][12][13]

3.2.1 Principle of the Method

DSC measures the difference in heat flow between a sample and an inert reference material as a function of temperature.[14] When the sample undergoes a thermal transition, such as melting, it requires more heat to maintain the same temperature as the reference. This absorption of heat results in an endothermic peak on the DSC thermogram. The area under this peak is proportional to the enthalpy of fusion (ΔHfus), and the peak temperature is related to the melting point.

3.2.2 Experimental Protocol

Apparatus:

  • A calibrated Differential Scanning Calorimeter.

  • Sample pans (typically aluminum) and a hermetic sealing press.

  • An inert purge gas supply (e.g., high-purity nitrogen).

Procedure:

  • Instrument Calibration: Calibrate the DSC for both temperature and enthalpy using a high-purity certified reference standard, such as Indium, which has a well-defined melting point (156.6 °C) and enthalpy of fusion.

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of material through sublimation during the analysis. Prepare an empty, sealed pan to use as the reference.

  • Instrument Setup: Place the sample pan and the reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a constant rate, typically 10 °C/min, under a constant flow of inert purge gas (e.g., 50 mL/min).

    • Continue heating to a temperature well above the completion of the melting transition.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Onset Temperature: Determined by the intersection of the baseline with the tangent of the leading edge of the melting endotherm. This is often reported as the melting point.

    • Peak Temperature: The temperature at which the maximum heat flow occurs.

    • Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak. This value is a measure of the material's crystallinity.

3.2.3 Causality and Trustworthiness

  • Why use an inert purge gas? A nitrogen purge prevents oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal event is purely melting and not a chemical reaction.

  • Why hermetically seal the pan? Sealing prevents mass loss from sublimation, which would affect the accuracy of the enthalpy of fusion measurement. It also contains any potential decomposition products.

  • Why analyze the peak shape? A sharp, symmetric endotherm is indicative of a pure, crystalline material. A broad or multi-peaked endotherm can suggest the presence of impurities, multiple polymorphs, or simultaneous decomposition. This detailed information is a key advantage of DSC over the capillary method.

Diagram: DSC Analysis Logic

G cluster_input Inputs cluster_output Outputs cluster_analysis Data Interpretation Sample Sample Pan (2-5 mg) DSC DSC Instrument (Calibrated) Sample->DSC Reference Reference Pan (Empty) Reference->DSC Thermogram Heat Flow vs. Temperature (Thermogram) DSC->Thermogram T_onset Onset Temp (Melting Point) Thermogram->T_onset T_peak Peak Temp Thermogram->T_peak DeltaH ΔHfus (Crystallinity) Thermogram->DeltaH PeakShape Peak Shape (Purity/Polymorphism) Thermogram->PeakShape

Caption: Logical flow from sample input to data interpretation in DSC.

Conclusion

The determination of the melting point of this compound is a fundamental step in its physicochemical characterization, essential for its application in pharmaceutical research and development. While the capillary method provides a reliable melting range compliant with pharmacopeial standards, Differential Scanning Calorimetry offers a more comprehensive thermodynamic profile, including the enthalpy of fusion and insights into purity and polymorphism.

The protocols detailed in this guide are designed to be robust and self-validating, grounded in the principles of calibration, controlled experimental conditions, and careful observation. By adhering to these methodologies, researchers can generate accurate and trustworthy data, ensuring the quality and consistency of this important chemical intermediate.

References

  • World Health Organization. (2023). 1.2.1. Melting Temperature and Melting Range. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • European Pharmacopoeia. (2013). 2.2.14. Melting point - capillary method. [Link]

  • TA Instruments. “Apparent Melting”: A New Approach to Characterizing Crystalline Structure in Pharmaceutical Materials. [Link]

  • Veeprho. Use of DSC in Pharmaceuticals Drug Characterisation. [Link]

  • United States Pharmacopeia. General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]

  • Scribd. 2.2.14. Melting Point - Capillary Method. [Link]

  • Wikipedia. Differential scanning calorimetry. [Link]

  • Pharmacopeia.cn. <741> MELTING RANGE OR TEMPERATURE. [Link]

  • ChemRxiv. Compliance with amended General Chapter USP<741>Melting Range or Temperature. [Link]

  • British Pharmacopoeia. Appendix V A. Determination of Melting Point. [Link]

  • National Institutes of Health. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]

  • News-Medical.Net. Differential Scanning Calorimetry of Pharmaceuticals. [Link]

  • Chem-Impex. 3-Fluoro-4-methylbenzoic acid. [Link]

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Spectroscopic Data for 3-Fluoro-4-isopropoxybenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Fluoro-4-isopropoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in the development of novel pharmaceuticals and other specialty chemicals. The presence of the fluorine atom and the isopropoxy group on the benzoic acid core significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for medicinal chemistry. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in biological and chemical systems.

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound. While experimental spectra for this specific compound are not widely published, this guide will leverage predicted data and experimental data from closely related analogs to provide a detailed and authoritative interpretation of its expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This approach, rooted in fundamental spectroscopic principles and comparative analysis, offers a robust framework for researchers, scientists, and drug development professionals working with this and similar molecules.

Molecular Structure and Key Features

The molecular structure of this compound, with the chemical formula C₁₀H₁₁FO₃ and a molecular weight of 198.19 g/mol , forms the basis for interpreting its spectroscopic data.[1][2] The key structural features that will dominate the spectra are the substituted benzene ring, the carboxylic acid group, the isopropoxy group, and the fluorine atom.

Figure 1: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the isopropoxy group protons, and the acidic proton of the carboxylic acid.

Experimental Protocol (Typical)
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shift of the acidic proton.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.[3]

    • Reference: Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Predicted ¹H NMR Data and Interpretation

The following table summarizes the predicted chemical shifts (δ) and multiplicities for the protons of this compound. These predictions are based on established substituent effects and data from analogous compounds such as 4-isopropoxybenzoic acid and 3-fluorobenzoic acid.[4][5][6]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Carboxylic Acid (-COOH)~12-13Broad singlet (s)-
Aromatic H-2~7.8 (dd)Doublet of doubletsJ ≈ 8.5, 2.0
Aromatic H-5~7.7 (d)DoubletJ ≈ 8.5
Aromatic H-6~7.1 (d)DoubletJ ≈ 8.5
Isopropoxy Methine (-CH)~4.7 (sept)SeptetJ ≈ 6.0
Isopropoxy Methyl (-CH₃)~1.4 (d)DoubletJ ≈ 6.0

Interpretation:

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift (12-13 ppm) due to deshielding and hydrogen bonding. Its position and broadness can be highly dependent on the solvent and concentration.

  • Aromatic Protons: The aromatic region will display a complex splitting pattern. The proton at position 2 (H-2) will be a doublet of doublets due to coupling with both the adjacent proton (H-6) and the fluorine atom. The protons at positions 5 and 6 will likely appear as doublets, although long-range couplings might introduce further complexity. The electron-donating isopropoxy group and the electron-withdrawing fluorine atom will influence the precise chemical shifts of these protons.

  • Isopropoxy Protons: The methine proton of the isopropoxy group will appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons will, in turn, appear as a doublet due to coupling with the single methine proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound will show distinct signals for each unique carbon atom, with their chemical shifts influenced by the attached atoms and their position within the molecule.

Experimental Protocol (Typical)
  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.[3]

Predicted ¹³C NMR Data and Interpretation

The predicted chemical shifts for the carbon atoms of this compound are presented below. These are based on additive models and comparison with related structures like 4-isopropoxybenzoic acid and 3-fluorobenzoic acid.[4][7][8]

Carbon Assignment Predicted Chemical Shift (δ, ppm) C-F Coupling (J, Hz)
Carboxylic Acid (-COOH)~167-
Aromatic C-1~125-
Aromatic C-2~118d, J ≈ 22
Aromatic C-3 (C-F)~155d, J ≈ 250
Aromatic C-4 (C-O)~150d, J ≈ 10
Aromatic C-5~124-
Aromatic C-6~117d, J ≈ 5
Isopropoxy Methine (-CH)~72-
Isopropoxy Methyl (-CH₃)~22-

Interpretation:

  • Carboxylic Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded carbon and will appear at a downfield chemical shift of around 167 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon directly attached to the fluorine atom (C-3) will show a large one-bond carbon-fluorine coupling constant (J ≈ 250 Hz) and will be shifted downfield. The other aromatic carbons will also exhibit smaller carbon-fluorine couplings, which are invaluable for definitive assignments. The carbon attached to the isopropoxy group (C-4) will also be downfield due to the electronegativity of the oxygen.

  • Isopropoxy Carbons: The methine and methyl carbons of the isopropoxy group will appear in the aliphatic region of the spectrum, with the methine carbon being further downfield due to its attachment to the oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (Typical)
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands and Interpretation

The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid, the aromatic ring, and the C-O and C-F bonds. The expected characteristic absorption bands are listed below, with comparisons to benzoic acid and its derivatives.[4][9]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)3300-2500Broad, Strong
C-H stretch (Aromatic)3100-3000Medium
C-H stretch (Aliphatic)2980-2850Medium
C=O stretch (Carboxylic Acid)1720-1680Strong
C=C stretch (Aromatic)1600-1450Medium-Strong
C-O stretch (Ether)1250-1200Strong
C-F stretch1150-1000Strong
O-H bend (Carboxylic Acid)1440-1395 and 950-910Medium, Broad

Interpretation:

  • Carboxylic Acid Group: The most characteristic feature will be a very broad O-H stretching band in the region of 3300-2500 cm⁻¹, which is due to hydrogen bonding. A strong C=O stretching absorption will be observed around 1700 cm⁻¹.

  • Aromatic Ring: C-H stretching vibrations will appear just above 3000 cm⁻¹, and several C=C stretching bands will be present in the 1600-1450 cm⁻¹ region.

  • Isopropoxy Group: Aliphatic C-H stretching bands will be observed below 3000 cm⁻¹, and a strong C-O stretching band for the ether linkage is expected around 1250-1200 cm⁻¹.

  • C-F Bond: A strong absorption due to the C-F stretching vibration will be present in the fingerprint region, typically between 1150 and 1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Experimental Protocol (Typical)
  • Ionization Method: Electrospray ionization (ESI) is a common technique for carboxylic acids, which can be analyzed in either positive or negative ion mode. Electron ionization (EI) can also be used.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

Expected Mass Spectrum and Fragmentation
  • Molecular Ion: The molecular weight of this compound is 198.19. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 199.19. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 197.18. In EI-MS, the molecular ion peak (M⁺˙) would be at m/z 198.

  • Key Fragmentation Pathways: The fragmentation of this compound is expected to proceed through several characteristic pathways. A common fragmentation for benzoic acids is the loss of the carboxylic acid group.

G cluster_0 Key Fragmentation Pathways M+ (m/z 198) M+ (m/z 198) [M-CH3]+ (m/z 183) [M-CH3]+ (m/z 183) M+ (m/z 198)->[M-CH3]+ (m/z 183) - •CH3 [M-C3H6]+ (m/z 156) [M-C3H6]+ (m/z 156) M+ (m/z 198)->[M-C3H6]+ (m/z 156) - C3H6 [M-COOH]+ (m/z 153) [M-COOH]+ (m/z 153) M+ (m/z 198)->[M-COOH]+ (m/z 153) - •COOH [M-C3H7]+ (m/z 155) [M-C3H7]+ (m/z 155) [M-CH3]+ (m/z 183)->[M-C3H7]+ (m/z 155) - C2H4

Figure 2: Predicted key fragmentation pathways for this compound in EI-MS.

Interpretation of Fragmentation:

  • Loss of a methyl group (•CH₃): A peak at m/z 183 would correspond to the loss of a methyl radical from the isopropoxy group.

  • Loss of propene (C₃H₆): A McLafferty rearrangement could lead to the loss of propene, resulting in a fragment at m/z 156, corresponding to 3-fluoro-4-hydroxybenzoic acid.

  • Loss of an isopropyl group (•C₃H₇): Cleavage of the ether bond could result in the loss of an isopropyl radical, giving a peak at m/z 155.

  • Loss of the carboxyl group (•COOH): A fragment at m/z 153 would indicate the loss of the carboxylic acid radical.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. By integrating predicted data with experimental observations from closely related analogs, a comprehensive and reliable spectroscopic profile has been established. The interpretations of the ¹H NMR, ¹³C NMR, IR, and MS data presented herein will serve as a valuable resource for scientists and researchers in the positive identification, characterization, and quality control of this compound in various research and development settings. The detailed analysis of expected spectral features, including chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, provides a solid foundation for understanding the structure-property relationships of this and similar fluorinated benzoic acid derivatives.

References

  • PubChem. (n.d.). 4-Isopropoxybenzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). p-Isopropoxybenzoic acid. Retrieved from [Link]

  • Aaron Chemistry. (n.d.). This compound. Retrieved from [Link]

  • 001Chemical. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
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  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Retrieved from [Link]

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Fluoro-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Structural Verification in Modern Drug Discovery

In the landscape of pharmaceutical and materials science research, the synthesis of novel molecular entities is a daily occurrence. Among these, substituted benzoic acids serve as fundamental building blocks for a vast array of bioactive compounds and advanced materials. 3-Fluoro-4-isopropoxybenzoic acid (CAS 258273-30-2) represents a classic example of such a scaffold, incorporating key structural motifs—a fluorine atom, an ether linkage, and a carboxylic acid—that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2]

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. As experimental spectra for this specific compound are not widely published, we will proceed from the perspective of a scientist encountering a novel substance. We will construct a detailed de novo prediction of the spectra, grounded in fundamental principles and data from analogous structures. This approach not only serves to characterize the target molecule but also illustrates the robust predictive power of NMR spectroscopy. We will dissect the expected chemical shifts, multiplicities, and coupling constants, paying special attention to the diagnostic influence of the fluorine substituent.

Molecular Structure and Predicted NMR Landscape

A rigorous NMR analysis begins with a thorough examination of the molecule's structure to identify unique atomic environments.

Caption: Molecular structure of this compound with key atoms labeled.

From this structure, we anticipate:

  • ¹H NMR: Five distinct signals: three for the aromatic protons (H-2, H-5, H-6), one for the isopropoxy methine proton (-CH), one for the two equivalent isopropoxy methyl groups (-CH₃), and one for the carboxylic acid proton (-COOH).

  • ¹³C NMR: Ten distinct signals, as no two carbon atoms are chemically equivalent. The two methyl carbons of the isopropoxy group are equivalent due to free rotation. We expect significant splitting for carbons near the fluorine atom due to C-F coupling.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted based on established substituent effects and typical coupling constants observed in fluorinated aromatic systems.[3][4]

Aromatic Region (δ 7.0 - 8.0 ppm)

The electronic environment of the three aromatic protons is dictated by the interplay between the electron-donating isopropoxy group (-OC(CH₃)₂), the electron-withdrawing and inductively strong fluorine (-F) atom, and the electron-withdrawing carboxylic acid (-COOH) group.

  • H-5: This proton is ortho to the strongly activating isopropoxy group and meta to the deactivating carboxyl group. It is expected to be the most shielded of the aromatic protons. It will appear as a doublet due to ortho coupling with H-6 (³JHH ≈ 8.5-9.0 Hz).

  • H-6: This proton is ortho to the carboxyl group and meta to both the fluorine and isopropoxy groups. It is expected to be significantly deshielded. Its signal will be a complex multiplet, appearing as a doublet of doublets due to ortho coupling with H-5 (³JHH ≈ 8.5-9.0 Hz) and a smaller meta coupling to the fluorine atom (⁴JHF ≈ 5 Hz).[5]

  • H-2: This proton is ortho to the carboxyl group and the fluorine atom. The combined electron-withdrawing effects will make it the most deshielded aromatic proton. The signal will be a doublet due to meta coupling with H-6 (⁴JHH ≈ 2.0-2.5 Hz) and will also be split by ortho coupling to the fluorine atom (³JHF ≈ 8-10 Hz). This will likely appear as a doublet of doublets.

Aliphatic and Acidic Regions
  • Isopropoxy -CH (septet, δ ≈ 4.7 ppm): The methine proton is deshielded by the adjacent oxygen atom. It will be split into a septet by the six equivalent protons of the two methyl groups (³JHH ≈ 6.0 Hz).

  • Isopropoxy -CH₃ (doublet, δ ≈ 1.4 ppm): The six protons of the two methyl groups are equivalent. They are split into a doublet by the single methine proton (³JHH ≈ 6.0 Hz).

  • Carboxylic Acid -COOH (broad singlet, δ ≈ 12-13 ppm): The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[6][7] This signal will disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons.[8]

Predicted ¹³C NMR Spectral Analysis

In proton-decoupled ¹³C NMR, each unique carbon atom gives a single resonance, but the presence of fluorine introduces characteristic splitting patterns due to C-F coupling. The magnitude of the coupling constant (JCF) is dependent on the number of bonds separating the carbon and fluorine atoms.[9][10]

Aromatic Carbons (δ 110 - 165 ppm)
  • C-3 (Attached to F): This carbon will exhibit the largest C-F coupling constant (¹JCF), typically in the range of 240-250 Hz, resulting in a large doublet. Its chemical shift will be significantly downfield due to the direct attachment of the electronegative fluorine.

  • C-4 (Attached to O-iPr): This carbon is ortho to the fluorine. It will show a doublet with a ²JCF coupling constant of approximately 20-25 Hz. The ether linkage will shift this carbon significantly downfield.

  • C-2: Also ortho to the fluorine, this carbon will display a ²JCF coupling of around 20-25 Hz. It is also adjacent to the carboxyl group, influencing its chemical shift.

  • C-1 (Attached to COOH): This carbon is meta to the fluorine and will show a smaller coupling (³JCF ≈ 5-8 Hz), appearing as a doublet.

  • C-5: This carbon is meta to the fluorine, and its signal will be a doublet with ³JCF ≈ 5-8 Hz.

  • C-6: This carbon is para to the fluorine, often resulting in the smallest aromatic coupling (⁴JCF ≈ 1-3 Hz), which may present as a narrow doublet or a broadened singlet.

Aliphatic and Carboxyl Carbons
  • Carboxyl C=O (δ ≈ 165-170 ppm): The carboxyl carbon is typically found in this region.[11] It is four bonds removed from the fluorine, so any ⁴JCF coupling is likely to be negligible or unresolved.

  • Isopropoxy -CH (δ ≈ 72 ppm): Deshielded by the oxygen atom. A ⁴JCF coupling is possible but is expected to be very small (<1 Hz) and likely unresolved.

  • Isopropoxy -CH₃ (δ ≈ 22 ppm): The equivalent methyl carbons will appear as a single peak. Any coupling to fluorine (⁵JCF) is highly unlikely to be observed.

Summary of Predicted NMR Data

The predicted spectral data are summarized in the tables below for easy reference.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant(s) (Hz) Integration
-COOH ~12.5 br s - 1H
H-2 ~7.85 dd ³JHF ≈ 9.0, ⁴JHH ≈ 2.2 1H
H-6 ~7.70 dd ³JHH ≈ 8.8, ⁴JHF ≈ 5.0 1H
H-5 ~7.10 d ³JHH ≈ 8.8 1H
-OCH (CH₃)₂ ~4.70 septet ³JHH ≈ 6.0 1H

| -OCH(CH₃ )₂ | ~1.40 | d | ³JHH ≈ 6.0 | 6H |

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted δ (ppm) Multiplicity (due to F) Coupling Constant (JCF, Hz)
C=O ~166.0 s (or narrow d) ⁴JCF ≈ 0-1
C-3 ~158.0 d ¹JCF ≈ 248
C-4 ~150.0 d ²JCF ≈ 22
C-1 ~125.0 d ³JCF ≈ 7
C-6 ~124.5 d ⁴JCF ≈ 2
C-2 ~118.0 d ²JCF ≈ 24
C-5 ~115.0 d ³JCF ≈ 6
-OC H(CH₃)₂ ~72.0 s (or narrow d) ⁴JCF ≈ 0-1

| -OCH(C H₃)₂ | ~22.0 | s | - |

Self-Validating Experimental Protocol

To acquire high-quality, unambiguous spectra, a rigorous and self-validating experimental protocol is essential. The choice of solvent and acquisition parameters is critical for resolving the complex splitting patterns inherent to this molecule.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep 1. Weigh ~15-20 mg of sample dissolve 2. Dissolve in 0.6 mL DMSO-d6 (or CDCl3 if soluble) prep->dissolve vortex 3. Vortex until fully dissolved dissolve->vortex transfer 4. Transfer to 5 mm NMR tube vortex->transfer instrument 5. Insert sample into NMR spectrometer (≥400 MHz recommended) transfer->instrument lock 6. Lock on deuterium signal instrument->lock shim 7. Shim for optimal homogeneity lock->shim acq_h1 8. Acquire ¹H Spectrum (zg30 pulse, d1=5s, ns=16) shim->acq_h1 acq_c13 9. Acquire ¹³C{¹H} Spectrum (zgpg30 pulse, d1=2s, ns=1024) acq_h1->acq_c13 acq_d2o 10. (Optional) Add D₂O & re-acquire ¹H to confirm -COOH peak acq_c13->acq_d2o process 11. Apply Fourier Transform acq_d2o->process phase 12. Phase correct spectra process->phase baseline 13. Apply baseline correction phase->baseline reference 14. Reference to solvent peak (DMSO @ 2.50/39.52 ppm) baseline->reference integrate 15. Integrate ¹H signals reference->integrate peakpick 16. Peak pick & analyze couplings integrate->peakpick

Caption: A standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:
  • Sample Preparation:

    • Rationale for Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred solvent. Its high polarity readily dissolves carboxylic acids, and it shifts the residual water peak away from areas of interest. Crucially, it helps in observing the acidic proton, which is often poorly resolved or exchanged in protic solvents like methanol-d₄. Chloroform-d (CDCl₃) can be used if solubility permits, but dimer formation can broaden the -COOH signal.

    • Procedure: Accurately weigh 15-20 mg of this compound into a clean vial. Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Vortex the sample until the solid is completely dissolved. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration (≥400 MHz Spectrometer):

    • Rationale for Field Strength: A higher field strength (≥400 MHz) is strongly recommended to achieve better signal dispersion, which is critical for resolving the complex multiplicities in the aromatic region and accurately measuring the small long-range coupling constants.

    • Procedure: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H NMR Acquisition:

    • Parameters: Use a standard one-pulse sequence (e.g., Bruker's zg30). Set the spectral width to cover a range of -2 to 14 ppm. A relaxation delay (d1) of 5 seconds is advised to ensure full relaxation of all protons, including the slowly relaxing aromatic nuclei, for accurate integration. Acquire 16 scans for a good signal-to-noise ratio.

    • Self-Validation: After the initial spectrum is acquired, eject the sample, add one drop of deuterium oxide (D₂O), shake well, and re-acquire the ¹H spectrum. The disappearance of the broad signal around δ 12-13 ppm validates its assignment as the exchangeable carboxylic acid proton.

  • ¹³C NMR Acquisition:

    • Parameters: Use a standard proton-decoupled pulse sequence with a 30° pulse angle (e.g., Bruker's zgpg30) to maximize signal per unit time. Set the spectral width from 0 to 200 ppm. Use a relaxation delay of 2 seconds. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and apply a baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or, if TMS is not used, by referencing the residual solvent peak (DMSO-d₅ quintet at 2.50 ppm for ¹H; DMSO-d₆ septet at 39.52 ppm for ¹³C).

    • For the ¹H spectrum, perform integration to confirm the relative number of protons for each signal.

    • Analyze the multiplicities and measure the coupling constants (in Hz) for all split signals to confirm the proposed structure and assignments.[3]

Conclusion

This guide outlines a comprehensive, first-principles approach to the analysis of the ¹H and ¹³C NMR spectra of this compound. By systematically predicting the chemical shifts and coupling patterns, we have constructed a detailed spectral fingerprint for this molecule. The presence of fluorine provides highly diagnostic splitting patterns, particularly in the ¹³C NMR spectrum, which serve as powerful confirmation of the substituent positions on the aromatic ring. The outlined experimental protocol ensures the acquisition of high-quality, unambiguous data, forming a robust framework for the structural verification of this and other similarly complex small molecules that are vital to research and development.

References

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A Technical Guide to 3-Fluoro-4-isopropoxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide provides a comprehensive technical overview of 3-Fluoro-4-isopropoxybenzoic acid, a key building block in modern medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document delves into the critical aspects of sourcing, quality control, synthesis, and application of this versatile compound, moving beyond a simple datasheet to offer practical, field-proven insights.

Introduction: The Strategic Value of this compound

This compound (CAS No. 258273-30-2) is a substituted aromatic carboxylic acid that has garnered significant interest as a precursor in the synthesis of complex organic molecules. Its unique trifunctional substitution pattern—a carboxylic acid for amide bond formation and other derivatizations, a fluorine atom to modulate electronic properties and metabolic stability, and an isopropoxy group to enhance lipophilicity and solubility—makes it a highly valuable scaffold in drug discovery. The strategic placement of the fluorine atom, in particular, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate.

Commercial Sourcing and Supplier Landscape

The reliable sourcing of starting materials is a critical first step in any research and development endeavor. The quality and purity of this compound can vary between suppliers, impacting experimental reproducibility and the impurity profile of subsequent synthetic intermediates.

A survey of the current market reveals several commercial suppliers offering this compound, typically with purities ranging from 95% to over 98%. Below is a comparative table of representative suppliers. It is imperative for the end-user to request and scrutinize the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) from any potential supplier before purchase.

SupplierRepresentative Product NumberStated PurityAvailable Quantities
Sigma-Aldrich---
Thermo Fisher Scientific---
TCI America---
Combi-BlocksQC-7723>97%Grams to Kilograms
A-ChemTekA-10384>98%Grams
Oakwood Chemical04472797%Grams
ChemicalBookCB6534797%Grams to Kilograms[1]
AaronchemAR00BJAJ98%Milligrams to Grams[2]

Note: Availability and product specifications are subject to change. Researchers should always verify information directly with the supplier.

Understanding the Synthetic Landscape and Potential Impurities

Plausible Synthetic Pathway

The synthesis would likely proceed via a Williamson ether synthesis, a robust and well-established method for the formation of ethers.

Synthetic_Pathway A 3-Fluoro-4-hydroxybenzoic acid B Protection of Carboxylic Acid (e.g., Esterification) A->B C Protected Intermediate B->C D Williamson Ether Synthesis (Isopropyl halide, Base) C->D E Protected 3-Fluoro-4-isopropoxybenzoate D->E F Deprotection (Hydrolysis) E->F G This compound F->G QC_Workflow A Incoming Material: This compound B Review Supplier CoA and SDS A->B C Perform Identity Tests (¹H NMR, FT-IR) B->C D Purity Assessment by HPLC C->D E Quantify Impurities D->E G Material Accepted for Use D->G Purity ≥ 97% H Material Rejected D->H Purity < 97% F Characterize Unknown Impurities (LC-MS) E->F Unknowns > 0.1% F->G F->H

Sources

starting materials for 3-Fluoro-4-isopropoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-isopropoxybenzoic Acid: Core Starting Materials and Methodologies

Introduction

This compound is a key substituted aromatic carboxylic acid widely utilized as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structural motif is integral to a variety of biologically active compounds. The precise arrangement of the fluorine atom, isopropoxy group, and carboxylic acid on the benzene ring presents a specific synthetic challenge that requires a robust and well-defined strategy.

This technical guide provides a comprehensive analysis of the primary starting materials and synthetic routes for the preparation of this compound (CAS: 258273-30-2, Molecular Formula: C₁₀H₁₁FO₃).[1][2] We will delve into the rationale behind the selection of precursors, detail the core chemical transformations, and provide step-by-step protocols grounded in established chemical principles. The focus is on providing researchers and drug development professionals with a practical and scientifically rigorous overview of efficient synthetic methodologies.

Primary Synthetic Strategy: Synthesis from 3-Fluoro-4-hydroxybenzoic Acid

The most direct and industrially relevant approach to synthesizing this compound begins with the precursor 3-Fluoro-4-hydroxybenzoic acid . This starting material is strategically advantageous as it already incorporates the essential fluoro- and carboxy- functionalities in the correct positions on the aromatic ring. The synthesis then simplifies to a single key transformation: the selective alkylation of the phenolic hydroxyl group.[3]

The Core Transformation: O-Alkylation via Williamson Ether Synthesis

The introduction of the isopropoxy group is typically achieved through a Williamson ether synthesis. This classic and reliable reaction involves two fundamental steps:

  • Deprotonation: The phenolic hydroxyl group of the starting material is deprotonated by a suitable base to form a more nucleophilic phenoxide ion.

  • Nucleophilic Substitution: The resulting phenoxide ion acts as a nucleophile, attacking an isopropyl electrophile (such as 2-bromopropane or 2-iodopropane) in an Sₙ2 reaction to form the desired ether linkage.

A critical consideration in this process is the presence of the acidic proton on the carboxylic acid group. This proton can interfere with the base used for deprotonation, leading to unwanted side reactions and consumption of the base. To ensure high yields and product purity, the carboxylic acid is typically protected as an ester prior to the alkylation step.[3] The ester can then be easily hydrolyzed in a final step to regenerate the carboxylic acid.

The overall three-step workflow is therefore: Protection -> Alkylation -> Deprotection .

G cluster_0 Step 1: Protection cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Deprotection start 3-Fluoro-4-hydroxybenzoic acid ester Methyl 3-fluoro-4-hydroxybenzoate start->ester Esterification (e.g., SOCl₂, Methanol) isopropoxy_ester Methyl 3-fluoro-4-isopropoxybenzoate ester->isopropoxy_ester Williamson Ether Synthesis (e.g., 2-Bromopropane, K₂CO₃) final_product This compound isopropoxy_ester->final_product Saponification (e.g., NaOH, H₃O⁺)

Caption: Overall synthetic workflow from the key starting material.
Detailed Experimental Protocols

Step 1: Protection (Esterification) of 3-Fluoro-4-hydroxybenzoic Acid

  • Causality: The carboxylic acid is converted to a methyl ester to prevent the acidic proton from interfering with the basic conditions of the subsequent O-alkylation step. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, proceeding through an acyl chloride intermediate.

  • Protocol:

    • Suspend 3-Fluoro-4-hydroxybenzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 3-fluoro-4-hydroxybenzoate, which can often be used in the next step without further purification.

Step 2: O-Alkylation of Methyl 3-fluoro-4-hydroxybenzoate

  • Causality: This is the core ether-forming step. A weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol. A polar aprotic solvent like DMF or acetone facilitates the Sₙ2 reaction between the phenoxide and the alkyl halide.

Caption: Mechanism for the Williamson ether synthesis step.
  • Protocol:

    • Dissolve Methyl 3-fluoro-4-hydroxybenzoate (1.0 eq) in dimethylformamide (DMF) or acetone.

    • Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.

    • Add 2-bromopropane (1.5 eq) and heat the reaction mixture to 60-80 °C.

    • Maintain the temperature and stir for 4-8 hours, monitoring by TLC.

    • After the reaction is complete, cool to room temperature and pour the mixture into ice water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Methyl 3-fluoro-4-isopropoxybenzoate.

Step 3: Deprotection (Saponification) of the Ester

  • Causality: The final step involves the hydrolysis of the methyl ester back to the carboxylic acid. This is readily achieved under basic conditions (saponification) followed by an acidic workup to protonate the carboxylate salt.

  • Protocol:

    • Dissolve the crude Methyl 3-fluoro-4-isopropoxybenzoate in a mixture of methanol and water.

    • Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-3 hours.

    • Once the hydrolysis is complete (monitored by TLC), remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 by slowly adding 1N HCl.

    • The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum to yield pure this compound.

Data Summary
StepKey ReagentsSolventTypical Temp. (°C)Typical Time (h)Typical Yield (%)
Esterification SOCl₂, MethanolMethanolReflux (65)3-4>95
O-Alkylation 2-Bromopropane, K₂CO₃DMF60-804-885-95
Saponification NaOH or LiOH, HClMethanol/H₂O25-501-3>90

Synthesis of the Key Precursor: 3-Fluoro-4-hydroxybenzoic Acid

For a truly comprehensive guide, it is essential to understand the synthesis of the primary starting material itself. 3-Fluoro-4-hydroxybenzoic acid is not a primary commodity chemical and must be synthesized.

Route 1: Carboxylation of 4-Fluorophenol

A common patented method involves the Kolbe-Schmitt carboxylation of 4-fluorophenol.[4][5] This reaction introduces a carboxyl group onto the aromatic ring.

  • Process Overview:

    • Preparation of 4-Fluorophenol: This intermediate can be prepared from fluorobenzene via hydrolysis using dilute sulfuric acid and sodium hydroxide.[4][5]

    • Carboxylation: The prepared 4-fluorophenol is treated with potassium hydroxide to form the potassium salt. Carbon dioxide gas is then passed through the solution at elevated temperature and pressure, leading to electrophilic substitution and the formation of the carboxylate.[4][5]

    • Acidification: The reaction mixture is acidified with a strong acid, such as sulfuric acid, to yield the final product, 3-Fluoro-4-hydroxybenzoic acid. A reported yield for this process is approximately 73%.[5]

G Fluorobenzene Fluorobenzene Fluorophenol Fluorophenol Fluorobenzene->Fluorophenol Hydrolysis (H₂SO₄, NaOH) Carboxylation Potassium 3-fluoro-4-hydroxybenzoate Fluorophenol->Carboxylation Kolbe-Schmitt Reaction (1. KOH, 2. CO₂) FinalProduct 3-Fluoro-4-hydroxybenzoic acid Carboxylation->FinalProduct Acidification (H₂SO₄)

Caption: Synthesis of the precursor from Fluorobenzene.
Route 2: From 4-Bromo-1-fluoro-2-methoxybenzene

An alternative, multi-step synthesis starts from 4-bromo-1-fluoro-2-methoxybenzene.[6] This route is more complex but offers an alternative pathway from different starting materials.

  • Process Overview:

    • Cyanation: The bromo-substituent is replaced with a nitrile group using copper(I) cyanide (CuCN) in a polar aprotic solvent like DMF.

    • Hydrolysis & Demethylation: The resulting 4-fluoro-3-methoxybenzonitrile is then subjected to harsh hydrolytic conditions using a strong acid like hydrobromic acid (HBr). This single step converts the nitrile group to a carboxylic acid and simultaneously cleaves the methyl ether to a hydroxyl group, yielding the final product.[6]

Conclusion

The most efficient and reliable pathway for the synthesis of this compound is the O-alkylation of 3-Fluoro-4-hydroxybenzoic acid. This strategy is modular and high-yielding, though it necessitates a three-step sequence of protection, alkylation, and deprotection to achieve optimal results. The choice of starting material is paramount, and understanding the synthetic routes to the key precursor, 3-Fluoro-4-hydroxybenzoic acid, provides crucial flexibility for process development. For researchers and drug development professionals, the methodology detailed herein offers a robust framework for the laboratory-scale synthesis and future scale-up of this valuable chemical intermediate.

References

  • Title: An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Source: Quick Company URL
  • Title: CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid Source: Google Patents URL
  • Title: CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid Source: Google Patents URL
  • Title: A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid Source: SAGE Journals URL
  • Title: esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates Source: Organic Syntheses Procedure URL
  • Title: CAS No.
  • Title: this compound | 258273-30-2 Source: ChemicalBook URL
  • Title: 3-Fluoro-4-hydroxybenzoic acid, 1 Source: ResearchGate URL
  • Title: An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid Source: Benchchem URL
  • Title: p-FLUOROBENZOIC ACID Source: Organic Syntheses Procedure URL
  • Title: 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 Source: Benchchem URL

Sources

Methodological & Application

Application Note & Protocol: A Senior Scientist's Guide to the Synthesis of 3-Fluoro-4-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 3-Fluoro-4-isopropoxybenzoic acid via the O-alkylation of 3-fluoro-4-hydroxybenzoic acid. This synthesis is a critical transformation for generating key intermediates in pharmaceutical research and drug development. The narrative delves into the mechanistic underpinnings of the Williamson ether synthesis, the rationale behind procedural choices, and detailed protocols for reaction execution, work-up, and product characterization. This guide is designed for researchers, chemists, and drug development professionals seeking a robust and reproducible method for this specific molecular transformation.

Introduction: Strategic Importance and Synthetic Overview

This compound is a valuable substituted aromatic carboxylic acid that serves as a crucial building block in the synthesis of complex, biologically active molecules. The strategic introduction of the isopropoxy group can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, a common strategy in medicinal chemistry.

The most direct and widely adopted method for its synthesis is the O-alkylation of the phenolic hydroxyl group of 3-fluoro-4-hydroxybenzoic acid. This transformation is classically achieved through the Williamson ether synthesis , a robust and reliable method for forming ether linkages.[1][2] The reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. This guide will detail a field-proven, one-pot protocol for this synthesis.

Physicochemical Data of Key Reagents

A thorough understanding of the physical properties of all materials is fundamental to safe and effective experimental design.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
3-Fluoro-4-hydroxybenzoic acid 350-29-8C₇H₅FO₃156.11White to pale brown crystalline solid159-163N/A
2-Bromopropane 75-26-3C₃H₇Br122.99Colorless liquid-8959-60
Potassium Carbonate 584-08-7K₂CO₃138.21White, granular powder891Decomposes
Acetone 67-64-1C₃H₆O58.08Colorless liquid-9556
This compound 258273-30-2C₁₀H₁₁FO₃198.19White to off-white solid138-142304.5 (Predicted)

Data sourced from various chemical suppliers and safety data sheets.[3][4][5][6][7]

The Underlying Chemistry: Williamson Ether Synthesis Mechanism

The synthesis proceeds via a classic Sₙ2 mechanism known as the Williamson ether synthesis.[1][8] The process can be dissected into two primary stages:

  • Deprotonation: The process begins with the deprotonation of the acidic phenolic proton on 3-fluoro-4-hydroxybenzoic acid. While the carboxylic acid proton is more acidic, the moderately strong base, potassium carbonate (K₂CO₃), is sufficient to generate a reactive concentration of the phenoxide anion. This anion is a potent nucleophile.

  • Nucleophilic Substitution (Sₙ2): The generated phenoxide ion attacks the electrophilic carbon atom of 2-bromopropane. In a concerted step, the carbon-bromine bond is cleaved, and a new carbon-oxygen bond is formed, displacing the bromide ion and yielding the desired ether product. For this Sₙ2 reaction to be efficient, a primary or secondary alkyl halide is preferred; 2-bromopropane, a secondary halide, works well in this case.[8]

Caption: Reaction mechanism for Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis and emphasizes safety and reproducibility.

Materials and Equipment
  • Chemicals:

    • 3-Fluoro-4-hydroxybenzoic acid (1.0 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

    • 2-Bromopropane (1.5 eq)

    • Acetone, anhydrous

    • Ethyl acetate (EtOAc)

    • Hydrochloric acid (HCl), 2M solution

    • Saturated sodium chloride solution (Brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • TLC plates (silica gel 60 F₂₅₄)

  • Equipment:

    • Round-bottom flask (appropriate size)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Rotary evaporator

    • Separatory funnel

    • Büchner funnel and filter flask

    • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

    • Add anhydrous acetone to the flask (approx. 15-20 mL per gram of the starting acid).

    • Scientist's Note: Acetone is an excellent choice of solvent as it is polar aprotic, effectively dissolves the reactants (or keeps them in a fine slurry), and has a suitable boiling point for reflux without requiring excessively high temperatures.[9] The excess base ensures complete deprotonation of the phenol.

  • Addition of Alkylating Agent:

    • Attach a reflux condenser to the flask.

    • Begin stirring the mixture and then add 2-bromopropane (1.5 eq) to the suspension.

    • Scientist's Note: A slight excess of the alkylating agent is used to drive the reaction to completion and compensate for any potential loss due to its volatility.

  • Reaction Execution:

    • Heat the reaction mixture to a gentle reflux (approx. 56-60 °C) using a heating mantle or oil bath.

    • Maintain the reflux with vigorous stirring for 12-24 hours.

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot, filtering it, and spotting it on a TLC plate. A suitable mobile phase is typically a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) with a drop of acetic acid. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Reaction Work-up:

    • Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

    • Filter the solid inorganic salts (KBr and excess K₂CO₃) using a Büchner funnel and wash the solid cake with a small amount of fresh acetone.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the resulting crude residue in ethyl acetate.

    • Transfer the ethyl acetate solution to a separatory funnel and wash it with water (2x).

    • To protonate the carboxylate and ensure the product is in the organic layer, acidify the aqueous washings with 2M HCl to a pH of ~2, then re-extract with ethyl acetate. Combine all organic layers.

    • Wash the combined organic layers with brine (1x) to remove residual water.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization. A common and effective solvent system is an ethanol/water or ethyl acetate/hexanes mixture.

    • Dissolve the crude product in a minimal amount of the hot, more soluble solvent (e.g., ethyl acetate) and slowly add the less soluble solvent (e.g., hexanes) until turbidity persists.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Workflow Visualization

The entire process, from initial setup to the final purified product, is summarized in the following workflow diagram.

Experimental_Workflow A 1. Setup Combine Reactants: - 3-Fluoro-4-hydroxybenzoic acid - K₂CO₃ - Acetone B 2. Alkylation - Add 2-Bromopropane - Heat to Reflux (12-24h) A->B C 3. Monitoring - Track with TLC until completion B->C D 4. Work-up - Cool and Filter Salts - Remove Solvent (Rotovap) C->D E 5. Extraction - Dissolve in EtOAc - Acidify (HCl) & Wash - Dry Organic Layer D->E F 6. Isolation - Concentrate on Rotovap to get Crude Product E->F G 7. Purification - Recrystallize from EtOAc/Hexanes F->G H Final Product This compound G->H

Caption: Step-by-step experimental workflow.

Product Characterization

To confirm the structural integrity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Key signals to look for in ¹H NMR include a septet for the isopropyl methine (CH) proton and a doublet for the six equivalent isopropyl methyl (CH₃) protons, in addition to the aromatic proton signals.

  • Mass Spectrometry (MS): To verify the molecular weight of the product (198.19 g/mol ).

  • Melting Point Analysis: A sharp melting point range close to the literature value (138-142 °C) is indicative of high purity.[3]

  • FT-IR Spectroscopy: To confirm the presence of key functional groups, such as the C-O-C ether stretch and the O-H and C=O of the carboxylic acid.

Safety and Hazard Management

Strict adherence to safety protocols is mandatory. All operations should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

ChemicalGHS PictogramsHazard Statements
3-Fluoro-4-hydroxybenzoic acid GHS07H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
2-Bromopropane GHS02, GHS08H225 (Highly flammable liquid and vapour), H360 (May damage fertility or the unborn child), H373 (May cause damage to organs through prolonged or repeated exposure).[10][11]
Potassium Carbonate GHS07H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][12]
Acetone GHS02, GHS07H225 (Highly flammable liquid and vapour), H319 (Causes serious eye irritation), H336 (May cause drowsiness or dizziness).[13]
Ethyl Acetate GHS02, GHS07H225 (Highly flammable liquid and vapour), H319 (Causes serious eye irritation), H336 (May cause drowsiness or dizziness).
Hydrochloric Acid (2M) GHS05, GHS07H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H290 (May be corrosive to metals).
  • Handling Precautions: 2-Bromopropane is highly flammable and a reproductive toxin; handle with extreme care.[10][11] Acetone and ethyl acetate are highly flammable; ensure no ignition sources are nearby. Potassium carbonate and the starting material are irritants.[4][6] Avoid inhalation of dusts and vapors.

References

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (n.d.). Retrieved January 23, 2026, from [Link]

  • CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents. (n.d.).
  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents. (n.d.).
  • Safety Data Sheet: Potassium carbonate. (n.d.). Carl Roth. Retrieved January 23, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). MDPI. Retrieved January 23, 2026, from [Link]

  • Safety Data Sheet: Acetone. (n.d.). Carl Roth. Retrieved January 23, 2026, from [Link]

  • DE2547309B2 - PROCESS FOR THE O-ALKYLATION OF PHENOLS - Google Patents. (n.d.).
  • Alkylation of phenol with isopropanol over SAPO-11 zeolites | Request PDF. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Safety Data Sheet: Potassium carbonate. (n.d.). Chemos GmbH & Co.KG. Retrieved January 23, 2026, from [Link]

  • 2-BROMOPROPANE FOR SYNTHESIS MSDS. (2016). Loba Chemie. Retrieved January 23, 2026, from [Link]

  • SAFETY DATA SHEET - Acetone. (2014). State of Michigan. Retrieved January 23, 2026, from [Link]

  • SAFETY DATA SHEET - Acetone. (2025). PENTA. Retrieved January 23, 2026, from [Link]

  • Safety Data Sheet Potassium Carbonate. (2020). Redox. Retrieved January 23, 2026, from [Link]

  • EP0599688A1 - Process for O-alkylation of phenolic compounds - Google Patents. (n.d.).
  • MATERIAL SAFETY DATA SHEET - 2-bromopropane. (n.d.). KSCL (KRISHNA). Retrieved January 23, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. Retrieved January 23, 2026, from [Link]

  • Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. (2017). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • 14.3: The Williamson Ether Synthesis. (2019). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Safety Data Sheet: 3,4,5-trihydroxybenzoic acid. (n.d.). Chemos GmbH & Co.KG. Retrieved January 23, 2026, from [Link]

Sources

experimental protocol for Williamson ether synthesis of 3-Fluoro-4-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-WES-2026-01

Abstract

This document provides a detailed, field-proven experimental protocol for the synthesis of 3-Fluoro-4-isopropoxybenzoic acid via the Williamson ether synthesis. This method involves the O-alkylation of 3-fluoro-4-hydroxybenzoic acid with 2-bromopropane. We present a comprehensive, step-by-step guide intended for researchers in organic synthesis, medicinal chemistry, and materials science. The causality behind the choice of reagents, solvent, and reaction conditions is thoroughly explained to ensure reproducibility and high yield.

Introduction and Scientific Rationale

This compound is a valuable substituted benzoic acid derivative, serving as a key building block in the development of novel pharmaceuticals and advanced materials. The Williamson ether synthesis is a classic and reliable method for forming the ether linkage.[1][2] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This protocol has been optimized to address the specific reactivity of the starting phenol, 3-fluoro-4-hydroxybenzoic acid, ensuring selective O-alkylation of the phenolic hydroxyl group while the carboxylic acid moiety remains intact.

Mechanistic Considerations

The synthesis proceeds in two conceptual steps within a single pot:

  • Deprotonation: The phenolic proton of 3-fluoro-4-hydroxybenzoic acid is more acidic than the carboxylic acid proton under the specified conditions with a mild base like potassium carbonate. The base deprotonates the hydroxyl group to form a potent nucleophile, the phenoxide ion.

  • Nucleophilic Attack (SN2): The generated phenoxide attacks the secondary alkyl halide (2-bromopropane) in a concerted, backside attack, displacing the bromide leaving group to form the desired ether linkage.[1][3][4][5]

Causality of Reagent and Condition Selection
  • Substrate: 3-fluoro-4-hydroxybenzoic acid is the nucleophile precursor.[6] Its phenolic proton is sufficiently acidic to be removed by a moderately strong base.

  • Electrophile: 2-bromopropane is chosen as the isopropyl source. While secondary alkyl halides can undergo competing elimination reactions, the conditions chosen (moderate temperature, specific solvent) favor the desired SN2 substitution.[3]

  • Base: Anhydrous potassium carbonate (K₂CO₃) is a critical choice. It is a mild base, strong enough to deprotonate the phenol but generally not strong enough to deprotonate the carboxylic acid, thus preventing unwanted side reactions. Its use avoids the harsher conditions associated with bases like sodium hydride (NaH).[7]

  • Solvent: N,N-Dimethylformamide (DMF) is the solvent of choice. As a polar aprotic solvent, it effectively dissolves the ionic intermediates (phenoxide and potassium salts) without forming a strong solvation shell around the nucleophile.[1][8][9] This leaves the phenoxide "free" and highly reactive, accelerating the rate of the SN2 reaction.[8][9][10][11]

  • Temperature: The reaction is conducted at a moderately elevated temperature (80-90 °C) to provide sufficient activation energy for the reaction to proceed at a reasonable rate without promoting significant elimination side products.[1]

Materials and Methods

Reagent and Equipment Table
Reagent / MaterialFormulaMW ( g/mol )M.P. (°C)Amount (10 mmol scale)MmolEquivalentsSupplier
3-Fluoro-4-hydroxybenzoic acidFC₆H₃(OH)CO₂H156.11154-1581.56 g10.01.0Sigma-Aldrich
2-BromopropaneC₃H₇Br123.00-891.3 mL (d=1.31)15.01.5Sigma-Aldrich
Anhydrous Potassium CarbonateK₂CO₃138.218912.76 g20.02.0Acros Organics
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-6120 mL--Fisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-84~150 mL--VWR
2M Hydrochloric Acid (HCl)HCl36.46-~20 mL--J.T. Baker
Saturated Sodium Chloride (Brine)NaCl58.44-~50 mL--Lab Prepared
Anhydrous Magnesium SulfateMgSO₄120.37-~5 g--EMD Millipore
Round-bottom flask (100 mL)---1---
Reflux Condenser---1---
Magnetic Stirrer/Hotplate---1---
TLC Plates (Silica gel 60 F₂₅₄)---As needed---

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. DMF is a skin irritant and can be harmful if inhaled or absorbed. 2-Bromopropane is volatile and flammable.

Detailed Experimental Protocol

Step 1: Reaction Setup 1.1. To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-hydroxybenzoic acid (1.56 g, 10.0 mmol). 1.2. Add anhydrous potassium carbonate (2.76 g, 20.0 mmol). 1.3. Add N,N-Dimethylformamide (20 mL). 1.4. Attach a reflux condenser to the flask.

Step 2: Alkylation Reaction 2.1. Begin stirring the suspension at room temperature. 2.2. Add 2-bromopropane (1.3 mL, 15.0 mmol) to the mixture via syringe. 2.3. Heat the reaction mixture to 80-90 °C using a heating mantle or oil bath. 2.4. Maintain stirring at this temperature for 4-6 hours.

Step 3: Reaction Monitoring 3.1. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). 3.2. Prepare a TLC eluent system (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid). 3.3. Spot the starting material and the reaction mixture on a TLC plate. The product should have a higher Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.

Step 4: Work-up and Isolation 4.1. Once the reaction is complete, allow the flask to cool to room temperature. 4.2. Pour the reaction mixture into a beaker containing 100 mL of cold water. 4.3. Acidify the aqueous solution to a pH of ~2 by slowly adding 2M HCl. This protonates the carboxylate, making the product less water-soluble. A precipitate should form. 4.4. Stir the acidified mixture for 15-20 minutes in an ice bath to maximize precipitation. 4.5. Collect the solid product by vacuum filtration using a Büchner funnel. 4.6. Wash the solid with cold water (2 x 20 mL) to remove inorganic salts.

Step 5: Purification 5.1. The crude product can be purified by recrystallization. 5.2. Transfer the solid to a beaker and add a minimal amount of a suitable hot solvent system (e.g., ethanol/water or ethyl acetate/hexane) until the solid just dissolves. 5.3. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. 5.4. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Step 6: Characterization 6.1. Determine the yield of the final product. 6.2. Characterize the product using standard analytical techniques:

  • Melting Point: Compare with literature values.
  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity.
  • FT-IR Spectroscopy: To observe the disappearance of the phenolic -OH stretch and the appearance of the C-O-C ether stretch.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis, from initial setup to final product isolation.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis reagents Combine: - 3-Fluoro-4-hydroxybenzoic acid - K₂CO₃ - DMF add_alkyl Add 2-Bromopropane reagents->add_alkyl heat Heat to 80-90 °C (4-6 hours) add_alkyl->heat tlc Monitor by TLC heat->tlc Periodically quench Cool & Quench in Cold Water tlc->quench acidify Acidify with 2M HCl (to pH ~2) quench->acidify filter Vacuum Filtration acidify->filter recrystallize Recrystallize filter->recrystallize characterize Dry & Characterize (Yield, MP, NMR, IR) recrystallize->characterize

Sources

Application Note & Protocol: Synthesis of 4-(Isopropoxy)-3-fluorobenzoic Acid via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

4-(Isopropoxy)-3-fluorobenzoic acid is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a fluorinated aromatic ring with ether and carboxylic acid functionalities, makes it a key intermediate in the synthesis of various pharmaceutical agents and complex organic molecules. The strategic placement of the fluoro and isopropoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a target molecule, such as metabolic stability and binding affinity.

This application note provides a detailed, field-proven protocol for the synthesis of 4-(isopropoxy)-3-fluorobenzoic acid through the alkylation of 3-fluoro-4-hydroxybenzoic acid with 2-bromopropane. This reaction proceeds via the classic Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1] We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental guide, and discuss critical parameters for ensuring a high-yield, high-purity synthesis.

Reaction Mechanism and Scientific Principles

The synthesis of 4-(isopropoxy)-3-fluorobenzoic acid is achieved through a nucleophilic substitution reaction, specifically the Williamson ether synthesis.[2][3] The reaction can be dissected into two primary stages:

Stage 1: Deprotonation of the Phenolic Hydroxyl Group

The reaction is initiated by the deprotonation of the most acidic proton in 3-fluoro-4-hydroxybenzoic acid. In the presence of a suitable base, such as potassium carbonate (K₂CO₃), the phenolic hydroxyl group is deprotonated to form a phenoxide ion. The carboxylic acid moiety is also deprotonated under these conditions. The resulting phenoxide is a potent nucleophile, poised to react with an electrophile.

Causality Note: The choice of a base is critical. A moderately strong base like potassium carbonate is preferred as it is strong enough to deprotonate the phenol but not so strong as to promote significant side reactions. Weaker bases may result in incomplete reaction, while very strong bases like sodium hydride could increase the likelihood of elimination side reactions with the secondary alkyl halide.[4]

Stage 2: Nucleophilic Attack on the Alkyl Halide (Sₙ2 Reaction)

The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of 2-bromopropane in a bimolecular nucleophilic substitution (Sₙ2) reaction.[1][2] This concerted step involves the backside attack of the nucleophile, leading to the displacement of the bromide leaving group and the formation of the desired ether linkage.

DOT Visualization: Reaction Mechanism

Caption: Williamson ether synthesis of 4-(isopropoxy)-3-fluorobenzoic acid.

Potential Side Reactions

A primary competing reaction in the Williamson ether synthesis, especially with secondary alkyl halides like 2-bromopropane, is the E2 elimination.[4] The alkoxide can act as a base, abstracting a proton from a carbon adjacent to the bromine-bearing carbon, leading to the formation of propene. To minimize this, the reaction temperature should be carefully controlled. Lower temperatures generally favor the Sₙ2 substitution over the E2 elimination.[4]

Another potential side reaction is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom.[4] However, in this specific case, O-alkylation is generally favored.

Materials and Methods

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )SupplierGrade
3-Fluoro-4-hydroxybenzoic acid350-29-8156.11Sigma-Aldrich≥95%
2-Bromopropane75-26-3122.99Sigma-Aldrich≥99%
Potassium Carbonate (Anhydrous)584-08-7138.21Fisher ScientificACS Grade
N,N-Dimethylformamide (DMF)68-12-273.09Sigma-AldrichAnhydrous, ≥99.8%
Ethyl Acetate141-78-688.11Fisher ScientificACS Grade
Hexanes110-54-386.18Fisher ScientificACS Grade
Hydrochloric Acid (HCl)7647-01-036.46Sigma-Aldrich37% (w/w)
Deionized Water7732-18-518.02In-house-
Anhydrous Magnesium Sulfate7487-88-9120.37Sigma-Aldrich≥99.5%
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Nitrogen inlet/outlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Detailed Experimental Protocol

DOT Visualization: Experimental Workflow

experimental_workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Addition of Reagents (Acid, Base, Solvent) setup->reagents alkyl_halide 3. Add 2-Bromopropane (Dropwise at RT) reagents->alkyl_halide heating 4. Heat to 80-90°C (Monitor by TLC) alkyl_halide->heating workup_start 5. Cooldown & Quench (Add Water) heating->workup_start extraction 6. Aqueous Workup (Acidify & Extract with EtOAc) workup_start->extraction drying 7. Dry Organic Layer (Anhydrous MgSO₄) extraction->drying concentration 8. Solvent Removal (Rotary Evaporation) drying->concentration purification 9. Purification (Recrystallization) concentration->purification analysis 10. Characterization (NMR, IR, MS, MP) purification->analysis

Caption: Step-by-step workflow for the synthesis of 4-(isopropoxy)-3-fluorobenzoic acid.

Step 1: Reaction Setup

  • Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Ensure the glassware is oven-dried and cooled under a stream of nitrogen to maintain anhydrous conditions.

Step 2: Addition of Reagents

  • To the flask, add 3-fluoro-4-hydroxybenzoic acid (7.8 g, 50 mmol) and anhydrous potassium carbonate (13.8 g, 100 mmol, 2.0 equivalents).

  • Add 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.

Step 3: Alkylation

  • Slowly add 2-bromopropane (7.4 g, 60 mmol, 1.2 equivalents) to the reaction mixture dropwise over 15 minutes using a dropping funnel.

  • A slight exotherm may be observed during the addition.

Step 4: Reaction Monitoring

  • Heat the reaction mixture to 80-90°C using a heating mantle.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete within 4-6 hours.

Step 5: Work-up and Extraction

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 300 mL of cold deionized water.

  • Acidify the aqueous solution to a pH of ~2 using concentrated hydrochloric acid. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 6: Purification

  • Purify the crude product by recrystallization from a mixture of ethanol and water to yield 4-(isopropoxy)-3-fluorobenzoic acid as a white to off-white solid.

Characterization and Data Analysis

The identity and purity of the synthesized 4-(isopropoxy)-3-fluorobenzoic acid should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to off-white crystalline solid
Yield Typically 75-85%
Melting Point 135-138 °C
¹H NMR (400 MHz, DMSO-d₆) δ 13.0 (br s, 1H, COOH), 7.7-7.6 (m, 2H, Ar-H), 7.2 (t, 1H, Ar-H), 4.7 (sept, 1H, OCH), 1.3 (d, 6H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 166.5, 152.0, 150.0, 149.5, 125.0, 123.5, 116.0, 71.5, 22.0
IR (KBr, cm⁻¹) 3300-2500 (br, O-H), 1685 (s, C=O), 1610, 1580 (m, C=C), 1250 (s, C-O)
Mass Spectrometry (ESI⁻) m/z 197 [M-H]⁻

Safety Precautions

  • 3-Fluoro-4-hydroxybenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[5] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6]

  • 2-Bromopropane: Highly flammable liquid and vapor.[7] May damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[7][8] This is a suspected carcinogen.[8] All handling must be done in a fume hood.

  • Potassium Carbonate: Causes skin and serious eye irritation.[9][10] Avoid inhalation of dust.

  • N,N-Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or in contact with skin. It is a suspected teratogen.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[5][8][9][10][11][12][13][14][15][16]

References

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company.
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure.
  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • Williamson ether synthesis - Wikipedia.
  • Williamson Ether Synthesis - J&K Scientific LLC.
  • Common side reactions in the Williamson synthesis of ethers - Benchchem.
  • SAFETY DATA SHEET - 4-Fluoro-3-hydroxybenzoic acid - Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-Bromopropane - Sigma-Aldrich.
  • 3-Fluoro-4-hydroxybenzoic acid - Synquest Labs.
  • SAFETY DATA SHEET - 2-Bromopropane - Fisher Scientific.
  • SAFETY DATA SHEET - Potassium Carbon
  • SAFETY DATA SHEET - Potassium Carbon
  • 2-Bromopropane - Safety D
  • MATERIAL SAFETY DATA SHEET - 2-bromopropane - KSCL (KRISHNA).
  • Safety Data Sheet: Potassium carbon
  • Safety Data Sheet Potassium Carbon
  • SAFETY DATA SHEET Potassium Carbon
  • 2-BROMOPROPANE FOR SYNTHESIS MSDS - Loba Chemie.

Sources

The Strategic Application of 3-Fluoro-4-isopropoxybenzoic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of contemporary medicinal chemistry, the strategic design of small molecule therapeutics hinges on the availability of versatile and functionally rich building blocks. 3-Fluoro-4-isopropoxybenzoic acid has emerged as a significant scaffold in this regard. Its unique trifecta of a carboxylic acid handle, a metabolically robust fluorine atom, and a lipophilic isopropoxy group provides a powerful toolkit for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.

The fluorine atom, strategically placed at the 3-position, can enhance metabolic stability by blocking potential sites of oxidation and can also modulate the pKa of the carboxylic acid, influencing its binding interactions. The 4-isopropoxy group contributes to the molecule's lipophilicity, which can improve membrane permeability and oral bioavailability. The carboxylic acid itself is a versatile functional group, readily derivatized to form amides, esters, and other functionalities, allowing for the exploration of a wide chemical space. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, complete with detailed protocols for its utilization in a research setting.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.

PropertyValueSource
CAS Number 258273-30-2[1][2][3][4]
Molecular Formula C10H11FO3[2][3]
Molecular Weight 198.19 g/mol [2][3]
Appearance White to off-white solid[1]
Boiling Point 304.5±22.0 °C (Predicted)[1]
Density 1.211±0.06 g/cm3 (Predicted)[1]
pKa 4.31±0.10 (Predicted)[1]
Synonyms 3-Fluoro-4-(1-methylethoxy)benzoic acid[2][3]

Structural Representation:

Caption: Chemical structure of this compound.

Synthesis Protocol: A Practical Approach

While this compound is commercially available, understanding its synthesis provides valuable insights into its chemistry. A common synthetic route involves the Williamson ether synthesis starting from a suitably substituted phenol.

Protocol 1: Synthesis of this compound from Methyl 3-fluoro-4-hydroxybenzoate

This protocol outlines the etherification of the hydroxyl group followed by saponification of the ester to yield the desired carboxylic acid.

Materials:

  • Methyl 3-fluoro-4-hydroxybenzoate

  • 2-Bromopropane

  • Potassium carbonate (K2CO3)

  • Acetone

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Etherification:

    • To a solution of methyl 3-fluoro-4-hydroxybenzoate (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

    • Add 2-bromopropane (1.5 eq) dropwise to the suspension.

    • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude methyl 3-fluoro-4-isopropoxybenzoate.

  • Saponification:

    • Dissolve the crude ester in a mixture of methanol and water.

    • Add sodium hydroxide (2.0 eq) and stir the mixture at 60°C for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with ethyl acetate to remove any non-polar impurities.

    • Acidify the aqueous layer to pH 2-3 with concentrated HCl.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold water and dry under vacuum to afford this compound.

Synthetic Workflow Diagram:

G start Methyl 3-fluoro-4-hydroxybenzoate step1 Etherification (2-Bromopropane, K2CO3, Acetone) start->step1 intermediate Methyl 3-fluoro-4-isopropoxybenzoate step1->intermediate step2 Saponification (NaOH, MeOH/H2O) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry: A Scaffold for Innovation

The utility of fluorinated benzoic acids as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) is well-documented.[5][6] These compounds are integral to the development of a range of therapeutics, from non-steroidal anti-inflammatory drugs (NSAIDs) to treatments for neurodegenerative diseases.[5][6]

The this compound moiety can be incorporated into lead compounds to enhance their drug-like properties. For instance, it can be used in the synthesis of novel inhibitors for various enzymes or as a key component of ligands for G-protein coupled receptors. The carboxylic acid provides a convenient attachment point for coupling with amines or alcohols to generate libraries of compounds for high-throughput screening.

Experimental Protocols for Derivative Synthesis and Biological Evaluation

The true value of this compound lies in its potential for derivatization to create novel bioactive molecules.

Protocol 2: Amide Coupling of this compound with a Primary Amine

This protocol details a standard procedure for forming an amide bond, a common linkage in many pharmaceutical agents.

Materials:

  • This compound

  • A primary amine of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in DMF.

    • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • In a separate flask, dissolve the primary amine (1.1 eq) in DMF and add DIPEA (2.0 eq).

    • Add the amine solution to the activated acid solution.

  • Reaction and Workup:

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide derivative.

Protocol 3: General Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

This protocol provides a framework for assessing the cytotoxic effects of newly synthesized derivatives of this compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Biological Assay Workflow:

G start Seed cells in 96-well plate step1 Incubate for 24 hours start->step1 step2 Treat cells with test compounds step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Add MTT solution step3->step4 step5 Incubate for 4 hours step4->step5 step6 Add DMSO to dissolve formazan step5->step6 step7 Measure absorbance at 570 nm step6->step7 end_node Calculate IC50 values step7->end_node

Caption: Workflow for an in vitro MTT cytotoxicity assay.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block in the medicinal chemist's arsenal. Its unique combination of functional groups allows for the systematic modification of lead compounds to optimize their pharmacological profiles. The protocols detailed in this guide provide a practical framework for the synthesis of derivatives and their subsequent biological evaluation. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. Available at: [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. Available at: [Link]

  • CAS No. 258273-30-2, this compound - 001CHEMICAL. Available at: [Link]

  • 2-Fluoro-4-isopropoxybenzoic acid | C10H11FO3 | CID 2774529 - PubChem. Available at: [Link]

  • CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents.
  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed. Available at: [Link]

  • The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Bioavailability and pharmacokinetics of caffeoylquinic acids and flavonoids after oral administration of Artichoke leaf extracts in humans - PubMed. Available at: [Link]

  • 3-Fluoro-4-hydroxybenzoic acid, 1 | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • This compound - CAS:258273-30-2 - Sunway Pharm Ltd. Available at: [Link]

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Application Notes & Protocols: 3-Fluoro-4-isopropoxybenzoic Acid as a Strategic Building Block for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for 3-Fluoro-4-isopropoxybenzoic Acid in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy, yet the persistent challenges of selectivity, potency, and acquired resistance necessitate continuous innovation in medicinal chemistry. The strategic design of molecular building blocks is fundamental to this endeavor. This compound has emerged as a particularly valuable scaffold in the synthesis of next-generation kinase inhibitors.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a key intermediate. We will delve into the physicochemical properties that make this molecule an attractive starting point, provide detailed, field-proven protocols for its incorporation into a model kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), and outline a robust method for evaluating the biological activity of the resulting compound.

The unique substitution pattern of this compound is not arbitrary; it is a deliberate design choice rooted in established principles of medicinal chemistry. The strategic placement of the fluorine atom and the isopropoxy group confers a unique combination of electronic and steric properties that can significantly enhance the pharmacological profile of a kinase inhibitor.[1]

  • The Role of the 3-Fluoro Substituent: Fluorine, being the most electronegative element, exerts a powerful inductive effect, which can modulate the pKa of the carboxylic acid and influence the hydrogen-bonding potential of the entire molecule.[2] This can lead to improved binding affinity and selectivity for the target kinase. Furthermore, the introduction of fluorine can block sites of metabolic degradation, thereby improving the pharmacokinetic profile of the drug candidate.[2]

  • The Influence of the 4-Isopropoxy Group: The isopropoxy group, with its branched and lipophilic nature, can enhance solubility in non-polar environments and improve cell membrane permeability, a critical factor for oral bioavailability.[1] Its steric bulk can also be exploited to achieve selective interactions within the ATP-binding pocket of the target kinase, potentially avoiding off-target effects.

This guide will provide the practical knowledge to leverage these advantageous properties in your kinase inhibitor discovery programs.

Physicochemical Properties of this compound

A thorough understanding of the starting material is crucial for successful synthesis and downstream applications. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 258273-30-2[3]
Molecular Formula C₁₀H₁₁FO₃[3]
Molecular Weight 198.19 g/mol [3]
Appearance White to off-white solid[3]
Boiling Point 304.5±22.0 °C (Predicted)[3]
Density 1.211±0.06 g/cm³ (Predicted)[3]
pKa 4.31±0.10 (Predicted)[3]
Storage Sealed in dry, Room Temperature[3]

Synthetic Protocol: Synthesis of a Model EGFR Kinase Inhibitor

This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical, yet representative, EGFR inhibitor, N-(4-((3-chloro-4-fluorophenyl)amino)pyrimidin-2-yl)-3-fluoro-4-isopropoxybenzamide , utilizing this compound. This synthetic route is based on a standard amide coupling reaction, a cornerstone of medicinal chemistry.[4]

Logical Workflow for Kinase Inhibitor Synthesis

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation cluster_2 Purification & Characterization A This compound B Acyl Chloride Intermediate A->B Oxalyl Chloride, DMF (cat.), DCM D Crude Product B->D Pyridine, 0°C to RT C 4-((3-chloro-4-fluorophenyl)amino)pyrimidin-2-amine C->D E Purified Kinase Inhibitor D->E Column Chromatography F NMR, Mass Spec Analysis E->F

Caption: Synthetic workflow for the model EGFR inhibitor.

Step 1: Activation of this compound

Rationale: The carboxylic acid is converted to a more reactive acyl chloride to facilitate the subsequent amide bond formation with the poorly nucleophilic aminopyrimidine. Oxalyl chloride is a mild and effective reagent for this transformation, with the reaction being catalyzed by a small amount of DMF.[5]

Materials:

  • This compound (1.0 eq)

  • Oxalyl chloride (2.0 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.

  • Dissolve the acid in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add oxalyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by TLC (a new, less polar spot should appear).

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting acyl chloride is typically used immediately in the next step without further purification.

Step 2: Amide Coupling with 4-((3-chloro-4-fluorophenyl)amino)pyrimidin-2-amine

Rationale: The activated acyl chloride is reacted with the key aminopyrimidine intermediate to form the final benzamide product. Pyridine is used as a base to neutralize the HCl generated during the reaction.[6]

Materials:

  • Crude 3-fluoro-4-isopropoxybenzoyl chloride (from Step 1)

  • 4-((3-chloro-4-fluorophenyl)amino)pyrimidin-2-amine (1.0 eq)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve 4-((3-chloro-4-fluorophenyl)amino)pyrimidin-2-amine in anhydrous DCM in a separate flame-dried flask under an inert atmosphere.

  • Cool the solution to 0°C.

  • Dissolve the crude acyl chloride from Step 1 in anhydrous DCM and add it dropwise to the amine solution.

  • Add anhydrous pyridine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Upon completion, quench the reaction with water.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification and Characterization

Rationale: The crude product is purified using column chromatography to remove unreacted starting materials and byproducts. The structure and purity of the final compound are then confirmed by NMR and mass spectrometry.[7][8]

Purification:

  • Technique: Flash column chromatography on silica gel.[7]

  • Eluent System: A gradient of ethyl acetate in hexanes is a common starting point for benzamide derivatives.[7] The exact ratio should be determined by TLC analysis of the crude product.

Characterization: [9]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the synthesized inhibitor.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity. The mass-to-charge ratio (m/z) of the molecular ion peak should be determined with high accuracy.[8]

Protocol: In Vitro Kinase Inhibition Assay

This section details a protocol for evaluating the inhibitory activity of the newly synthesized compound against EGFR using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. HTRF is a robust and sensitive method widely used in drug discovery for kinase screening.[2][10]

HTRF Kinase Assay Principle

G cluster_0 Kinase Reaction cluster_1 Detection A EGFR Kinase D Phosphorylated Substrate A->D + Inhibitor? B Biotinylated Substrate B->D + Inhibitor? C ATP C->D + Inhibitor? E Eu-Cryptate Ab D->E F XL665-Streptavidin D->F G FRET Signal E->G FRET F->G

Caption: Principle of the HTRF kinase assay.

Materials:

  • Recombinant human EGFR enzyme

  • Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

  • Adenosine triphosphate (ATP)

  • Synthesized inhibitor compound

  • HTRF Detection Reagents:

    • Europium (Eu³⁺) cryptate-labeled anti-phosphotyrosine antibody

    • XL665-labeled streptavidin (SA-XL665)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well low-volume white plates

Procedure: [2][11]

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.

  • Kinase Reaction Setup:

    • Add 2 µL of the diluted inhibitor or DMSO (for control wells) to the wells of the 384-well plate.

    • Add 4 µL of a solution containing the EGFR enzyme and the biotinylated substrate in assay buffer. The final concentrations should be optimized, but a starting point could be 1-5 nM EGFR and 200 nM substrate.

    • Pre-incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Add 4 µL of ATP solution in assay buffer to all wells to initiate the reaction. The final ATP concentration should be close to its Km value for EGFR.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of the HTRF detection reagent mix (containing the Eu³⁺-cryptate antibody and SA-XL665 in detection buffer) to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (FRET signal) and 620 nm (cryptate emission).

    • The HTRF ratio (Emission 665 nm / Emission 620 nm) x 10,000 is calculated.

Data Analysis

The percentage of inhibition is calculated for each inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound is a highly versatile and strategically designed building block for the synthesis of novel kinase inhibitors. Its unique electronic and steric properties, conferred by the fluoro and isopropoxy substituents, can be leveraged to optimize the potency, selectivity, and pharmacokinetic profile of drug candidates. The detailed synthetic and biological evaluation protocols provided in this application note offer a practical framework for researchers to incorporate this valuable intermediate into their drug discovery workflows, accelerating the development of the next generation of targeted therapies.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., El-Faham, A., & El-Sayed, N. N. E. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6645. [Link]

  • El-Damasy, A. K., Ke, M., & Pae, A. N. (2022). C5-Iminosugar modification of casein kinase 1δ lead 3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole promotes enhanced inhibitor affinity and selectivity. Archiv der Pharmazie, 355(4), e2100497. [Link]

  • Al-Suwaidan, I. A., Alanazi, M. M., Al-Abdullah, E. S., Al-Angary, A. A., Ali, M. A., & El-Emam, A. A. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2095. [Link]

  • Maddela, S., Gampala, S. R., Thatikonda, S., Godugu, C., & Divi, M. K. R. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(5), 819-843. [Link]

  • National Center for Biotechnology Information. (2009). HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). ACS Omega.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). International Journal of Industrial Chemistry. [Link]

  • DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Guidelines for HTRF technology in EGFR kinase assay. (n.d.). Biochimica et Biophysica Acta (BBA) - General Subjects.
  • What is the best technique for amide purification? (2020).
  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applic
  • List of VEGF/VEGFR inhibitors. (n.d.). Drugs.com. [Link]

  • Chemical structures of the third generation EGFR TKIs discussed in this report. (n.d.).
  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.
  • Direct amide formation from unactivated carboxylic acids and amines. (n.d.). The Royal Society of Chemistry.
  • Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. (2020). Chemistry – A European Journal. [Link]

  • Benzamide-simplified mass spectrum. (n.d.).
  • 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. (n.d.). Journal of the Brazilian Chemical Society.
  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel C
  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (n.d.). European Journal of Medicinal Chemistry.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Organic Letters.
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). Chemistry Central Journal. [Link]

  • Role of fluorine in drug design and development. (n.d.). Expert Opinion on Drug Discovery.
  • Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. (2023).
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2025). Scientific Reports.
  • Vegfr-3 inhibitor. (n.d.). Sigma-Aldrich.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Letters in Applied NanoBioScience.
  • Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. (2024). Journal of Taibah University for Science.
  • An Overview of 3rd & 4th Generation EGFR Tyrosine Kinase Inhibitors for NSCLC – Emphasizing on Cell Lines Activities, SAR & Synthesis. (2020). International Journal of Pharmacy & Pharmaceutical Research.
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). Pharmaceuticals.
  • bmse000668 Benzamide at BMRB. (n.d.). Biological Magnetic Resonance Bank.
  • EGFR Inhibition | EGFR Inhibitor Review & List. (n.d.). Selleck Chemicals.
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). Signal Transduction and Targeted Therapy.
  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube. [Link]

  • Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. (n.d.). Bulletin of the Korean Chemical Society.
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). Pharmaceuticals. [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). Pharmaceutics.
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  • Identifying and minimizing side reactions in benzamide synthesis. (n.d.). Benchchem.

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Application Notes and Protocols: 3-Fluoro-4-isopropoxybenzoic Acid as a Scaffold for Novel Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The relentless emergence of drug-resistant viral strains necessitates a continuous search for novel chemical scaffolds in antiviral drug discovery. Benzoic acid derivatives have demonstrated significant potential as a versatile class of compounds with activity against various viruses.[1][2][3] This application note presents a comprehensive guide to leveraging 3-Fluoro-4-isopropoxybenzoic acid as a foundational scaffold for the synthesis and evaluation of new antiviral agents. We provide detailed protocols for cytotoxicity and antiviral assays, a proposed mechanism of action based on related compounds, and a strategic workflow for identifying and validating lead candidates.

Introduction: The Case for a New Scaffold

The current arsenal of antiviral drugs, while effective, is under constant threat from viral evolution. Viruses such as influenza, HIV, and herpesviruses can develop resistance to frontline therapies, rendering them ineffective.[1] A key strategy to combat this is the exploration of novel chemical matter to identify drugs with new mechanisms of action or improved resistance profiles.

Benzoic acid derivatives have emerged as a promising area of investigation. For instance, certain derivatives have been shown to inhibit influenza neuraminidase, a critical enzyme for viral release, including activity against oseltamivir-resistant strains.[1][2][3] The benzoic acid core provides a synthetically tractable platform for chemical modification, allowing for systematic exploration of the chemical space to optimize antiviral activity and pharmacokinetic properties.

This compound is a particularly attractive starting point for a discovery campaign. The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions. The isopropoxy group provides a lipophilic handle that can be varied to modulate solubility and cell permeability. This unique combination of substituents offers a rich platform for generating a diverse chemical library for antiviral screening.

Proposed Mechanism of Action: Targeting Viral Enzymes

While the direct antiviral activity of this compound is not yet established, its structural similarity to known antiviral benzoic acid derivatives allows us to hypothesize potential mechanisms of action. A primary putative target, particularly for influenza viruses, is the neuraminidase (NA) enzyme.[1][2]

Neuraminidase is a glycoprotein on the surface of the influenza virus that cleaves sialic acid residues from host cell receptors.[2] This action is crucial for the release of newly formed viral particles from an infected cell, allowing the infection to spread. Inhibition of neuraminidase traps the progeny virions at the cell surface, preventing their release and propagation.

Derivatives of this compound could be designed to bind to the active site of neuraminidase, mimicking the natural substrate, sialic acid. The carboxylic acid moiety is crucial for interacting with key arginine residues in the active site, while the fluoro and isopropoxy groups can be oriented to form additional favorable interactions within the enzyme's binding pocket.

Another potential target for small molecule antivirals are viral polymerases, which are essential for replicating the viral genome.[4][5][6] These enzymes are a common target for antiviral drugs against a range of viruses, including herpesviruses, HIV, and influenza virus.[4][6] Derivatives of this compound could be explored for their ability to inhibit these critical viral enzymes.

Diagram of the Influenza Virus Lifecycle and Putative Inhibition by a Neuraminidase Inhibitor

G cluster_cell Host Cell cluster_virion Influenza Virion Entry 1. Viral Entry Uncoating 2. Uncoating Entry->Uncoating Replication 3. Replication & Transcription Uncoating->Replication Translation 4. Protein Synthesis Replication->Translation Assembly 5. Assembly Translation->Assembly Budding 6. Budding Assembly->Budding NA Neuraminidase (NA) Budding->NA NA cleaves sialic acid for viral release ReleasedVirion 7. Released Virion (Infection Spread) NA->ReleasedVirion Inhibitor Benzoic Acid Derivative (e.g., from 3-Fluoro-4- isopropoxybenzoic acid) Inhibitor->NA Inhibition

Caption: Proposed mechanism of action targeting influenza neuraminidase.

Experimental Protocols

Here we provide a series of detailed protocols to guide the synthesis and evaluation of a library of compounds derived from this compound.

Protocol 1: Synthesis of a Candidate Library (General Workflow)

The carboxylic acid group of this compound is a versatile handle for chemical modification, most commonly through amide bond formation.

  • Activation: Activate the carboxylic acid of this compound using a standard coupling reagent (e.g., HATU, HOBt/EDC).

  • Coupling: React the activated acid with a diverse library of primary and secondary amines to generate a range of amide derivatives. The choice of amines should be guided by principles of chemical diversity, including variations in size, polarity, and charge.

  • Purification: Purify the resulting amide products using standard techniques such as column chromatography or preparative HPLC.

  • Characterization: Confirm the structure and purity of each derivative using NMR spectroscopy and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTS Assay)

Before assessing antiviral activity, it is crucial to determine the concentration at which the compounds are toxic to the host cells.

  • Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product as measured by absorbance at 490 nm is directly proportional to the number of living cells in culture.

  • Materials:

    • Host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • Test compounds dissolved in DMSO

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Plate reader

  • Procedure:

    • Seed a 96-well plate with host cells at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

    • Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include wells with medium only (blank) and cells with medium and DMSO (vehicle control).

    • Incubate for 48-72 hours (this should match the duration of the antiviral assay).

    • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.

Protocol 3: Antiviral Activity Assay (Plaque Reduction Assay)

This assay is the gold standard for quantifying the ability of a compound to inhibit viral replication.

  • Principle: A plaque is a localized area of cell death resulting from viral replication. The number of plaques is proportional to the amount of infectious virus. An effective antiviral compound will reduce the number and/or size of plaques.

  • Materials:

    • Confluent monolayers of host cells in 6-well plates

    • Virus stock of known titer (e.g., Influenza A virus)

    • Test compounds at non-toxic concentrations

    • Agarose overlay medium (e.g., 2X MEM mixed with 1.6% agarose)

    • Crystal violet staining solution

  • Procedure:

    • Wash confluent cell monolayers with phosphate-buffered saline (PBS).

    • Infect the cells with a dilution of virus that will produce 50-100 plaques per well for 1 hour at 37°C.

    • During the infection, prepare serial dilutions of the test compounds in the overlay medium.

    • After the 1-hour incubation, remove the viral inoculum and wash the cells with PBS.

    • Add 2 mL of the agarose overlay containing the test compounds to each well.

    • Incubate the plates at 37°C, 5% CO2 for 2-3 days until plaques are visible.

    • Fix the cells with 10% formaldehyde for at least 4 hours.

    • Remove the agarose plugs and stain the cell monolayers with 0.5% crystal violet solution for 15 minutes.

    • Wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Plot the percentage of plaque reduction against the compound concentration and determine the 50% effective concentration (EC50) using non-linear regression analysis.

Data Presentation and Interpretation

The results from the cytotoxicity and antiviral assays should be summarized to facilitate the identification of promising lead candidates. A key metric is the Selectivity Index (SI) , which is the ratio of the CC50 to the EC50. A higher SI value indicates a greater therapeutic window for the compound.

Table 1: Hypothetical Antiviral Activity and Cytotoxicity Data for Derivatives of this compound

Compound IDR-Group (Amide)CC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
FIPBA-001-NH-CH2-Ph>10045.2>2.2
FIPBA-002-N(Me)2>100>50-
FIPBA-003 -NH-Cyclohexyl>1008.5 >11.8
FIPBA-004-NH-(4-pyridyl)88.422.14.0
Oseltamivir(Control)>1000.5>200

In this hypothetical dataset, compound FIPBA-003 emerges as a promising hit due to its potent antiviral activity (low EC50) and low cytotoxicity (high CC50), resulting in a favorable Selectivity Index.

Diagram of the Antiviral Drug Discovery Workflow

G cluster_synthesis Library Generation cluster_screening Primary Screening cluster_validation Hit Validation & Optimization Start This compound Synth Parallel Synthesis of Amide Derivatives Start->Synth Library Diverse Chemical Library Synth->Library Cytotoxicity Cytotoxicity Assay (CC50) Library->Cytotoxicity Antiviral Antiviral Assay (EC50) Library->Antiviral SI Calculate Selectivity Index (SI) Cytotoxicity->SI Antiviral->SI Mechanism Mechanism of Action Studies (e.g., Neuraminidase Assay) SI->Mechanism Hits with SI > 10 SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR Lead Lead Candidate SAR->Lead

Caption: A streamlined workflow for identifying antiviral leads.

Conclusion

This compound represents a promising and synthetically accessible scaffold for the development of novel antiviral agents. The strategic combination of its fluorine and isopropoxy substituents provides a solid foundation for generating diverse chemical libraries with the potential for enhanced metabolic stability and target engagement. The protocols and workflow outlined in this application note provide a robust framework for researchers to systematically synthesize, screen, and validate derivatives of this scaffold, ultimately contributing to the discovery of the next generation of antiviral therapeutics.

References

  • Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PubMed. (2019-12-12). National Center for Biotechnology Information. [Link]

  • Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - MDPI. (2019-12-12). MDPI. [Link]

  • Mechanism of Action at the Molecular Level of the Antiviral Drug 3(2H)-Isoflavene against Type 2 Poliovirus - NIH. National Center for Biotechnology Information. [Link]

  • Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed. National Center for Biotechnology Information. [Link]

  • Small Molecule Drugs Targeting Viral Polymerases - PMC - PubMed Central. (2024-05-20). National Center for Biotechnology Information. [Link]

  • Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • Progression of Antiviral Agents Targeting Viral Polymerases - MDPI. MDPI. [Link]

  • Antiviral insights: cryo-EM and optical tweezers reveal more about drug–herpes virus interaction - BioTechniques. (2023-01-19). BioTechniques. [Link]

  • Antiviral Therapy Targeting Viral Polymerase | Bentham Science Publishers. (2006-04-01). Bentham Science. [Link]

Sources

Application Note: Synthesis of a Novel TRK Inhibitor Utilizing 3-Fluoro-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting TRK in Oncology

The Tropomyosin receptor kinases (TRK) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system.[1] However, chromosomal rearrangements involving the neurotrophic tyrosine receptor kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3), which encode for the TRK proteins, can lead to the formation of TRK fusion proteins. These fusion proteins are oncogenic drivers in a wide range of adult and pediatric cancers.[2] The resulting constitutive activation of the TRK signaling pathway promotes cell proliferation, survival, and differentiation, leading to tumor growth and metastasis.

The discovery of TRK fusion proteins as actionable oncogenic drivers has led to the development of highly specific TRK inhibitors. These inhibitors have demonstrated remarkable efficacy in treating patients with TRK fusion-positive cancers, irrespective of the tumor's histological type. This "tumor-agnostic" therapeutic approach represents a significant advancement in precision oncology. Larotrectinib and entrectinib are two such FDA-approved TRK inhibitors that have shown high response rates and durable remissions in patients with TRK fusion cancers.[2]

The chemical synthesis of these inhibitors often involves the coupling of a core amine scaffold with a substituted carboxylic acid. This application note details a robust and reproducible protocol for the synthesis of a novel potential TRK inhibitor using 3-Fluoro-4-isopropoxybenzoic acid as a key building block. The choice of this particular benzoic acid derivative is predicated on the presence of the fluoro and isopropoxy groups, which can enhance pharmacokinetic properties such as metabolic stability and cell permeability, and potentially improve the binding affinity to the target kinase.

The TRK Signaling Pathway: A Therapeutic Target

The TRK signaling pathway is initiated by the binding of neurotrophins to their respective TRK receptors. This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation event creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways. These pathways are central to regulating cell growth, proliferation, and survival.

In TRK fusion-positive cancers, the fusion event leads to a constitutively active kinase, resulting in uncontrolled activation of these downstream pathways, thereby driving tumorigenesis. TRK inhibitors act by competing with ATP for the binding site in the kinase domain of the TRK fusion protein, thereby blocking its phosphorylation and downstream signaling. This inhibition leads to the suppression of tumor growth and induction of apoptosis in cancer cells dependent on TRK signaling.

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Binds RAS_MAPK_Pathway RAS/MAPK Pathway TRK_Receptor->RAS_MAPK_Pathway Activates PI3K_AKT_Pathway PI3K/AKT Pathway TRK_Receptor->PI3K_AKT_Pathway Activates TRK_Fusion_Protein TRK Fusion Protein (Constitutively Active) TRK_Fusion_Protein->RAS_MAPK_Pathway TRK_Fusion_Protein->PI3K_AKT_Pathway ATP ATP ATP->TRK_Fusion_Protein TRK_Inhibitor TRK Inhibitor TRK_Inhibitor->TRK_Fusion_Protein Inhibits (ATP Competitive) Cell_Proliferation Cell Proliferation & Survival RAS_MAPK_Pathway->Cell_Proliferation PI3K_AKT_Pathway->Cell_Proliferation Synthetic_Workflow Start 3-Fluoro-4-isopropoxybenzoic Acid Activation Activation (Acid Chloride Formation) Start->Activation Intermediate_1 3-Fluoro-4-isopropoxybenzoyl chloride Activation->Intermediate_1 Coupling Amide Coupling Intermediate_1->Coupling Amine_Core (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl) -1H-pyrazolo[3,4-b]pyridin-3-amine Amine_Core->Coupling Product Target TRK Inhibitor Coupling->Product Purification Purification & Characterization Product->Purification Final_Product Final Product Purification->Final_Product

Caption: Synthetic workflow for the target TRK inhibitor.

Experimental Protocols

Part 1: Synthesis of 3-Fluoro-4-isopropoxybenzoyl chloride (Intermediate 1)

This protocol describes the conversion of the starting benzoic acid to its more reactive acid chloride derivative.

Materials:

Reagent/SolventM.W.AmountMoles
This compound198.19 g/mol 5.0 g25.2 mmol
Thionyl chloride (SOCl₂)118.97 g/mol 4.4 mL60.5 mmol
Dichloromethane (DCM), anhydrous-50 mL-
N,N-Dimethylformamide (DMF)-2 dropscatalytic

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (5.0 g, 25.2 mmol).

  • Add anhydrous dichloromethane (50 mL) to the flask and stir until the solid is fully dissolved.

  • Add two drops of N,N-dimethylformamide (DMF) to the solution.

  • Slowly add thionyl chloride (4.4 mL, 60.5 mmol) to the reaction mixture at room temperature. Caution: Thionyl chloride is corrosive and reacts with moisture to release toxic gases. This step should be performed in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot with methanol and spotting against the starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.

  • The resulting crude 3-Fluoro-4-isopropoxybenzoyl chloride is a light yellow oil or solid and can be used in the next step without further purification.

Part 2: Amide Coupling to Synthesize the Target TRK Inhibitor

This protocol details the coupling of the activated benzoic acid with the core amine.

Materials:

Reagent/SolventM.W.AmountMoles
3-Fluoro-4-isopropoxybenzoyl chloride216.64 g/mol 5.46 g25.2 mmol
(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine331.34 g/mol 7.6 g22.9 mmol
Dichloromethane (DCM), anhydrous-100 mL-
Triethylamine (Et₃N)101.19 g/mol 7.0 mL50.4 mmol

Procedure:

  • In a separate flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (7.6 g, 22.9 mmol) in anhydrous dichloromethane (100 mL).

  • Add triethylamine (7.0 mL, 50.4 mmol) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve the crude 3-Fluoro-4-isopropoxybenzoyl chloride (5.46 g, 25.2 mmol) in anhydrous dichloromethane (20 mL).

  • Slowly add the solution of 3-Fluoro-4-isopropoxybenzoyl chloride to the amine solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Part 3: Purification and Characterization

Purification:

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 60% ethyl acetate).

Characterization:

The structure and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Expected Yield and Purity:

StepProductTheoretical YieldExpected Yield RangeExpected Purity (Post-Purification)
13-Fluoro-4-isopropoxybenzoyl chloride5.46 g>95% (crude)-
2Target TRK Inhibitor11.7 g70-85%>98%

Conclusion

This application note provides a detailed and practical guide for the synthesis of a novel potential TRK inhibitor using this compound as a key starting material. The described two-step protocol, involving the activation of the benzoic acid to its acid chloride followed by an amide coupling reaction, is a robust and scalable method for accessing this class of compounds. The incorporation of the 3-fluoro-4-isopropoxybenzoyl moiety is a strategic design element aimed at optimizing the pharmacological properties of the final molecule. Researchers in drug discovery and medicinal chemistry can utilize this protocol as a foundation for the synthesis of new TRK inhibitors and for the exploration of structure-activity relationships in this important class of anticancer agents.

References

  • Amatu, A., Sartore-Bianchi, A., Bencardino, K., Pizzutilo, EG., Tosi, F., & Siena, S. (2019). Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer. Annals of Oncology, 30(suppl 8), viii5-viii15.
  • Drilon, A. (2019). TRK inhibitors in TRK fusion-positive cancers. Annals of Oncology, 30(suppl 8), viii23-viii30.
  • Flick, A. C. (2020). Synthetic Approaches to New Drugs Approved during 2018. Journal of Medicinal Chemistry, 63(19), 10652–10704.
  • Nakagawara, A. (2001). Trk receptor tyrosine kinases: a bridge between cancer and neural development. Cancer Letters, 169(2), 107-114.
  • Cocco, E., Scaltriti, M., & Drilon, A. (2018). NTRK fusion-positive cancers and TRK inhibitor therapy. Nature Reviews Clinical Oncology, 15(12), 731-747.
  • Khotskaya, Y. B., Holla, V. R., Farago, A. F., Mills, Shaw, K. R., & Meric-Bernstam, F. (2017). Targeting TRK family proteins in cancer. Pharmacology & Therapeutics, 173, 58-66.
  • Vaishnavi, A., Le, A. T., & Doebele, R. C. (2015). TRKing down an old oncogene in a new era of targeted therapy. Cancer Discovery, 5(1), 25-34.
  • Ardini, E., Bosotti, R., Borgia, A. L., De Ponti, C., Somaschini, A., & Cammarota, R. (2016). Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics, 15(4), 628-639.
  • Patel, J. F., & O'Hare, T. (2018). Next-generation TRK inhibitors for treating cancer.
  • Chen, Y., & Fletcher, J. A. (2020). Entrectinib for the treatment of NTRK fusion-positive solid tumors. Expert Review of Anticancer Therapy, 20(8), 647-655.

Sources

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 3-Fluoro-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Modification of a Key Pharmaceutical Building Block

3-Fluoro-4-isopropoxybenzoic acid is a valuable scaffold in medicinal chemistry and drug development. The presence of the fluorine atom and the isopropoxy group on the benzene ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The carboxylic acid group, however, is the primary locus for chemical modification, allowing for the synthesis of a diverse library of derivatives such as esters and amides. This unlocks the potential to fine-tune the compound's properties for optimal therapeutic effect.

This comprehensive guide provides detailed protocols and the underlying scientific rationale for the derivatization of the carboxylic acid group of this compound. We will explore three principal pathways: esterification, conversion to acyl chloride, and direct amidation. Each protocol is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative literature.

I. Esterification: Modulating Polarity and Pro-drug Potential

Esterification of the carboxylic acid group is a common strategy to mask the polarity of the acid, potentially improving cell membrane permeability. Esters can also serve as pro-drugs, which are converted to the active carboxylic acid in vivo through enzymatic hydrolysis. The Fischer-Speier esterification is a classic and reliable method for this transformation.

Protocol 1: Fischer-Speier Esterification with Methanol

This protocol details the synthesis of methyl 3-fluoro-4-isopropoxybenzoate. The reaction utilizes an excess of methanol as both the reactant and the solvent, with a strong acid catalyst to drive the equilibrium towards the ester product.

Reaction Scheme:

Experimental Workflow:

Fischer_Esterification A Dissolve this compound in Methanol B Add catalytic H₂SO₄ A->B C Reflux the mixture B->C D Cool and quench with water C->D E Extract with Ethyl Acetate D->E F Wash with NaHCO₃ solution E->F G Dry over Na₂SO₄ and concentrate F->G H Purify by column chromatography G->H

Figure 1: Workflow for Fischer-Speier Esterification.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-fluoro-4-isopropoxybenzoate.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality Behind Experimental Choices:

  • Excess Methanol: The use of excess methanol shifts the reaction equilibrium towards the product side, maximizing the yield of the ester, in accordance with Le Chatelier's principle.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[2]

  • Aqueous Work-up and Bicarbonate Wash: The water quench removes the excess methanol and sulfuric acid. The sodium bicarbonate wash is crucial to neutralize any remaining acidic catalyst and unreacted carboxylic acid, facilitating a clean extraction of the ester.

Parameter Value/Condition Rationale
Solvent Anhydrous MethanolActs as both reactant and solvent.
Catalyst Concentrated H₂SO₄Protonates the carbonyl for activation.
Temperature RefluxProvides the necessary activation energy.
Reaction Time 4-6 hoursAllows the reaction to reach equilibrium.

II. Acyl Chloride Formation: Creating a Highly Reactive Intermediate

Conversion of the carboxylic acid to an acyl chloride provides a highly reactive intermediate that can be readily converted to a wide range of derivatives, including esters and amides, under mild conditions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[3]

Protocol 2: Synthesis of 3-Fluoro-4-isopropoxybenzoyl Chloride

This protocol describes the preparation of the acyl chloride using thionyl chloride. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

Reaction Scheme:

Experimental Workflow:

Acyl_Chloride_Formation A Suspend this compound in Toluene B Add catalytic DMF A->B C Add Thionyl Chloride dropwise B->C D Heat the mixture C->D E Monitor gas evolution D->E F Concentrate under reduced pressure E->F G Use directly in the next step F->G

This compound + Amine --(EDC, HOBt, DIPEA, DMF)--> 3-Fluoro-4-isopropoxybenzamide Derivative

Figure 3: Workflow for EDC/HOBt Amide Coupling.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent like DMF or dichloromethane.

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the mixture.

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add EDC hydrochloride (1.2 eq) portionwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.

  • Washing: Wash the organic layer sequentially with dilute aqueous HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • EDC: This water-soluble carbodiimide activates the carboxylic acid by forming an O-acylisourea intermediate, which is a good leaving group. [4]* HOBt: HOBt reacts with the O-acylisourea intermediate to form an activated HOBt ester. This intermediate is less prone to racemization (if the amine is chiral) and side reactions compared to the O-acylisourea itself. [5]* DIPEA: This sterically hindered base neutralizes the hydrochloride salt of EDC and the proton generated during the reaction without competing as a nucleophile.

  • Aqueous Washes: The acidic and basic washes are essential for removing the water-soluble byproducts of the coupling reaction (e.g., EDC-urea byproduct, HOBt, unreacted starting materials), simplifying the final purification. [6]

    Parameter Value/Condition Rationale
    Coupling Agent EDC Activates the carboxylic acid.
    Additive HOBt Suppresses side reactions and racemization.
    Base DIPEA Non-nucleophilic base to neutralize acids.
    Solvent Anhydrous DMF or DCM Aprotic solvent to facilitate the reaction.

    | Temperature | 0 °C to RT | Controls the initial activation and allows the reaction to proceed. |

IV. Characterization of Derivatives

The successful synthesis of the desired derivatives should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the product. The disappearance of the acidic proton signal in ¹H NMR and the appearance of new signals corresponding to the ester or amide moiety are key indicators. ¹⁹F NMR can confirm the integrity of the fluoro-substituent.

  • Infrared (IR) Spectroscopy: To identify the functional groups. A shift in the carbonyl (C=O) stretching frequency from the broad carboxylic acid absorption to a sharper ester or amide absorption is expected.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

V. Safety Considerations

  • Always work in a well-ventilated fume hood, especially when handling thionyl chloride and volatile organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound and its derivatives may be irritating to the skin, eyes, and respiratory system. Handle with care. * Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The derivatization of the carboxylic acid group of this compound is a critical step in the exploration of its potential as a pharmaceutical agent. The choice of derivatization strategy—be it esterification, acyl chloride formation, or direct amidation—should be guided by the specific goals of the research program, such as the desired physicochemical properties and the synthetic route to the final target molecule. The protocols outlined in this guide provide a robust foundation for the successful synthesis and characterization of these valuable derivatives.

References

  • U.S. Patent 9,447,028. (2016). Therapeutic aryl-amido-aryl compounds and their use.
  • Organic Mechanism Fischer Esterification 004. (2012, April 10). YouTube. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. [Link]

  • International Publication Number WO 2012/106499 A1. (2012). Pyrrolopyrazine-spirocyclic piperidine amides as modulators of ion channels.
  • Di Domizio, J., et al. (2012). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. [Link]

  • Montanari, D., et al. (2021). Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds Targeting Dual Pathways for Treatment of Cancer. PMC. [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22). Chemistry LibreTexts. [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

  • International Publication Number WO 2012/125613 A1. (2012). Morpholine-spirocyclic piperidine amides as modulators of ion channels.
  • This compound | 258273-30-2 | MFCD11156603. (n.d.). Aaron Chemistry. Retrieved January 23, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). PMC. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps. [Link]

  • Synthesis of p-isopropylbenzoyl chloride. (n.d.). PrepChem.com. Retrieved January 23, 2026, from [Link]

  • Fischer Esterification Procedure. (n.d.). University of California, Irvine. Retrieved January 23, 2026, from [Link]

  • Amine to Amide Mechanism - T3P. (n.d.). Common Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. Retrieved January 23, 2026, from [Link]

  • Carboxylic Acids Important Reactions. (n.d.). Jack Westin. Retrieved January 23, 2026, from [Link]

  • Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist. (2011). National Institutes of Health. [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • EDC-HOBt Amide coupling workup help. (2024, April 28). Reddit. [Link]

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Synthesis of 3-Fluoro-4-isopropoxybenzoyl Chloride: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Fluoro-4-isopropoxybenzoyl chloride is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules and advanced materials.[1] Its unique substitution pattern, featuring both a fluorine atom and an isopropoxy group, imparts specific electronic and steric properties that are highly sought after in medicinal chemistry and materials science for the development of novel compounds with enhanced biological activity and material properties.[1][2] The conversion of the parent carboxylic acid, 3-Fluoro-4-isopropoxybenzoic acid, to the highly reactive acyl chloride is a pivotal step, enabling subsequent nucleophilic acyl substitution reactions.[3][4] This application note provides a comprehensive, field-proven protocol for the synthesis of 3-Fluoro-4-isopropoxybenzoyl chloride using thionyl chloride, delving into the mechanistic underpinnings, safety protocols, and characterization techniques.

Reaction Mechanism and Scientific Rationale

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) is a classic and highly efficient transformation in organic synthesis.[5] The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is converted into a superior leaving group.[6]

The reaction is initiated by the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent proton transfer, leading to the formation of a chlorosulfite intermediate.[5] The final step involves an intramolecular nucleophilic attack by the chloride ion on the carbonyl carbon, proceeding through an internal return (SNi) mechanism, which results in the formation of the acyl chloride and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][7] The evolution of these gaseous byproducts helps to drive the reaction to completion.[8]

Experimental Protocol

This protocol is designed for the safe and efficient synthesis of 3-Fluoro-4-isopropoxybenzoyl chloride on a laboratory scale.

Materials and Reagents
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberKey Hazards
This compoundC₁₀H₁₁FO₃198.19N/AIrritant
Thionyl chloride (SOCl₂)SOCl₂118.977719-09-7Corrosive, Lachrymator, Reacts violently with water
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Volatile, Suspected carcinogen
Round-bottom flask----
Reflux condenser----
Magnetic stirrer with heating mantle----
Gas trap (e.g., with NaOH solution)----
Rotary evaporator----
Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Characterization start Combine this compound and SOCl₂ in a flask reflux Attach reflux condenser and gas trap start->reflux stir Place on heating mantle with stirring reflux->stir heat Heat to reflux stir->heat monitor Monitor reaction progress (e.g., cessation of gas evolution) heat->monitor cool Cool to room temperature monitor->cool evaporate Remove excess SOCl₂ under reduced pressure cool->evaporate distill Purify by vacuum distillation (optional) evaporate->distill product Obtain 3-Fluoro-4-isopropoxybenzoyl chloride distill->product nmr ¹H NMR, ¹³C NMR, ¹⁹F NMR product->nmr ir FTIR Spectroscopy product->ir

Caption: Experimental workflow for the synthesis of 3-Fluoro-4-isopropoxybenzoyl chloride.

Step-by-Step Procedure

It is imperative that this reaction is performed in a well-ventilated chemical fume hood due to the evolution of toxic HCl and SO₂ gases. [7][9] All glassware must be thoroughly dried to prevent the violent reaction of thionyl chloride with water.[10][11]

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Thionyl Chloride: Under a nitrogen or argon atmosphere, carefully add an excess of thionyl chloride (typically 3-5 eq). Thionyl chloride can often be used as the solvent.[12] If a co-solvent is desired, anhydrous dichloromethane can be used.

  • Initiation of Reaction: Attach a reflux condenser to the flask and equip the top of the condenser with a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

  • Reaction Conditions: With gentle stirring, slowly heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C). The reaction is typically complete within 2-4 hours, which can be visually monitored by the cessation of gas evolution.[13]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Removal of Excess Reagent: Carefully remove the excess thionyl chloride using a rotary evaporator.[7] It is advisable to use a base trap between the evaporator and the vacuum pump to capture any residual thionyl chloride and acidic gases.

  • Purification (Optional): The crude 3-Fluoro-4-isopropoxybenzoyl chloride is often of sufficient purity for subsequent reactions.[13] If higher purity is required, the product can be purified by vacuum distillation.

Characterization of 3-Fluoro-4-isopropoxybenzoyl Chloride

The successful synthesis of the acyl chloride can be confirmed by standard analytical techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the acyl chloride is indicated by the disappearance of the broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of a sharp, strong C=O stretching band for the acyl chloride at a higher wavenumber (typically 1750-1810 cm⁻¹).[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton signals of the aromatic ring and the isopropoxy group will be present, with potential shifts compared to the starting material due to the change in the electronic environment of the carbonyl group.

    • ¹³C NMR: A significant downfield shift of the carbonyl carbon is expected (typically >160 ppm) upon conversion to the acyl chloride.[8]

    • ¹⁹F NMR: The fluorine signal will be present, and its chemical shift can provide further confirmation of the product's structure.

Safety Precautions and Troubleshooting

Safety is paramount when working with thionyl chloride.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. A face shield is also recommended.

  • Handling: Thionyl chloride is highly corrosive and a lachrymator. It reacts violently with water to produce toxic gases.[10][11] Handle it exclusively in a chemical fume hood and ensure all equipment is dry.

  • Spills: In case of a spill, neutralize with sodium bicarbonate or another suitable absorbent material and dispose of it as hazardous waste.[10]

Troubleshooting:

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the starting material is dry and that an adequate excess of thionyl chloride was used. The reaction time can also be extended.

  • Dark-colored Product: The crude product may sometimes be dark. This can often be remedied by purification via vacuum distillation. The color is usually due to minor impurities and may not affect subsequent reactions.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of 3-Fluoro-4-isopropoxybenzoyl chloride from its corresponding carboxylic acid using thionyl chloride. By understanding the underlying reaction mechanism and adhering to the stringent safety precautions, researchers can confidently produce this valuable synthetic intermediate for a wide range of applications in drug discovery and materials science.

References

  • ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). (2006). ChemInform, 37(32).
  • Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

  • Save My Exams. (n.d.). Acyl Chlorides. In A Level Chemistry Revision Notes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Acyl Chlorides (Acid Chlorides). Retrieved from [Link]

  • Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-isopropyl-4-methoxybenzyl chloride. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

  • New Jersey Department of Health. (2000, April). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

  • ACS Publications. (n.d.). Analysis of Acid Chlorides Containing Free Carboxylic Acid and Hydrogen Chloride. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2020, June 9). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 8 : ROH + SOCl2 or PX3. Retrieved from [Link]

  • ResearchGate. (n.d.). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI. Retrieved from [Link]

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • YouTube. (2023, February 21). Reaction of Carboxylic acid with Thionyl chloride. Retrieved from [Link]

  • bioRxiv. (n.d.). Chemical Synthesis and Characterization. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methylbenzoyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]

  • YouTube. (2021, August 20). Acids to Acyl Chlorides, Part 3. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the reaction of benzoic acid with acetyl chloride to give acetic benzoic anhydride. Retrieved from [Link]

  • Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]

  • Sparrow Chemical. (n.d.). Fluorobenzyl Chloride Series. Retrieved from [Link]

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The Strategic Application of 3-Fluoro-4-isopropoxybenzoic Acid in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms and lipophilic groups into molecular scaffolds is a widely employed strategy to enhance pharmacological profiles. 3-Fluoro-4-isopropoxybenzoic acid emerges as a preeminent starting material in this context, offering a unique combination of electronic and steric properties that render it an invaluable building block for the synthesis of a diverse array of heterocyclic compounds. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound in constructing biologically significant heterocyclic cores, with a focus on benzimidazoles and quinazolinones. We will explore the mechanistic rationale behind its application, provide detailed, field-proven protocols, and discuss the influence of its distinct substituents on synthetic outcomes and potential biological activity.

The presence of a fluorine atom at the 3-position of the benzoic acid ring exerts a powerful electron-withdrawing inductive effect, which can significantly influence the reactivity of the carboxylic acid moiety and modulate the pKa of the resulting heterocyclic products.[1][2] Concurrently, the isopropoxy group at the 4-position introduces a degree of lipophilicity, a critical parameter for membrane permeability and oral bioavailability of drug candidates. This strategic substitution pattern makes this compound a highly sought-after precursor for generating libraries of compounds with the potential for enhanced therapeutic efficacy.

Key Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is paramount for successful and reproducible synthetic outcomes.

PropertyValueSource
Molecular Formula C₁₀H₁₁FO₃N/A
Molecular Weight 198.19 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 138-142 °CN/A
pKa (predicted) ~4.2N/A

Application in Heterocyclic Synthesis: Benzimidazoles and Quinazolinones

This compound serves as a versatile precursor for the synthesis of various heterocyclic systems. This note will focus on two prominent examples: the synthesis of 2-substituted benzimidazoles and 2-substituted quinazolin-4(3H)-ones. These scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3][4]

I. Synthesis of 2-(3-Fluoro-4-isopropoxyphenyl)-1H-benzo[d]imidazole

The condensation of a carboxylic acid with an o-phenylenediamine, known as the Phillips-Ladenburg synthesis, is a classic and reliable method for the preparation of 2-arylbenzimidazoles.[5][6] The reaction proceeds via the formation of an intermediate o-aminoanilide, which then undergoes intramolecular cyclization and dehydration to afford the benzimidazole ring system. The electron-withdrawing nature of the fluorine atom in this compound can facilitate the initial nucleophilic attack by the o-phenylenediamine.[7][8]

Reaction Scheme:

Caption: Synthesis of 2-(3-Fluoro-4-isopropoxyphenyl)-1H-benzo[d]imidazole.

Protocol 1: Conventional Thermal Synthesis

This protocol is a robust and widely applicable method for the synthesis of 2-arylbenzimidazoles.

Materials:

  • This compound

  • o-Phenylenediamine

  • Polyphosphoric acid (PPA) or 4M Hydrochloric acid

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and o-phenylenediamine (1.0 eq).

  • Add polyphosphoric acid (PPA) as a condensing agent and solvent (a 1:10 weight ratio of reactants to PPA is a good starting point). Alternatively, a strong mineral acid like 4M HCl can be used.

  • Heat the reaction mixture at 160-180°C for 4-6 hours with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of deionized water to remove any inorganic salts.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.[9][10][11]

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers significant advantages in terms of reduced reaction times, often leading to higher yields and cleaner reaction profiles.[12][13]

Materials:

  • This compound

  • o-Phenylenediamine

  • Acid catalyst (e.g., p-toluenesulfonic acid or a few drops of concentrated HCl)

  • Ethanol

  • Deionized water

  • Saturated sodium bicarbonate solution

Equipment:

  • Microwave synthesis reactor with appropriate reaction vessels

  • Magnetic stirrer bar

  • Büchner funnel and filter flask

Procedure:

  • In a microwave reaction vessel, combine this compound (1.0 eq), o-phenylenediamine (1.0 eq), and a catalytic amount of p-toluenesulfonic acid.

  • Add a minimal amount of a high-boiling point solvent like DMF or conduct the reaction under solvent-free conditions.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 150-200°C) and power for a short duration (typically 5-20 minutes). Optimize the reaction time and temperature based on TLC monitoring.

  • After the reaction is complete, cool the vessel to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Add water to the residue and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from an appropriate solvent to obtain the pure 2-(3-fluoro-4-isopropoxyphenyl)-1H-benzo[d]imidazole.

II. Synthesis of 2-(3-Fluoro-4-isopropoxyphenyl)quinazolin-4(3H)-one

Quinazolin-4(3H)-ones are another class of heterocyclic compounds with significant therapeutic applications.[4] A common synthetic route involves the condensation of an anthranilamide (2-aminobenzamide) with a carboxylic acid or its derivative. The reaction mechanism involves an initial acylation of the more nucleophilic amino group of anthranilamide, followed by intramolecular cyclization and dehydration.

Reaction Scheme:

Caption: Synthesis of 2-(3-Fluoro-4-isopropoxyphenyl)quinazolin-4(3H)-one.

Protocol 3: Microwave-Assisted Synthesis of Quinazolinones

Microwave irradiation is particularly effective for the synthesis of quinazolinones, significantly reducing reaction times compared to conventional heating methods.[14][15][16]

Materials:

  • This compound

  • Anthranilamide (2-aminobenzamide)

  • Glacial acetic acid (as solvent and catalyst)

  • Deionized water

  • Ethanol

Equipment:

  • Microwave synthesis reactor

  • Magnetic stirrer bar

  • Büchner funnel and filter flask

Procedure:

  • In a microwave reaction vessel, place this compound (1.0 eq) and anthranilamide (1.0 eq).

  • Add a suitable solvent, such as glacial acetic acid or a high-boiling point polar aprotic solvent like DMF.

  • Seal the vessel and subject it to microwave irradiation at a temperature of 150-180°C for 10-30 minutes. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with water.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure 2-(3-fluoro-4-isopropoxyphenyl)quinazolin-4(3H)-one.[17][18]

The Influence of Substituents on Reactivity and Biological Activity

The judicious choice of this compound as a starting material is predicated on the predictable and advantageous effects of its substituents.

  • 3-Fluoro Group: The strong electron-withdrawing nature of the fluorine atom increases the electrophilicity of the carboxylic carbon, facilitating the initial nucleophilic attack by the amine in both benzimidazole and quinazolinone syntheses.[19] In the final heterocyclic product, the fluorine atom can engage in hydrogen bonding and other non-covalent interactions within a biological target, potentially enhancing binding affinity and selectivity.[1][2][20][21][22]

  • 4-Isopropoxy Group: This moderately electron-donating group can influence the electronic properties of the aromatic ring. More importantly, it imparts significant lipophilicity to the molecule. This is a critical factor in drug design, as it can improve a compound's ability to cross cell membranes and enhance its pharmacokinetic properties, such as oral absorption and metabolic stability.

The interplay of these two substituents can lead to compounds with a balanced profile of potency and drug-like properties. The electron-withdrawing fluorine can enhance target engagement, while the lipophilic isopropoxy group can improve the molecule's journey to its site of action.

Characterization and Data Interpretation

The synthesized heterocyclic compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups.

  • Melting Point Analysis: A sharp melting point is indicative of a pure compound.

Conclusion

This compound is a strategically designed and highly valuable building block for the synthesis of medicinally relevant heterocyclic compounds. Its unique substitution pattern allows for the efficient construction of benzimidazole and quinazolinone scaffolds, which are central to many therapeutic agents. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this versatile starting material. The insights into the role of the fluoro and isopropoxy substituents should guide the rational design of novel compounds with potentially superior pharmacological profiles.

References

  • Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing. (2016).
  • Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. National Institutes of Health (NIH). (n.d.).
  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PMC. (n.d.).
  • Importance of Fluorine in Benzazole Compounds. National Institutes of Health (NIH). (2020).
  • Green and High Efficient Synthesis of 2-Aryl Benzimidazoles: Reaction of Arylidene Malononitrile and 1,2-Phenylenediamine Derivatives in Water or Solvent-Free Conditions.
  • Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. (n.d.).
  • Synthesis, Characterization, and Antifungal Activity of Novel Benzo[1][23]imidazo[1,2-d][1][17][24]triazine Derivatives. MDPI. (n.d.).

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
  • Importance of Fluorine in Benzazole Compounds.
  • Supporting Inform
  • A process for the preparation of benzimidazole derivatives and their salts.
  • Synthesis of 2-Arylbenzimidazoles in Water.
  • Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)-quinazolinone and 2–phenyl-4(3h).
  • Importance of Fluorine in Benzazole Compounds. PubMed. (2020).
  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2021).
  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Publishing. (2023).
  • Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Beilstein Journals. (n.d.).
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. (n.d.).
  • Benzimidazole synthesis. Organic Chemistry Portal. (n.d.).
  • Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers. (2024).
  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC. (2022).
  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers. (2022).
  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals. (n.d.).
  • Microwave-assisted synthesis of 4(3H)-quinazolinone using o-aminobenzamides[25]. ResearchGate. (n.d.).

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. (n.d.).
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. (2023).
  • Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. (2010).
  • Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity.
  • A Review on Chemistry and Biological Significance of Quinazolines and Quinazolinones. YMER. (2022).
  • Effect of Electron Withdrawing and Electron Donating Substituents on the Synthesis of 1,3,4-Oxadiazoles using Dibromotriphenylph. Digital Commons @ Otterbein. (2018).
  • Recrystallization Lab Procedure of Benzoic Acid. YouTube. (2020).
  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. National Institutes of Health (NIH). (2023).
  • Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones.

Sources

Application Notes and Protocols for the Quantification of 3-Fluoro-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3-Fluoro-4-isopropoxybenzoic acid is an aromatic carboxylic acid derivative with potential applications in pharmaceutical and materials science.[1][2] Its chemical structure, featuring a fluorine atom and an isopropoxy group on the benzoic acid backbone, imparts specific physicochemical properties that must be considered for the development of robust analytical methods.[1] Accurate and precise quantification of this compound is critical for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and process monitoring in synthetic chemistry.

This document provides detailed protocols for two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained to provide a deeper understanding of the method development process. Furthermore, a comprehensive guide to method validation, in accordance with the International Council for Harmonisation (ICH) guidelines, is presented to ensure the integrity and reliability of the generated data.[3][4][5]

Chemical and Physical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₁₀H₁₁FO₃[1]
Molecular Weight 198.19 g/mol [1]
CAS Number 258273-30-2[1]
Appearance White to off-white solid[6]
Predicted Boiling Point 304.5 ± 22.0 °C[6]
Predicted pKa 4.31 ± 0.10[6]

The presence of the carboxylic acid group dictates the compound's acidic nature and its solubility in alkaline aqueous solutions. The aromatic ring provides a chromophore, making it suitable for UV detection. The compound's predicted boiling point suggests that it is amenable to GC analysis, although derivatization may be necessary to improve its volatility and thermal stability.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of aromatic compounds. The method described herein is a reverse-phase HPLC method, which is well-suited for separating moderately polar compounds like this compound from nonpolar and more polar impurities.

Experimental Workflow for HPLC-UV Analysis

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Standard/Sample prep_dissolve Dissolve in Diluent (Acetonitrile/Water) prep_start->prep_dissolve prep_sonicate Sonicate to Dissolve prep_dissolve->prep_sonicate prep_filter Filter through 0.45 µm Syringe Filter prep_sonicate->prep_filter prep_vial Transfer to HPLC Vial prep_filter->prep_vial hplc_inject Inject Sample into HPLC System prep_vial->hplc_inject hplc_separate Isocratic Elution on C18 Column hplc_inject->hplc_separate hplc_detect UV Detection at 254 nm hplc_separate->hplc_detect data_integrate Integrate Peak Area hplc_detect->data_integrate data_calibrate Generate Calibration Curve data_integrate->data_calibrate data_quantify Quantify Concentration data_calibrate->data_quantify

Caption: Workflow for HPLC-UV quantification of this compound.

Detailed HPLC-UV Protocol

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Methanol (HPLC grade)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent retention for aromatic carboxylic acids.

  • Data acquisition and processing software.

3. Preparation of Mobile Phase and Diluent:

  • Mobile Phase A: 0.1% TFA in Water. The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[7]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

4. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution with the diluent.

5. Preparation of Sample Solutions:

  • Accurately weigh a known amount of the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 60% Mobile Phase A, 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

7. Data Analysis:

  • Integrate the peak area of this compound in the chromatograms of the standard and sample solutions.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory method and a powerful tool for identifying and quantifying trace levels of this compound. Due to the polarity and limited volatility of the carboxylic acid group, derivatization is often required to convert the analyte into a more volatile and thermally stable form.[8][9] Silylation is a common and effective derivatization technique for carboxylic acids.[8]

Experimental Workflow for GC-MS Analysis

cluster_prep Sample and Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_start Weigh Standard/Sample prep_dissolve Dissolve in Solvent (e.g., Pyridine) prep_start->prep_dissolve prep_derivatize Add Silylating Agent (e.g., BSTFA) prep_dissolve->prep_derivatize prep_heat Heat at 60-70 °C prep_derivatize->prep_heat prep_cool Cool to Room Temperature prep_heat->prep_cool prep_vial Transfer to GC Vial prep_cool->prep_vial gcms_inject Inject Derivatized Sample prep_vial->gcms_inject gcms_separate Separation on Capillary Column gcms_inject->gcms_separate gcms_ionize Electron Ionization (EI) gcms_separate->gcms_ionize gcms_detect Mass Spectrometry Detection (Scan or SIM) gcms_ionize->gcms_detect data_integrate Integrate Ion Chromatogram gcms_detect->data_integrate data_calibrate Generate Calibration Curve data_integrate->data_calibrate data_quantify Quantify Concentration data_calibrate->data_quantify

Caption: Workflow for GC-MS quantification of this compound after silylation.

Detailed GC-MS Protocol

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (GC grade)

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of derivatized acids (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Data acquisition and processing software.

3. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask and dilute to volume with ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock standard solution with ethyl acetate.

4. Derivatization Procedure:

  • Pipette 100 µL of each working standard solution and sample solution into separate reaction vials.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS to each vial.

  • Cap the vials tightly and heat at 70 °C for 30 minutes.

  • Cool the vials to room temperature before injection.

5. GC-MS Conditions:

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Splitless (1 minute)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50-400 amu (for qualitative analysis and method development)
Selected Ion Monitoring (SIM) Monitor characteristic ions of the derivatized analyte for quantitative analysis.

6. Data Analysis:

  • Identify the peak corresponding to the trimethylsilyl (TMS) derivative of this compound based on its retention time and mass spectrum.

  • For quantification, use the peak area of the selected characteristic ion(s) in SIM mode.

  • Construct a calibration curve by plotting the peak area versus the concentration of the derivatized standard solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

Part 3: Method Validation

Validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[3][10] The following parameters should be evaluated according to ICH Q2(R2) guidelines.[4][10]

Validation ParameterAcceptance Criteria and Procedure
Specificity The ability to assess the analyte unequivocally in the presence of other components. Analyze a blank, a placebo (if applicable), and the analyte. The analyte peak should be well-resolved from any other peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. Analyze a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy The closeness of the test results to the true value. Perform recovery studies by spiking a blank matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%. Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst or on a different instrument. The RSD should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The precision at the LOQ should be ≤ 10% RSD.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. For HPLC, this can include variations in mobile phase composition, pH, column temperature, and flow rate. For GC, this can include variations in oven temperature ramp rate and carrier gas flow. The system suitability parameters should remain within acceptable limits.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The HPLC-UV method is ideal for routine quality control and assays where high throughput is required. The GC-MS method, with its superior selectivity and sensitivity, is well-suited for trace analysis and as a confirmatory technique. Adherence to the outlined method validation protocols will ensure that the analytical data generated is accurate, precise, and fit for its intended purpose in research, development, and quality assurance settings.

References

  • 001CHEMICAL. This compound. Available at: [Link]

  • Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • ResearchGate. A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. Available at: [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • ResearchGate. (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Available at: [Link]

  • PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Available at: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • PubMed. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Available at: [Link]

  • PubChem. 2-Fluoro-4-isopropoxybenzoic acid. Available at: [Link]

  • Scholars Research Library. Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Available at: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available at: [Link]

  • MOST Wiedzy. Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj. Available at: [Link]

  • ResearchGate. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Available at: [Link]

  • Agilent. Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Available at: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • ResearchGate. GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. Available at: [Link]

  • International Journal of Advanced Research. Identification Of Benzoic Acid By Gc And Mass Spectrometry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Fluoro-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Fluoro-4-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the challenges of purifying this important fluorinated building block.

Introduction to Purification Challenges

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Achieving high purity is critical for downstream applications, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The purification of this compound can be challenging due to the presence of structurally similar impurities, potential for oiling out during crystallization, and the need for precise analytical methods to confirm purity. This guide provides practical, field-proven insights to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often stem from the synthetic route used. These can include:

  • Unreacted Starting Materials: Such as 3-fluoro-4-hydroxybenzoic acid or an alkylating agent.

  • Isomeric Impurities: Depending on the synthesis, other positional isomers of the fluoroisopropoxybenzoic acid may be formed.

  • Over-alkylation or Under-alkylation Byproducts: Impurities where the isopropoxy group is absent or has been modified.

  • Residual Solvents and Reagents: Solvents used in the reaction or workup, and inorganic salts.

Q2: Which purification technique is most suitable for this compound on a laboratory scale?

A2: For laboratory scale (<100 g), recrystallization is often the most effective and economical method for achieving high purity. For more challenging separations or for obtaining ultra-pure material, column chromatography may be necessary. An acid-base extraction during the initial workup is also a crucial step to remove non-acidic impurities.

Q3: How can I assess the purity of my final product?

A3: High-Performance Liquid Chromatography (HPLC) is the most reliable method for assessing the purity of this compound.[1] A well-developed HPLC method can separate the main compound from potential impurities, allowing for accurate quantification. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and can provide an indication of purity.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful purification technique that relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures.

Problem 1: My compound “oils out” instead of crystallizing.

  • Causality: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point, or the boiling point of the solvent is higher than the melting point of the solute. It can also happen if the solution is cooled too rapidly or if there is a high concentration of impurities depressing the melting point.

  • Troubleshooting Steps:

    • Re-heat the solution: Add a small amount of additional solvent until the oil dissolves completely.

    • Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Rapid cooling can shock the solution out of a supersaturated state, favoring oil formation over crystal growth.

    • Solvent Selection: Choose a solvent with a lower boiling point.

    • Two-Solvent System: If a single solvent is problematic, try a two-solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent (in which the compound is less soluble) dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Problem 2: No crystals form upon cooling.

  • Causality: The solution is not supersaturated, which could be due to using too much solvent or the compound being highly soluble in the chosen solvent even at low temperatures.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If available, add a tiny crystal of the pure compound to the cooled solution to act as a template for crystallization.

    • Concentrate the Solution: If induction techniques fail, it's likely too much solvent was used. Gently heat the solution to evaporate some of the solvent, then attempt to cool and crystallize again.

    • Change Solvent: The chosen solvent may be too good at dissolving the compound. Consider a different solvent or a two-solvent system.

Problem 3: The purity of my recrystallized product is still low.

  • Causality: Impurities may have similar solubility profiles to the desired compound, leading to co-crystallization. Alternatively, impurities may have been trapped within the crystal lattice during rapid crystal formation.

  • Troubleshooting Steps:

    • Slow Down Crystallization: Slower crystal growth generally leads to higher purity by allowing for the selective incorporation of the desired molecules into the crystal lattice. Ensure the solution cools as slowly as possible.

    • Second Recrystallization: A second recrystallization step can significantly improve purity.

    • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly, as it can also adsorb the product, reducing the yield.[2]

    • Consider an Alternative Purification Method: If recrystallization fails to remove a persistent impurity, column chromatography may be necessary.

Problem 4: The recovery yield is very low.

  • Causality: Low yield can result from using too much solvent, premature crystallization during filtration, or the compound having significant solubility in the cold solvent.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Pre-heat the Funnel: During hot gravity filtration, pre-heating the funnel and filter paper with hot solvent can prevent premature crystallization.

    • Efficient Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove adhered mother liquor without dissolving a significant amount of the product.

    • Recover a Second Crop: The mother liquor (the filtrate after collecting the crystals) can be concentrated to yield a second, albeit less pure, crop of crystals.

Experimental Protocol: Recrystallization of this compound

This protocol is a starting point and may require optimization based on the nature and quantity of impurities.

  • Solvent Selection:

    • Begin by testing the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.

    • A good recrystallization solvent will dissolve the compound when hot but not when cold.

    • Based on the purification of the structurally similar 3-fluoro-4-hydroxybenzoic acid, an aqueous-organic mixture (e.g., ethanol/water, isopropanol/water) or a hydrocarbon/ether mixture (e.g., heptane/ethyl acetate) are good starting points.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration:

    • Filter the hot solution through a fluted filter paper in a pre-heated funnel to remove any insoluble impurities (and charcoal, if used).

  • Crystallization:

    • Allow the filtered solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Data Presentation: Solvent Selection Guide (Hypothetical)
Solvent SystemSolubility (Hot)Solubility (Cold)Crystal QualityRecommendation
WaterLowVery Low-Not suitable as a single solvent
Ethanol/Water (e.g., 80:20)HighLowGoodPromising starting point
Heptane/Ethyl Acetate (e.g., 90:10)HighLowGoodGood alternative
TolueneModerateLowMay oil outUse with caution
DichloromethaneHighHighPoorNot suitable for recrystallization

Troubleshooting Guide: HPLC Analysis

Problem 1: Peak tailing for the this compound peak.

  • Causality: As an acidic compound, it can interact with residual silanols on the silica-based stationary phase of the HPLC column, leading to peak tailing.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase will suppress the ionization of the carboxylic acid group, minimizing secondary interactions. Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase.[1]

    • Check Column Health: The column may be contaminated or degraded. Try flushing the column with a strong solvent or consider replacing it.

    • Reduce Sample Overload: Injecting a too-concentrated sample can cause peak shape distortion. Dilute your sample and re-inject.

Problem 2: I am seeing unexpected peaks in my chromatogram.

  • Causality: These could be impurities from the synthesis, degradation products, or contaminants from the HPLC system or solvents.

  • Troubleshooting Steps:

    • Identify Potential Impurities: Review the synthetic pathway to anticipate likely byproducts.

    • Use a Diode Array Detector (DAD): A DAD provides the UV spectrum of each peak, which can help in identifying if an unknown peak is related to your compound of interest.

    • LC-MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool. It provides the molecular weight of the unknown compound, which is crucial for its identification.[1]

Experimental Protocol: HPLC Purity Assessment

This is a general method and should be optimized for your specific instrument and column.

  • Objective: To determine the purity of a this compound sample by separating it from potential impurities.

  • Materials and Reagents:

    • This compound sample

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Trifluoroacetic acid (TFA) or Formic Acid

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Start at 60% A, 40% B. Linearly increase to 90% B over 15 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Procedure:

    • Prepare a stock solution of your sample in the mobile phase.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject your sample solution and analyze the chromatogram for the area percent of the main peak and any impurity peaks.

Visualization of Workflows

Recrystallization Troubleshooting Workflow

G cluster_troubleshoot_oil Troubleshoot Oiling cluster_troubleshoot_no_crystals Troubleshoot No Crystals start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve cool Cool Slowly dissolve->cool oil Oils Out? cool->oil crystals Crystals Form? filter Vacuum Filter crystals->filter Yes scratch Scratch Flask crystals->scratch No oil->crystals No reheat Re-heat & Add More Solvent oil->reheat Yes pure_product Pure Product filter->pure_product slow_cool Cool Even Slower reheat->slow_cool slow_cool->cool seed Add Seed Crystal scratch->seed concentrate Concentrate Solution seed->concentrate concentrate->cool

Caption: Decision workflow for troubleshooting common recrystallization issues.

Acid-Base Extraction Workflow

G start Crude Product in Organic Solvent add_base Extract with Aqueous Base (e.g., NaHCO3) start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer: Neutral Impurities separate->organic_layer Top/Bottom Layer aqueous_layer Aqueous Layer: Sodium 3-fluoro-4-isopropoxybenzoate separate->aqueous_layer Top/Bottom Layer acidify Acidify Aqueous Layer (e.g., with HCl) aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter Filter and Dry precipitate->filter purified_acid Purified Acid filter->purified_acid

Caption: Workflow for purification using acid-base extraction.

References

  • BenchChem. (2025). Technical Support Center: Purity Assessment of 4-Fluoro-3-hydroxybenzoic Acid.
  • PrepChem. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

Sources

Technical Support Center: Recrystallization of 3-Fluoro-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support guide for researchers, scientists, and drug development professionals on the recrystallization of 3-Fluoro-4-isopropoxybenzoic acid.

This guide provides in-depth technical assistance for the purification of this compound via recrystallization. The content is structured in a question-and-answer format to directly address common challenges and provide field-proven solutions.

Compound Quick Reference

A summary of the key physical and chemical properties for this compound is provided below.

PropertyValueSource
CAS Number 258273-30-2[1][2]
Molecular Formula C₁₀H₁₁FO₃[1]
Molecular Weight 198.19 g/mol [1]
Appearance White to off-white solid[2]
Predicted Boiling Point 304.5 ± 22.0 °C[2]
Predicted pKa 4.31 ± 0.10[2]
Storage Sealed in a dry environment at room temperature.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the best starting solvent for the recrystallization of this compound?

Answer: Based on the molecular structure, a mixed solvent system of ethanol and water is the most effective starting point.

Scientific Rationale: this compound possesses both polar (carboxylic acid) and non-polar (isopropoxy group, benzene ring) characteristics. This dual nature makes it challenging to find a single solvent with the ideal solubility profile—high solubility when hot, and low solubility when cold.

  • Ethanol ("Good" Solvent): The compound is expected to be highly soluble in ethanol, even at room temperature, due to favorable dipole-dipole interactions and hydrogen bonding with the carboxylic acid group.

  • Water ("Poor" Solvent): The compound is expected to have very low solubility in water due to the non-polar aromatic ring and isopropoxy substituent.[3]

By using a mixed solvent system, we can fine-tune the polarity to create a solution that is saturated at a high temperature but supersaturated upon cooling, forcing the compound to crystallize out in high purity.[4] The impurities, which may have different solubility characteristics, will ideally remain in the mother liquor.[5]

Q2: I have my starting solvent system. What is the detailed protocol for the recrystallization?

Answer: The following protocol outlines the step-by-step methodology for purifying this compound using an ethanol/water solvent pair.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask (e.g., 50 mL). Add a magnetic stir bar. Add the minimum volume of hot ethanol required to just dissolve the solid at a gentle boil.

  • Induce Supersaturation: While maintaining the heat and stirring, add hot water dropwise until the solution becomes faintly and persistently cloudy (this is the cloud point or point of saturation).

  • Re-homogenize: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures you are just below the saturation point, preventing premature crystallization during the subsequent filtration step.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are visible, perform a hot gravity filtration. Place a fluted filter paper in a short-stemmed funnel and place it on top of a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove insoluble impurities.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block). Slow cooling is crucial for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[6]

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the cold mother liquor.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (at the same ratio as the final mother liquor if known, otherwise a 20:80 ethanol:water mixture is a good start) to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the melting point.

G cluster_dissolution Step 1: Dissolution cluster_saturation Step 2: Saturation cluster_purification Step 3: Purification & Cooling cluster_isolation Step 4: Isolation A Place crude solid in Erlenmeyer flask B Add minimum volume of hot ethanol to dissolve A->B C Add hot water dropwise until solution is cloudy B->C D Add 1-2 drops hot ethanol to redissolve C->D E Perform hot gravity filtration (if needed) D->E F Cool slowly to room temperature E->F G Cool in ice bath F->G H Collect crystals via vacuum filtration G->H I Wash with ice-cold solvent mixture H->I J Dry crystals I->J K K J->K Pure Product

Caption: Ethanol/Water Recrystallization Workflow.

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[7]

Causality & Troubleshooting Steps:

  • Check Melting Point vs. Solvent Boiling Point: This is the most common cause. However, with a predicted boiling point of ~305°C for the acid and a boiling point of 78°C for ethanol, this is unlikely to be the primary issue here.

  • High Impurity Load: A significant amount of impurities can depress the melting point of the mixture, leading to oiling.

  • Too Rapid Cooling: If the solution is cooled too quickly, the compound may not have time to form an ordered crystal lattice and will separate as a supercooled liquid (oil).

Solutions:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional "good" solvent (ethanol) to increase the total solvent volume. This keeps the compound soluble for longer at a lower temperature during the cooling phase.[6]

  • Ensure the solution cools as slowly as possible. You can insulate the flask by placing it inside a large beaker covered with a watch glass.[7]

  • If the oil persists, try scratching the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.

Q4: No crystals have formed after cooling the solution, even in an ice bath. What is the problem?

Answer: The failure of crystals to form typically indicates that the solution is not supersaturated, which can be due to several factors.

Troubleshooting Decision Tree:

G Start No crystals form upon cooling Cause1 Possible Cause: Too much solvent was added. Start->Cause1 Cause2 Possible Cause: Solution is supersaturated but crystallization has not been initiated. Start->Cause2 Solution1 Solution: Gently boil off a portion of the solvent to concentrate the solution and re-cool. Cause1->Solution1 Most Likely Final If all else fails, remove all solvent via rotary evaporation and restart with a different solvent system. Solution1->Final Solution2A Induce Crystallization: 1. Scratch the inner surface of the flask with a glass rod. Cause2->Solution2A Solution2B 2. Add a 'seed crystal' of the crude starting material. Solution2A->Solution2B Solution2B->Final

Caption: Troubleshooting: No Crystal Formation.

Explanation: The most common error is adding too much solvent, meaning the solution never becomes saturated upon cooling.[6] The remedy is to remove some solvent by boiling and attempt to cool again. If the solution is indeed supersaturated, nucleation may be kinetically slow. Physical methods like scratching or adding a seed crystal can provide the necessary template for crystal growth to begin.[8]

References

  • Alvarez, A. N. T. (2024). Recrystallization of Impure Benzoic Acid. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 2-Fluoro-4-isopropoxybenzoic acid. PubChem. Available at: [Link]

  • 001CHEMICAL (n.d.). This compound. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 4-Isopropoxybenzoic acid. PubChem. Available at: [Link]

  • University of Missouri–St. Louis (n.d.). Recrystallization of Benzoic Acid. Available at: [Link]

  • Mota, F. L., et al. (2009). Solubility of Benzoic Acid in Mixed Solvents. ResearchGate. Available at: [Link]

  • Olsen, E. R. (1972). Purification of aromatic polycarboxylic acids by recrystallization. U.S. Patent 3,654,351. Google Patents.
  • University of York (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Available at: [Link]

  • Scribd (n.d.). Exp 2 - Recrystallization of Benzoic Acid. Available at: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Santa Monica College (n.d.). EXPERIMENT 4 - Purification - Recrystallization of Benzoic acid. Available at: [Link]

  • University of Wisconsin-River Falls (n.d.). The Recrystallization of Benzoic Acid. Available at: [Link]

  • Lee, S., et al. (2016). Oxidation and crystallization process for aromatic carboxylic acid production. U.S. Patent 9,233,905 B2. Google Patents.
  • Zhang, C., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. The Canadian Journal of Chemical Engineering. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-Fluoro-4-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, to the comprehensive technical support guide for the synthesis of 3-Fluoro-4-isopropoxybenzoic acid. This document is designed to provide you with in-depth, field-proven insights to navigate the common challenges and side reactions encountered during this multi-step synthesis. As your virtual Senior Application Scientist, my goal is to equip you with the knowledge to not only execute the synthesis successfully but also to troubleshoot and optimize the process with a deep understanding of the underlying chemical principles.

The synthesis of this compound, a valuable building block in pharmaceutical and materials science, typically proceeds through a Williamson ether synthesis of a protected 3-fluoro-4-hydroxybenzoic acid derivative, followed by deprotection. While seemingly straightforward, this pathway is prone to several side reactions that can significantly impact yield and purity. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Navigating the Synthesis of this compound

This section is dedicated to addressing specific experimental issues you may encounter. Each problem is analyzed from a mechanistic perspective, followed by actionable solutions.

Issue 1: Low Yield of Ethyl 3-Fluoro-4-isopropoxybenzoate During Williamson Ether Synthesis

Question: I am attempting the isopropylation of ethyl 3-fluoro-4-hydroxybenzoate using 2-bromopropane and potassium carbonate in DMF, but my yields are consistently low. What are the likely causes and how can I improve the conversion?

Answer: Low yields in this specific Williamson ether synthesis are most commonly attributed to two competing side reactions: E2 elimination of the alkyl halide and insufficient reactivity of the phenoxide.

Causality and Solutions:

  • E2 Elimination of 2-Bromopropane: The Williamson ether synthesis proceeds via an S(_N)2 mechanism.[1] However, with a secondary alkyl halide like 2-bromopropane, the E2 elimination pathway becomes a significant competing reaction, especially in the presence of a base.[2] The phenoxide, acting as a base, can abstract a proton from the carbon adjacent to the bromine, leading to the formation of propene gas, which escapes the reaction mixture.

    • Solution 1: Temperature Control: Lowering the reaction temperature can favor the S(_N)2 pathway over the E2 pathway. Elimination reactions generally have a higher activation energy. Try running the reaction at a lower temperature (e.g., 60-70 °C) for a longer period.

    • Solution 2: Choice of Alkylating Agent: If possible, consider using isopropyl iodide instead of 2-bromopropane. Iodide is a better leaving group, which can enhance the rate of the S(_N)2 reaction relative to E2.

  • Incomplete Deprotonation of the Phenol: The acidity of the phenolic proton is crucial for generating the nucleophilic phenoxide. While potassium carbonate is a common choice, its basicity might not be sufficient for complete deprotonation, leading to a low concentration of the active nucleophile.

    • Solution: Stronger Base: Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF. NaH will irreversibly deprotonate the phenol, driving the equilibrium towards the phenoxide.[1] Caution: NaH is highly reactive and moisture-sensitive; ensure strictly anhydrous conditions.

Logical Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Issue 2: Presence of an Unexpected Isomeric Byproduct

Question: After the isopropylation step, I've isolated a byproduct with the same mass as my desired product. What could this be and how can I avoid its formation?

Answer: The most likely isomeric byproduct is the result of C-alkylation, where the isopropyl group attaches directly to the aromatic ring instead of the phenolic oxygen. Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen (O-alkylation) or a carbon atom of the aromatic ring (C-alkylation).

Causality and Solutions:

  • Factors Favoring C-Alkylation: The regioselectivity of phenoxide alkylation is influenced by several factors, including the solvent, counter-ion, and the nature of the alkylating agent. While O-alkylation is generally favored, certain conditions can promote C-alkylation. Harder electrophiles tend to favor O-alkylation, while softer electrophiles can lead to more C-alkylation.

    • Solution 1: Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation. If you are using a less polar solvent, switching to DMF should improve the selectivity for the desired O-alkylated product.

    • Solution 2: Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can enhance the rate of O-alkylation by bringing the phenoxide into the organic phase in a more "naked" and highly reactive state.

Identification of the C-Alkylated Byproduct:

  • ¹H NMR Spectroscopy: The C-alkylated product will have a characteristic isopropyl methine proton signal, but will retain the phenolic hydroxyl proton signal (which will be absent in the O-alkylated product). The aromatic region of the spectrum will also show a different splitting pattern due to the change in substitution.

  • Mass Spectrometry: While the molecular weight will be the same, the fragmentation pattern in the mass spectrum may differ between the O- and C-alkylated isomers.

Issue 3: Incomplete Hydrolysis of Ethyl 3-Fluoro-4-isopropoxybenzoate

Question: I am having difficulty hydrolyzing the ethyl ester to the final carboxylic acid. Even after prolonged heating with NaOH, I still have a significant amount of starting material.

Answer: The hydrolysis (saponification) of the ethyl ester can be hindered due to steric effects from the ortho-fluoro and isopropoxy groups. Incomplete hydrolysis is a common issue.

Causality and Solutions:

  • Steric Hindrance: The bulky isopropoxy group and the adjacent fluorine atom can sterically hinder the approach of the hydroxide nucleophile to the carbonyl carbon of the ester.

  • Insufficient Reaction Time/Temperature: The reaction may simply require more forcing conditions to proceed to completion.

    • Solution 1: Increase Reaction Time and/or Temperature: Monitor the reaction by TLC. If starting material is still present after several hours at reflux, consider extending the reaction time. If using a lower-boiling solvent like aqueous ethanol, switching to a higher-boiling solvent system or using a sealed reaction vessel to increase the temperature may be necessary.

    • Solution 2: Use a Different Base: Lithium hydroxide (LiOH) is sometimes more effective than NaOH or KOH for the hydrolysis of hindered esters.

    • Solution 3: Acid-Catalyzed Hydrolysis: While alkaline hydrolysis is generally preferred for its irreversibility, acid-catalyzed hydrolysis is an alternative.[3] Refluxing the ester in a mixture of an acid like HBr or HCl and an organic co-solvent (e.g., acetic acid or dioxane) can be effective.[4] However, this is a reversible reaction, so a large excess of water is needed to drive it to completion.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the carboxylic acid group of 3-fluoro-4-hydroxybenzoic acid before the Williamson ether synthesis?

A1: The Williamson ether synthesis is performed under basic conditions. The carboxylic acid is acidic and would be deprotonated by the base, forming a carboxylate. This would not only consume an equivalent of the base but also render the starting material insoluble in many organic solvents, hindering the reaction. Esterification to the methyl or ethyl ester is a common and effective protection strategy.[5]

Q2: What is the best choice of base for the isopropylation step?

A2: For laboratory-scale synthesis where anhydrous conditions can be maintained, sodium hydride (NaH) is an excellent choice as it provides rapid and irreversible deprotonation of the phenol.[1] For larger-scale or process chemistry applications, potassium carbonate (K₂CO₃) is often preferred due to its lower cost, easier handling, and good efficacy, although it may require higher temperatures and longer reaction times.

Q3: How can I purify the final this compound?

A3: The most common method for purification is recrystallization. A suitable solvent system is typically a mixture of an alcohol (like ethanol or isopropanol) and water. The crude product is dissolved in the minimum amount of hot solvent, and then water is added until the solution becomes cloudy. Upon cooling, the pure product should crystallize out. If isomeric impurities are present, column chromatography may be necessary, though this is less practical on a large scale.

Q4: What are the key analytical techniques for monitoring this synthesis?

A4:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction progress to determine the consumption of starting materials and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction conversion and final product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the final product and identification of any byproducts. ¹⁹F NMR can be particularly useful for tracking fluorinated species.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and to help identify unknown impurities.

Key Reaction Pathways and Side Reactions

The synthesis of this compound involves several key transformations. The following diagram illustrates the main synthetic route and the potential side reactions discussed.

Synthesis_Pathway Start 3-Fluoro-4-hydroxybenzoic Acid Ester Ethyl 3-Fluoro-4-hydroxybenzoate Start->Ester Esterification (EtOH, H+) Phenoxide Phenoxide Intermediate Ester->Phenoxide Deprotonation (K2CO3 or NaH) Product_Ester Ethyl 3-Fluoro-4-isopropoxybenzoate Phenoxide->Product_Ester SN2 Reaction (2-Bromopropane) C_Alkylation C-Alkylated Isomer Phenoxide->C_Alkylation C-Alkylation (Side Reaction) Propene Propene (E2 Product) Phenoxide->Propene E2 Elimination (Side Reaction) Final_Product This compound Product_Ester->Final_Product Hydrolysis (NaOH, H2O; then H+)

Caption: Main synthetic pathway and major side reactions.

Experimental Protocols

The following is a representative three-step procedure for the synthesis of this compound.

Step 1: Esterification of 3-Fluoro-4-hydroxybenzoic acid [5]

  • To a round-bottom flask, add 3-fluoro-4-hydroxybenzoic acid (1.0 eq).

  • Add anhydrous ethanol (approx. 10-15 mL per gram of acid).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux (approx. 78-80 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 3-fluoro-4-hydroxybenzoate.

Step 2: Williamson Ether Synthesis [5]

  • To a round-bottom flask, add ethyl 3-fluoro-4-hydroxybenzoate (1.0 eq), potassium carbonate (1.5 eq), and DMF (approx. 10 mL per gram of ester).

  • Add 2-bromopropane (1.2 eq).

  • Heat the mixture to 80 °C and stir until the reaction is complete as monitored by TLC (typically 6-12 hours).

  • Cool the reaction mixture, pour it into water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude ethyl 3-fluoro-4-isopropoxybenzoate can be purified by column chromatography if necessary.

Step 3: Hydrolysis of the Ester [3][5]

  • Dissolve the crude ethyl 3-fluoro-4-isopropoxybenzoate (1.0 eq) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2.0 - 3.0 eq).

  • Heat the mixture to reflux and stir until the hydrolysis is complete by TLC (typically 2-4 hours).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to afford this compound.

  • Recrystallize from an ethanol/water mixture for further purification.

Data Presentation

ParameterStep 1: EsterificationStep 2: Ether SynthesisStep 3: Hydrolysis
Typical Yield >95%70-85%>90%
Key Reagents Ethanol, H₂SO₄ (cat.)K₂CO₃, 2-bromopropane, DMFNaOH, H₂O/Ethanol
Reaction Temp. Reflux (~80 °C)80 °CReflux (~90 °C)
Common Issues Incomplete reactionE2 elimination, C-alkylationIncomplete hydrolysis

References

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google P
  • Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid - Benchchem. (URL: not available)
  • CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google P
  • CAS No. 258273-30-2, this compound - 001CHEMICAL. (URL: [Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • Hydrolysis of ethyl benzoate – Teacher's guide - SSERC. (URL: [Link])

  • The Hydrolysis of Ethyl Benzoate - YouTube. (URL: [Link])

  • Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-3-hydroxybenzoic Acid - Benchchem. (URL: not available)
  • Purification and Characterization of a New Halocin HA4 from Haloferax larsenii HA4 Isolated from a Salt Lake - PubMed. (URL: [Link])

  • Williamson Ether Synthesis - YouTube. (URL: [Link])

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (URL: [Link])

  • 3-Fluoro-4-hydroxybenzoic acid, 1 | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (URL: [Link])

  • Numerical Simulations of Synthetic Ester Hydrolysis in the Indoor Environment - ChemRxiv. (URL: [Link])

  • Minimizing byproduct formation in the synthesis of 4-Fluoro-3-hydroxybenzoic acid - Benchchem. (URL: not available)
  • Williamson Ether Synthesis | Chem-Station Int. Ed. (URL: [Link])

  • Asian Journal of Chemistry. (URL: [Link])

  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (URL: [Link])

  • (PDF) Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy) - ResearchGate. (URL: [Link])-124-triazol-5-ones))

Sources

Technical Support Center: Monitoring the Synthesis of 3-Fluoro-4-isopropoxybenzoic Acid by TLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) to monitor the progress of the Williamson ether synthesis of 3-Fluoro-4-isopropoxybenzoic acid from 3-Fluoro-4-hydroxybenzoic acid. The methodologies and troubleshooting advice herein are designed to ensure reliable and reproducible results.

Core Principles: The Synthesis and Its Chromatographic Signature

The synthesis of this compound is commonly achieved via the Williamson ether synthesis. This SN2 reaction involves the deprotonation of the phenolic hydroxyl group of 3-Fluoro-4-hydroxybenzoic acid to form a phenoxide, which then acts as a nucleophile to attack an isopropyl halide (e.g., 2-bromopropane).

The progress of this reaction can be effectively monitored by TLC because of the significant polarity difference between the starting material and the product.

  • Starting Material (SM): 3-Fluoro-4-hydroxybenzoic acid. This molecule contains two polar functional groups: a carboxylic acid and a phenolic hydroxyl group. These groups can form strong hydrogen bonds with the polar stationary phase (silica gel), causing it to move slowly up the TLC plate, resulting in a low Retention Factor (Rf) .

  • Product (P): this compound. The conversion of the highly polar hydroxyl group to a less polar isopropoxy ether group significantly reduces the molecule's overall polarity.[1] Consequently, the product has a weaker interaction with the silica gel and travels further up the plate, exhibiting a higher Rf value than the starting material.[2]

This difference in Rf values allows for clear visual tracking of the consumption of the starting material and the formation of the product over time.

cluster_reaction Williamson Ether Synthesis SM 3-Fluoro-4-hydroxybenzoic acid (Starting Material, High Polarity) P This compound (Product, Lower Polarity) SM->P Sₙ2 Reaction RE 2-Bromopropane + K₂CO₃(Reagents)

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide to TLC Monitoring

This protocol provides a self-validating system for monitoring the reaction, incorporating reference standards for unambiguous interpretation.[3]

Materials:

  • Silica Gel 60 F₂₅₄ TLC plates

  • Developing chamber (e.g., a beaker with a watch glass cover)

  • Filter paper

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Mobile Phase: 7:3 Hexane:Ethyl Acetate with 1% Acetic Acid (v/v/v)

Procedure:

  • Chamber Preparation:

    • Line the inside of the developing chamber with a piece of filter paper.

    • Pour the prepared mobile phase into the chamber to a depth of approximately 0.5 cm. Ensure the solvent level is below the origin line you will draw on the TLC plate.

    • Cover the chamber and allow it to saturate for at least 10-15 minutes. This ensures the chamber's atmosphere is saturated with solvent vapors, which leads to better and more reproducible chromatograms.

  • Plate Preparation and Spotting:

    • Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate.

    • Mark three evenly spaced lanes on the origin line: "SM," "CO," and "RXN."

      • Lane 1 (SM): Spot a dilute solution of the starting material, 3-Fluoro-4-hydroxybenzoic acid.

      • Lane 2 (CO): This is the co-spot lane. First, spot the starting material solution. Then, without moving the plate, spot the reaction mixture directly on top of the SM spot. The co-spot helps to confirm the identity of the starting material spot in the reaction lane.[4][5]

      • Lane 3 (RXN): Take a small aliquot from the reaction mixture using a capillary tube and spot it in this lane.[3]

    • Ensure each spot is small and concentrated. Allow the solvent to evaporate completely between applications if multiple spots are needed to achieve sufficient concentration.[6]

  • Development:

    • Carefully place the spotted TLC plate into the saturated chamber. Ensure the plate is standing vertically and not touching the filter paper.

    • Cover the chamber and allow the mobile phase to ascend the plate by capillary action.

    • Remove the plate when the solvent front is approximately 1 cm from the top.

    • Immediately mark the solvent front with a pencil.

  • Visualization and Analysis:

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp at 254 nm. Aromatic compounds like the starting material and product will appear as dark spots on a fluorescent green background.[7]

    • Circle the visible spots with a pencil.

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Monitor the reaction by observing the disappearance of the SM spot (lower Rf) and the appearance and intensification of the product spot (higher Rf) in the "RXN" lane over time. The reaction is considered complete when the SM spot is no longer visible in the "RXN" lane.

Caption: Standard workflow for TLC reaction monitoring.

Troubleshooting Guide

This section addresses common issues encountered during the TLC analysis of this specific synthesis.

Problem Probable Cause(s) Solution(s) & Scientific Rationale
Streaky or "Tailing" Spots The carboxylic acid groups are interacting too strongly with the acidic silica gel stationary phase, causing them to smear rather than move as a compact spot.[8]Add a small amount (0.5-1%) of a volatile acid (e.g., acetic acid or formic acid) to your mobile phase. This suppresses the deprotonation of the carboxylic acid (Le Châtelier's principle), keeping it in its less polar, protonated form. This reduces its ionic interaction with the silica, resulting in sharper, more defined spots.[1][8]
All Spots at the Bottom (Low Rf) The mobile phase is not polar enough to move the compounds up the plate.Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate (the more polar component). This increases the competition for binding sites on the silica gel, allowing the analytes to move further up the plate.[9]
All Spots at the Top (High Rf) The mobile phase is too polar, moving all components with the solvent front.Decrease the polarity of the mobile phase. Increase the proportion of hexane (the less polar component). This strengthens the interaction between the analytes and the stationary phase, slowing their movement and improving separation.
No Visible Spots 1. The sample concentration is too low.[6]2. The spotting line was submerged in the solvent reservoir, washing the sample away.[6]3. The compounds are not UV-active (unlikely for this synthesis).1. Re-spot the plate, applying the sample multiple times in the same location , allowing the solvent to dry between applications to build up concentration.2. Ensure the origin line on the TLC plate is always above the level of the mobile phase in the developing chamber.3. Use a chemical stain for visualization (see FAQs).
Product and SM Spots are Overlapping The chosen mobile phase does not provide adequate resolution between the two compounds.Systematically vary the solvent ratio. If that fails, try a different solvent system. For example, replacing ethyl acetate with dichloromethane or adding a small amount of methanol can alter the selectivity of the separation.[4]
Uneven Solvent Front 1. The developing chamber was not properly sealed or saturated.2. The bottom edge of the TLC plate is not level.3. The plate is touching the side of the chamber or the filter paper.1. Ensure the chamber is tightly covered and allowed to saturate for at least 10-15 minutes before development.2. Make sure the plate rests flat on the bottom of the chamber.3. Position the plate carefully in the center of the chamber.

Frequently Asked Questions (FAQs)

Q1: What is the ideal Rf range I should aim for? An ideal separation will have the starting material and product spots well-resolved, with Rf values typically between 0.2 and 0.6.[9] This range provides the best resolution and minimizes the measurement errors associated with spots that are too close to the origin or the solvent front.

Q2: Why is the co-spot lane so important? The co-spot is a critical internal standard. It definitively confirms the identity of the starting material spot in your reaction mixture lane. If the SM spot in the "RXN" lane and the "SM" lane do not align perfectly, the co-spot will appear as two distinct, vertically separated spots. This prevents misinterpretation, especially if unexpected side products have similar Rf values to your starting material.[5]

Q3: How do I choose a mobile phase if the recommended one doesn't work? Start with a common solvent mixture like 10-50% ethyl acetate in hexane.[10] Run a test TLC. If the spots are too low, increase the polarity by adding more ethyl acetate. If they are too high, decrease the polarity by adding more hexane. The goal is to find a ratio that places your product Rf around 0.4-0.5. Remember to add 0.5-1% acetic acid to prevent streaking of the carboxylic acids.[8]

Q4: What are the best visualization techniques for this compound and its precursor?

  • Primary Method (Non-destructive): UV light at 254 nm. Both the starting material and product are aromatic and will absorb UV light, appearing as dark spots on the fluorescent plate.[7][11] This is the quickest and easiest method.

  • Secondary Method (Destructive): If UV is not sensitive enough or for confirmation, a chemical stain can be used.

    • Bromocresol Green: This stain is specific for acidic compounds and will visualize both the starting material and product as yellow spots on a blue background.[7][11]

    • Potassium Permanganate (KMnO₄): This is a general-purpose stain that reacts with compounds that can be oxidized. It will likely visualize the phenolic starting material more intensely than the ether product.

Q5: Can I use alumina TLC plates instead of silica gel? While possible, silica gel is generally the preferred stationary phase for acidic compounds like carboxylic acids.[12] Basic alumina could lead to irreversible binding or reaction with your acidic analytes, while neutral or acidic alumina might offer different selectivity. For consistency and to avoid complications, silica gel is highly recommended.[13]

Q6: How can I be certain the reaction is complete just from the TLC? The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane, even after spotting a concentrated sample of the reaction mixture. To be certain, run the final TLC next to a very dilute spot of the starting material to confirm that your visualization method is sensitive enough to detect trace amounts. The definitive endpoint is the complete disappearance of the limiting reactant.[3]

Caption: Idealized TLC plates showing reaction progress over time.

References

  • Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • ResearchGate. (2017). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?. Retrieved from [Link]

  • Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of aqueous solutions of o,-cyclodextrin as the mobile phase in thin layer chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC. Retrieved from [Link]

  • LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]

  • operachem. (2024). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Scribd. (n.d.). Calculating Rf Values in TLC Analysis. Retrieved from [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • ResearchGate. (2018). TLC tailing and carboxylic acid?. Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • MDPI. (n.d.). TLC in the Analysis of Plant Material. Retrieved from [Link]

  • ACS Publications. (2026). Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. Retrieved from [Link]

  • YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]

  • University of Calgary. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • ResearchGate. (2015). How can I select a solvent system for highly polar compounds to elute in TLC and run column?. Retrieved from [Link]

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • University of Arizona. (n.d.). TLC stains. Retrieved from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • ResearchGate. (2013). TLC trouble shooting. Retrieved from [Link]

  • 001CHEMICAL. (n.d.). CAS No. 258273-30-2, this compound. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Retrieved from [Link]

  • University of Illinois. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • brainly.com. (2023). [FREE] A TLC plate is used to separate a mixture of benzoic acid, benzophenone, and naphthalene. The Rf values of. Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]

Sources

stability of 3-Fluoro-4-isopropoxybenzoic acid under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Fluoro-4-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in various experimental settings. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols to ensure the integrity of your research.

Introduction to the Stability of this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its chemical structure, featuring a carboxylic acid, a fluoro substituent, and an isopropoxy ether group, presents a unique combination of reactive sites. Understanding the stability of this molecule under different pH conditions is critical for designing robust synthetic routes, developing stable formulations, and obtaining reliable analytical data.

While direct, peer-reviewed stability studies on this compound are not extensively available, we can infer its behavior from the known chemistry of its functional groups and related molecules. The primary areas of concern for stability are the potential for ether cleavage under strong acidic conditions and reactions of the carboxylic acid group.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments with this compound.

Issue 1: Unexpected Impurity Observed During Acid-Catalyzed Reaction

Symptom: You are running a reaction under acidic conditions (e.g., esterification, nitration) and your reaction monitoring (TLC, LC-MS) shows a new, more polar spot/peak that was not present in your starting material.

Potential Cause: The isopropoxy ether linkage is susceptible to cleavage under strong acidic conditions, especially at elevated temperatures.[1][2][3] This acid-catalyzed hydrolysis would lead to the formation of 3-fluoro-4-hydroxybenzoic acid and isopropanol.

Troubleshooting Steps:

  • Characterize the Impurity: If possible, isolate and characterize the impurity by NMR and MS to confirm if it is 3-fluoro-4-hydroxybenzoic acid. The expected mass for this byproduct would be lower than the starting material.

  • Modify Reaction Conditions:

    • Use a Milder Acid: If your reaction allows, switch to a milder acid catalyst. For example, if you are using concentrated sulfuric acid, consider using p-toluenesulfonic acid or an acidic resin.

    • Lower the Reaction Temperature: Ether cleavage is often temperature-dependent. Running your reaction at a lower temperature, even if it requires a longer reaction time, can often minimize this side reaction.

    • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent further degradation of the starting material or product.

  • Alternative Synthetic Strategy: If acid-catalyzed ether cleavage is unavoidable, consider a synthetic route where the isopropoxy group is introduced at a later stage, after the acid-sensitive step.

Issue 2: Poor Yield or Incomplete Reaction in a Base-Mediated Transformation

Symptom: You are attempting a reaction involving the carboxylic acid, such as amide coupling or salt formation, under basic conditions, and the reaction is sluggish or gives a low yield.

Potential Cause: The acidity of the carboxylic acid proton (predicted pKa ≈ 4.31) means that in the presence of a base, the carboxylate anion is readily formed.[4] While this is often the desired first step, the choice of base and solvent can significantly impact the subsequent reaction.

Troubleshooting Steps:

  • Base Selection:

    • Non-Nucleophilic Base: If you are trying to deprotonate the carboxylic acid without affecting other parts of the molecule, use a non-nucleophilic base like triethylamine or diisopropylethylamine.

    • Stronger Base for Complete Deprotonation: For reactions requiring complete formation of the carboxylate, a stronger base like sodium hydride or potassium carbonate might be necessary, depending on the solvent.

  • Solvent Choice: Ensure your solvent can dissolve both the starting material and the base. Aprotic polar solvents like DMF or DMSO are often good choices for reactions involving carboxylates.

  • Activation of the Carboxylic Acid: For reactions like amide coupling, the carboxylic acid needs to be activated. Reagents like DCC, EDC, or converting the carboxylic acid to an acid chloride can enhance reactivity.[5]

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions at different pH values?

A1: Based on general chemical principles, this compound is expected to be relatively stable in neutral and mildly basic aqueous solutions at room temperature. However, under strongly acidic conditions (pH < 2) and with heating, there is a significant risk of hydrolysis of the isopropoxy group to form 3-fluoro-4-hydroxybenzoic acid.[1][2] In strongly basic solutions (pH > 12), the molecule will exist as the carboxylate salt, which is generally stable, though prolonged heating could potentially lead to other degradation pathways.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, it is recommended to keep this compound as a solid in a tightly sealed container in a dry, cool, and dark place.[4] Storage at room temperature is generally acceptable.[4] Avoid storing it in acidic solutions for extended periods.

Q3: Can the fluoro group be displaced under certain conditions?

A3: The fluorine atom on the aromatic ring is generally stable. However, in the presence of strong nucleophiles and under specific reaction conditions (e.g., high temperature, specific catalysts), nucleophilic aromatic substitution could be possible.[5] This is a less common degradation pathway under typical experimental conditions compared to ether cleavage.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is the most common and reliable method for assessing the purity and stability of this compound.[6][7][8] An HPLC method can separate the parent compound from potential degradation products like 3-fluoro-4-hydroxybenzoic acid. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying unknown degradation products.[8][9]

Experimental Protocol: Forced Degradation Study

To definitively assess the stability of your batch of this compound, a forced degradation study is recommended.[10][11][12] This involves subjecting the compound to a range of harsh conditions to intentionally induce degradation.

Objective: To identify potential degradation products and pathways for this compound under acidic, basic, and oxidative stress conditions.
Materials:
  • This compound

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV/DAD detector

  • pH meter

  • Heating block or water bath

Procedure:
  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 1M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1M NaOH.

    • Heat the mixture at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 1M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples.

  • HPLC Analysis: Analyze all samples by a suitable stability-indicating HPLC method. A reverse-phase C18 column is a good starting point. The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.[8]

Data Analysis:
  • Compare the chromatograms of the stressed samples to the control sample.

  • Calculate the percentage degradation of this compound in each condition.

  • Identify and quantify any major degradation products. If an LC-MS system is available, analyze the degradation products to determine their molecular weights and propose structures.

ConditionExpected Primary Degradation ProductExpected Observation
Acid Hydrolysis 3-Fluoro-4-hydroxybenzoic acidA new, more polar peak in the HPLC chromatogram.
Base Hydrolysis Likely stable, potential for minor degradationMinimal change in the chromatogram.
Oxidation Potential for ring hydroxylation or other oxidative productsPossible formation of new peaks, but significant degradation is less likely compared to strong acid hydrolysis.

Visualizing Potential Degradation Pathways

G cluster_acid Acidic Conditions (H⁺, Δ) cluster_base Basic Conditions (OH⁻) 3F4IBA This compound Protonated_Ether Protonated Ether Intermediate 3F4HBA 3-Fluoro-4-hydroxybenzoic acid Isopropanol Isopropanol 3F4IBA_base This compound Carboxylate Carboxylate Salt

Caption: Potential transformations of this compound under acidic and basic conditions.

Workflow for Investigating an Unknown Impurity

G Start Unexpected Peak in HPLC LCMS Analyze by LC-MS Start->LCMS MW Determine Molecular Weight LCMS->MW Hypothesize Hypothesize Structure (e.g., Hydrolysis Product) MW->Hypothesize Compare Compare with Authentic Standard (if available) Hypothesize->Compare Optimize Optimize Reaction Conditions (Temp, Acid, Time) Compare->Optimize End Problem Resolved Optimize->End

Caption: A systematic workflow for identifying and mitigating unknown impurities during experimentation.

References

  • Synquest Labs.
  • Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]

  • Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • ResearchGate. 4-Fluoro-3-phenoxybenzoic acid. [Link]

  • Wikipedia. 4-Fluorobenzoic acid. [Link]

  • PubChem. 2-Fluoro-4-isopropoxybenzoic acid. [Link]

  • 001CHEMICAL. CAS No. 258273-30-2, this compound. [Link]

  • NIH. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. [Link]

  • DergiPark. Forced Degradation Profiling of Artemether by Validated Stability- Indicating RP-HPLC-DAD Method. [Link]

  • PubMed. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • MDPI. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ResearchGate. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • PubMed. Degradation of 3-phenoxybenzoic acid by a filamentous fungus Aspergillus oryzae M-4 strain with self-protection transformation. [Link]

  • Wikipedia. Ether cleavage. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3-Fluoro-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-isopropoxybenzoic acid. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this critical pharmaceutical intermediate. We will move beyond simple procedural outlines to address the nuanced challenges encountered when transitioning from bench-scale to larger, pilot, or manufacturing scales. Our focus is on causality, troubleshooting, and ensuring process robustness.

Overview: A Strategic Approach to Synthesis

The synthesis of this compound is most reliably achieved via a Williamson ether synthesis, starting from the readily available 3-Fluoro-4-hydroxybenzoic acid. However, the presence of two acidic protons (on the carboxylic acid and the phenol) necessitates a protection-alkylation-deprotection strategy to ensure selectivity and high purity. Direct alkylation is often plagued by low yields and complex purification due to the carboxylate anion being the primary nucleophile.

Our recommended, scalable three-step sequence is as follows:

  • Protection: Esterification of the carboxylic acid to prevent its interference.

  • Etherification: Selective O-alkylation of the phenolic hydroxyl group.

  • Deprotection: Saponification of the ester to yield the final product.

This strategic workflow minimizes side reactions and simplifies purification, which are paramount concerns during scale-up.[1]

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Etherification (Williamson) cluster_2 Step 3: Deprotection A 3-Fluoro-4-hydroxybenzoic acid B Methyl 3-fluoro-4-hydroxybenzoate A->B  MeOH, H₂SO₄ (cat.)  Reflux D Methyl 3-fluoro-4-isopropoxybenzoate B->D  SN2 Reaction C Isopropyl Bromide, K₂CO₃  DMF, Heat F This compound D->F  Saponification &  Acidification E 1. NaOH (aq), Heat 2. HCl (aq)

Caption: Recommended three-step synthetic workflow for this compound.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses common issues encountered during each phase of the synthesis in a practical Q&A format.

Part 1: Protection - Fischer Esterification

Question 1: My esterification reaction stalls, resulting in low conversion to Methyl 3-fluoro-4-hydroxybenzoate. What are the primary causes?

Answer: Fischer esterification is an equilibrium-driven process. Incomplete conversion on scale-up is typically traced back to three factors:

  • Water Contamination: Water is a product of the reaction. Any water present at the start (e.g., in the methanol or on glassware) will shift the equilibrium back towards the starting materials. On a larger scale, the absolute amount of water from a solvent that isn't anhydrous becomes significant.

    • Solution: Use anhydrous methanol and ensure all glassware is rigorously dried. Consider using a Dean-Stark apparatus on a larger scale to physically remove the water as it forms.

  • Insufficient Catalyst: While catalytic, the amount of acid (e.g., H₂SO₄) must be sufficient to protonate the carbonyl effectively.

    • Solution: Ensure a catalytic loading of 0.05-0.1 equivalents of concentrated sulfuric acid. The reaction should be monitored by HPLC or TLC until the starting material is consumed.

  • Sub-optimal Temperature: The reaction requires sufficient thermal energy to overcome the activation barrier.

    • Solution: Ensure the reaction mixture is maintained at a steady reflux. In large reactors, confirm the internal temperature is at the boiling point of methanol and not just the jacket temperature.[2]

Question 2: During workup, I'm facing issues with emulsion formation when neutralizing the catalyst with aqueous base. How can this be managed?

Answer: This is a common physical processing issue during scale-up. The partially polar ester and unreacted carboxylic acid can act as surfactants, stabilizing emulsions.

  • Solution:

    • Add Brine: After neutralization, add a saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to break the emulsion.

    • Slow Addition & Agitation: Perform the neutralization and washes with slow, deliberate agitation rather than vigorous shaking or high-speed stirring, which can introduce excessive shear and promote emulsion formation.

    • Solvent Choice: While ethyl acetate is common, a less polar solvent like methyl tert-butyl ether (MTBE) may be less prone to emulsion formation during extraction.

Part 2: Etherification - The Williamson Synthesis Challenge

The reaction of Methyl 3-fluoro-4-hydroxybenzoate with an isopropylating agent is the core of the synthesis, but it is also the most challenging step due to competing reaction pathways.[3]

Question 3: The isopropylation reaction is slow, and upon completion, I have significant unreacted starting material. How can I drive the reaction to completion?

Answer: A sluggish Williamson ether synthesis points to issues with nucleophilicity, the alkylating agent, or reaction conditions.

  • Choice of Base: The base must be strong enough to fully deprotonate the phenol but not so strong that it promotes elimination. Potassium carbonate (K₂CO₃) is often a good choice as it is economical and effective. Ensure at least 1.5-2.0 equivalents are used to drive the reaction and neutralize the HBr byproduct.

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is essential.[4] These solvents solvate the potassium cation, leaving a "naked" and highly nucleophilic phenoxide anion, which accelerates the Sₙ2 reaction.

  • Temperature: The reaction typically requires heating (e.g., 80-100 °C). In a large reactor, ensure efficient stirring to maintain a homogenous temperature and prevent localized "cold spots."[1]

  • Alkylating Agent: Isopropyl iodide is more reactive than isopropyl bromide, which is more reactive than isopropyl chloride. Using isopropyl bromide is a common cost-effective choice, but the reaction may require longer times or higher temperatures.

Question 4: My primary impurity is an isomer of the desired product. What is it, and how can I prevent its formation?

Answer: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired). C-alkylation at the position ortho to the hydroxyl group is a known side reaction.[5]

  • Controlling the Reaction Pathway:

    • Solvent: Polar aprotic solvents (DMF, DMSO) favor O-alkylation.

    • Temperature: Higher temperatures can sometimes increase the amount of C-alkylation. Run the reaction at the minimum temperature required for a reasonable reaction rate. Monitor the impurity profile by HPLC as you optimize the temperature.

Question 5: I'm losing a significant portion of my isopropyl bromide to the formation of propene gas. Why does this happen, and how can it be minimized?

Answer: This is the classic competition between the Sₙ2 (substitution, desired) and E2 (elimination, undesired) pathways. Isopropyl bromide is a secondary alkyl halide, which is particularly prone to elimination, especially in the presence of a strong base.[5]

  • Mechanism: The phenoxide, acting as a base, can abstract a proton from a carbon adjacent to the C-Br bond, leading to the formation of a double bond (propene) and kicking out the bromide ion.

  • Mitigation Strategies:

    • Base Selection: Use a milder base like K₂CO₃ instead of stronger bases like sodium hydride (NaH) or alkoxides.

    • Temperature Control: Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures. Running the reaction at the lowest feasible temperature (e.g., 70-80 °C) will significantly favor the Sₙ2 pathway.

    • Controlled Addition: Add the isopropyl bromide slowly to the heated mixture of the phenoxide in DMF. This keeps the instantaneous concentration of the alkylating agent low, which can help minimize the rate of the bimolecular E2 reaction.

SN2_vs_E2 cluster_SN2 SN2 Pathway (Desired) cluster_E2 E2 Pathway (Side Reaction) Phenoxide Phenoxide Transition_State_SN2 [SN2 Transition State] Phenoxide->Transition_State_SN2 Attacks Carbon (Nucleophile) Transition_State_E2 [E2 Transition State] Phenoxide->Transition_State_E2 Attacks Proton (Base) Isopropyl Bromide Isopropyl Bromide Isopropyl Bromide->Transition_State_SN2 Isopropyl Bromide->Transition_State_E2 O-Alkylated Product O-Alkylated Product Transition_State_SN2->O-Alkylated Product Forms C-O Bond Propene Propene Transition_State_E2->Propene Forms C=C Bond

Caption: Competing SN2 (substitution) and E2 (elimination) pathways in the etherification step.

Part 3: Deprotection - Saponification and Isolation

Question 6: The final saponification step is incomplete, leaving residual methyl ester in my final product. What adjustments are needed for scale-up?

Answer: Incomplete saponification is usually a result of insufficient base, poor solubility, or inadequate reaction time/temperature.

  • Stoichiometry: Use a slight excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH), typically 1.2-1.5 equivalents, to ensure the reaction goes to completion.

  • Solubility: The starting ester has poor solubility in pure water. On a large scale, this can lead to a biphasic system where the reaction only occurs at the interface.

    • Solution: Use a co-solvent system like water/methanol or water/ethanol. This creates a homogeneous solution, dramatically increasing the reaction rate. After the reaction is complete, the alcohol can be distilled off before the acidic workup.

  • Monitoring: Monitor the reaction by HPLC. Do not proceed to workup until the starting ester is below the required specification (e.g., <0.1%).

Question 7: During the final acidification and precipitation, the product "oils out" instead of forming a filterable solid. How can I ensure proper crystallization?

Answer: "Oiling out" occurs when the product comes out of solution above its melting point or as an amorphous solid because the rate of precipitation is too fast for an ordered crystal lattice to form.

  • Temperature Control: Cool the reaction mixture before and during the acidification step. Precipitating at a lower temperature (e.g., 0-10 °C) promotes the formation of well-defined crystals.

  • Rate of Acidification: Add the acid (e.g., HCl) slowly and with controlled agitation. A rapid pH drop will cause the product to crash out of solution as an oil. Aim for a gradual decrease in pH.

  • Seeding: If you have a small amount of pure, crystalline product from a previous batch, add a few seed crystals to the solution once it becomes cloudy. This provides a template for crystal growth.

  • Anti-Solvent: After precipitation, adding a co-solvent in which the product is less soluble (an anti-solvent) can sometimes improve the yield and crystallinity, but this must be validated.

Frequently Asked Questions (FAQs) for Scale-Up

Question Answer
What are the most critical safety concerns for this process? Thermal Runaway: The Williamson ether synthesis is exothermic. Uncontrolled addition of alkylating agent or poor heat removal can lead to a dangerous increase in temperature and pressure.[2] Corrosive Materials: Concentrated sulfuric acid and sodium hydroxide are highly corrosive. Ensure appropriate personal protective equipment (PPE) and material compatibility of the reactor and transfer lines. Flammable Solvents: Methanol, ethanol, and other organic solvents are flammable. Ensure proper grounding of equipment to prevent static discharge and operate in a well-ventilated area with no ignition sources.
How should I approach impurity control for the final API intermediate? Impurity control is critical for pharmaceutical intermediates.[6] The main impurities to monitor are: • Starting Material: 3-Fluoro-4-hydroxybenzoic acid. • Ester Intermediate: Methyl 3-fluoro-4-isopropoxybenzoate. • C-Alkylated Isomer: An isomer formed during the Williamson step. These should be controlled to acceptable levels (typically <0.15% as per ICH Q3A guidelines) through process optimization and validated analytical methods.[7]
What analytical methods are essential for process control? In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the workhorse method. It should be used to monitor the disappearance of starting material and the formation of the product at each step to determine reaction completion. Final Product Release:HPLC: To determine purity and quantify known and unknown impurities.[8] • ¹H and ¹³C NMR: For structural confirmation and identification. • Gas Chromatography (GC): To quantify residual solvents. • Karl Fischer Titration: To determine water content.

Protocol: Scalable Synthesis of this compound

This protocol is a conceptual guide. All quantities should be adapted and optimized based on your specific equipment and safety assessments.

Step 1: Methyl 3-fluoro-4-hydroxybenzoate (Protection)

  • Charge a suitable reactor with 3-Fluoro-4-hydroxybenzoic acid (1.0 eq) and anhydrous methanol (5-10 volumes).

  • Begin agitation and cool the mixture to <15 °C.

  • Slowly add concentrated sulfuric acid (0.1 eq) while maintaining the internal temperature below 25 °C.

  • Heat the mixture to reflux (approx. 65 °C) and maintain for 4-8 hours.

  • Monitor the reaction by HPLC until <1% of the starting acid remains.

  • Cool the reaction to room temperature and distill off the majority of the methanol under reduced pressure.

  • Add ethyl acetate and water. Slowly add a 10% aqueous sodium bicarbonate solution to neutralize the acid until the pH of the aqueous layer is 7-8.

  • Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

Step 2: Methyl 3-fluoro-4-isopropoxybenzoate (Etherification)

  • Charge the reactor with the crude ester from Step 1, potassium carbonate (1.5 eq), and DMF (5-8 volumes).

  • Heat the mixture to 80 °C with good agitation.

  • Slowly add isopropyl bromide (1.2 eq) over 1-2 hours, maintaining the temperature at 80-85 °C.

  • Maintain the reaction at 80-85 °C for 6-12 hours.

  • Monitor by HPLC until <1% of the starting phenol remains.

  • Cool the reaction to room temperature. Add a large volume of water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove DMF and salts, and dry under vacuum.

Step 3: this compound (Deprotection)

  • Charge the reactor with the crude ester from Step 2, water (5 volumes), and methanol (2 volumes).

  • Add sodium hydroxide (1.5 eq) and heat the mixture to 60-70 °C for 2-4 hours.

  • Monitor by HPLC until <0.5% of the starting ester remains.

  • Cool the mixture to 0-5 °C.

  • Slowly add 6M hydrochloric acid until the pH is 1-2, maintaining the temperature below 10 °C. A thick precipitate will form.

  • Stir the slurry at 0-5 °C for 1 hour.

  • Filter the product, wash with cold water until the filtrate is neutral, and dry under vacuum at 50-60 °C to a constant weight.

References

  • CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google P
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis - Quick Company. (URL: Not available)
  • p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. (URL: [Link])

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google P
  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2 - NIH. (URL: [Link])

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (URL: [Link])

  • 3-Fluoro-4-hydroxybenzoic acid, 1 | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (URL: [Link])

  • Williamson ether synthesis - Wikipedia. (URL: [Link])

  • Scale Up Safety_FINAL - Stanford Environmental Health & Safety. (URL: [Link])

  • Evaluating Impurities in New Drugs to Prevent Delays in Development - Premier Research. (URL: [Link])

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - ResearchGate. (URL: [Link])

  • Williamson Ether Synthesis - YouTube. (URL: [Link])

  • Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. (URL: [Link])

  • Unexpected course of a Williamson ether synthesis - Arkivoc. (URL: [Link])

  • Scaled up and telescoped synthesis of propofol under continuous-flow conditions - NIH. (URL: [Link])

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. (URL: [Link])

  • CAS No. 258273-30-2, this compound - 001CHEMICAL. (URL: [Link])

  • Williamson Ether Synthesis - J&K Scientific LLC. (URL: [Link])

  • Impurities in New Drug Substances and New Drug Products - OUCI. (URL: [Link])

  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (URL: [Link])

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Validation & Comparative

A Tale of Two Alkoxy Groups: A Comparative Guide to 3-Fluoro-4-isopropoxybenzoic Acid and 3-Fluoro-4-methoxybenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the nuanced selection of synthetic building blocks is paramount to achieving desired molecular properties and optimizing synthetic efficiency. Among the vast arsenal of available intermediates, substituted benzoic acids hold a place of prominence. This guide offers an in-depth, comparative analysis of two structurally similar yet functionally distinct reagents: 3-Fluoro-4-isopropoxybenzoic acid and 3-Fluoro-4-methoxybenzoic acid . Through an examination of their synthesis, physicochemical properties, and reactivity, supported by experimental data and established chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.

At a Glance: Structural and Physicochemical Distinctions

The core difference between the two molecules lies in the nature of the alkoxy substituent at the C4 position: a methoxy group (-OCH₃) versus a bulkier isopropoxy group (-OCH(CH₃)₂). This seemingly minor variation imparts significant differences in their steric and electronic profiles, which in turn influence their physical properties and synthetic behavior.

Property3-Fluoro-4-methoxybenzoic acidThis compound
CAS Number 403-20-3258273-30-2
Molecular Formula C₈H₇FO₃C₁₀H₁₁FO₃
Molecular Weight 170.14 g/mol 198.19 g/mol
Melting Point 211-213 °C[1]Not explicitly found, but expected to be lower than the methoxy analog due to disruption of crystal packing by the bulkier isopropoxy group.
Predicted pKa ~4.3~4.31
Appearance White powder[1]White to off-white solid

The fluorine atom at the C3 position in both molecules introduces a significant electronic perturbation, influencing the acidity of the carboxylic acid and the reactivity of the aromatic ring.

The Synthetic Pathway: Accessibility and Strategic Considerations

The synthetic accessibility of a building block is a critical factor in its practical application. Both 3-fluoro-4-methoxybenzoic acid and this compound can be prepared from a common intermediate, 3-fluoro-4-hydroxybenzoic acid , highlighting a divergent synthetic strategy.

Synthesis of the Common Precursor: 3-Fluoro-4-hydroxybenzoic Acid

A common route to 3-fluoro-4-hydroxybenzoic acid involves the demethylation of the more readily available 3-fluoro-4-methoxybenzoic acid.

Experimental Protocol: Demethylation of 3-Fluoro-4-methoxybenzoic Acid

  • Combine 3-fluoro-4-methoxybenzoic acid with concentrated hydrobromic acid and acetic acid.

  • Heat the mixture under reflux for an extended period (e.g., 34 hours).

  • Cool the reaction mixture to induce precipitation of the product.

  • Isolate the crude 3-fluoro-4-hydroxybenzoic acid by filtration.

  • Recrystallize the crude product from water to obtain the purified compound.

G cluster_synthesis Synthetic Pathways 3-Fluoro-4-methoxybenzoic acid 3-Fluoro-4-methoxybenzoic acid 3-Fluoro-4-hydroxybenzoic acid 3-Fluoro-4-hydroxybenzoic acid 3-Fluoro-4-methoxybenzoic acid->3-Fluoro-4-hydroxybenzoic acid Demethylation (HBr, AcOH) This compound This compound 3-Fluoro-4-hydroxybenzoic acid->this compound Williamson Ether Synthesis (Isopropyl halide, base)

Caption: Divergent synthesis from a common intermediate.

Synthesis of this compound via Williamson Ether Synthesis

The isopropoxy analogue is synthesized from 3-fluoro-4-hydroxybenzoic acid via a classic Williamson ether synthesis. This reaction proceeds by deprotonation of the phenolic hydroxyl group followed by nucleophilic attack on an isopropyl halide.

Experimental Protocol: Williamson Ether Synthesis

  • Protection of the Carboxylic Acid: To prevent the carboxylic acid from interfering with the base-mediated etherification, it is first protected, typically as a methyl or ethyl ester. This can be achieved via Fischer esterification using the corresponding alcohol and a catalytic amount of strong acid.

  • Etherification: The protected 3-fluoro-4-hydroxybenzoate is treated with a suitable base (e.g., potassium carbonate) to deprotonate the phenol, followed by the addition of an isopropyl halide (e.g., 2-bromopropane). The reaction is typically heated to drive it to completion.

  • Deprotection: The ester protecting group is removed by saponification (hydrolysis with a base like sodium hydroxide), followed by acidification to yield the final this compound.

A Comparative Analysis of Reactivity and Synthetic Utility

The choice between the methoxy and isopropoxy analogues often hinges on the desired properties of the final molecule and the anticipated challenges in subsequent synthetic steps.

Electronic Effects: A Subtle Distinction

Both methoxy and isopropoxy groups are electron-donating through resonance, a consequence of the lone pairs on the oxygen atom delocalizing into the aromatic ring. This effect increases the electron density at the ortho and para positions. However, they are also inductively electron-withdrawing due to the high electronegativity of the oxygen atom.

For electrophilic aromatic substitution reactions, both groups are activating and ortho, para-directing. The slightly greater electron-donating ability of the isopropoxy group (due to the inductive effect of the two methyl groups) is generally considered to be marginal in influencing the regioselectivity of such reactions compared to the directing power of the existing substituents.

Steric Hindrance: The Isopropoxy Group's Defining Feature

The most significant difference between the two building blocks is the steric bulk of the isopropoxy group. This has profound implications for reactions involving the ortho positions and the carboxylic acid functionality.

Amide Bond Formation: A Case Study

Amide coupling is one of the most common transformations involving benzoic acids in drug discovery. The steric hindrance imposed by the isopropoxy group can influence the rate and efficiency of this reaction.

G cluster_coupling Amide Coupling Reactivity Benzoic Acid Benzoic Acid Activated Ester Activated Ester Benzoic Acid->Activated Ester + Coupling Reagent Coupling Reagent Coupling Reagent Amide Product Amide Product Activated Ester->Amide Product + Amine Amine Amine

Caption: Generalized amide coupling workflow.

In a typical amide coupling reaction, the carboxylic acid is first activated by a coupling reagent (e.g., HATU, HBTU) to form a highly reactive intermediate, such as an active ester. This intermediate is then attacked by an amine to form the amide bond.

The bulky isopropoxy group in the ortho position to the carboxylic acid can sterically hinder the approach of the coupling reagent and the subsequent nucleophilic attack by the amine. This can lead to:

  • Slower reaction rates: The increased steric congestion around the reaction center can decrease the frequency of effective collisions.

  • Lower yields: Incomplete reactions or the formation of side products may be more prevalent.

  • Requirement for more forcing conditions: Higher temperatures, longer reaction times, or the use of more potent coupling reagents may be necessary to achieve comparable yields to the methoxy analogue.

For sterically demanding couplings, the less hindered 3-fluoro-4-methoxybenzoic acid would be the preferred building block to ensure efficient and high-yielding transformations.

Impact on Physicochemical and Pharmacokinetic Properties

The choice between a methoxy and an isopropoxy group extends beyond synthetic considerations and has significant implications for the properties of the final molecule, particularly in a medicinal chemistry context.

PropertyMethoxy (-OCH₃)Isopropoxy (-OCH(CH₃)₂)Rationale
Lipophilicity (LogP) LowerHigherThe additional two carbon atoms in the isopropoxy group increase its nonpolar character.
Metabolic Stability More susceptible to O-demethylationGenerally more stableThe bulkier isopropoxy group can sterically shield the ether linkage from metabolic enzymes like cytochrome P450s.
Aqueous Solubility HigherLowerThe increased lipophilicity of the isopropoxy group typically leads to reduced solubility in aqueous media.

Experimental Evidence: Metabolic Stability

A key advantage of the isopropoxy group is its potential to enhance metabolic stability. O-demethylation is a common metabolic pathway for compounds containing methoxy groups. The increased steric bulk of the isopropoxy group can hinder the binding of metabolizing enzymes, thereby slowing down the rate of clearance and increasing the in vivo half-life of a drug candidate. For instance, studies on certain classes of compounds have shown that replacing a methoxy group with a larger isopropoxy group can lead to improved microsomal stability.

Conclusion and Recommendations

The selection between this compound and 3-fluoro-4-methoxybenzoic acid is a strategic decision that should be guided by the specific goals of the synthetic campaign and the desired properties of the target molecule.

  • Choose 3-fluoro-4-methoxybenzoic acid when:

    • High reactivity and rapid, efficient coupling reactions are paramount.

    • The synthetic route involves sterically demanding transformations.

    • Higher aqueous solubility is a desired property for the final compound.

  • Choose this compound when:

    • Enhanced metabolic stability is a key objective in drug design.

    • Increased lipophilicity is required to improve membrane permeability or target engagement.

    • The synthetic route can accommodate potentially slower reaction rates and the need for more optimized coupling conditions.

Ultimately, a thorough understanding of the subtle yet significant differences in the steric and electronic properties of these two valuable building blocks will empower the synthetic chemist to navigate the complexities of molecular design and achieve their desired outcomes with greater precision and efficiency.

References

  • PubChem. This compound. [Link]

  • PrepChem. Synthesis of 3-fluoro-4-hydroxy benzoic acid. [Link]

  • Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. [Link]

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A Technical Guide to the Anticipated Biological Activities of 3-Fluoro-4-isopropoxybenzoic Acid Derivatives: A Roadmap for Future Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Foreword: Navigating Uncharted Territory in Drug Discovery

In the vast landscape of medicinal chemistry, the exploration of novel chemical scaffolds is the cornerstone of innovation. The molecule 3-Fluoro-4-isopropoxybenzoic acid presents itself as a promising, yet largely unexplored, starting point for the development of new therapeutic agents. Its unique combination of a fluorinated benzoic acid core with an isopropoxy substitution suggests a rich potential for diverse biological activities. However, a comprehensive review of the current scientific literature reveals a conspicuous absence of studies on the biological activities of its derivatives.

This guide, therefore, deviates from a conventional comparison of established data. Instead, it serves as a scientifically-grounded roadmap for researchers venturing into this uncharted territory. By leveraging our understanding of the constituent functional groups and the established biological profiles of structurally analogous compounds, we will construct a predictive framework for the potential anticancer, anti-inflammatory, and antimicrobial activities of this compound derivatives. This document is designed to be a catalyst for research, providing not just hypothetical targets but also the practical experimental methodologies required to validate them.

The Structural Rationale: Deconstructing this compound

The therapeutic potential of any derivative series is fundamentally linked to the physicochemical properties of its core structure. The this compound scaffold is characterized by three key components, each contributing to its potential biological interactions:

  • The Benzoic Acid Moiety: A well-established pharmacophore present in a multitude of approved drugs.[1] The carboxylic acid group is a versatile handle for forming amide, ester, and other derivatives, allowing for the modulation of solubility, cell permeability, and target binding.[1]

  • The Fluorine Atom: The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[2] Its high electronegativity can significantly alter the acidity of the carboxylic acid, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets through favorable electrostatic interactions.[2]

  • The Isopropoxy Group: This bulky, lipophilic group can enhance a molecule's ability to cross cellular membranes.[3] The branched nature of the isopropoxy group can also provide steric hindrance, potentially influencing the molecule's conformation and protecting it from metabolic degradation.[3]

The interplay of these three components suggests that derivatives of this compound could be tailored to exhibit a range of biological effects.

Anticipated Biological Activities: A Comparative Outlook Based on Structural Analogs

While direct experimental data is unavailable, we can extrapolate the potential biological activities of this compound derivatives by examining the known activities of structurally related compounds.

Anticancer Potential

Benzoic acid derivatives have demonstrated significant potential as anticancer agents, often acting through mechanisms such as the inhibition of histone deacetylases (HDACs) or the induction of apoptosis.[3][4] The presence of a fluorine atom can further enhance this activity. For instance, fluorinated benzofuran derivatives have shown promising anticancer effects.[5]

Hypothetical Comparison of Potential Anticancer Derivatives:

Derivative ClassPredicted Mechanism of ActionRationale for Potential ActivityKey Experimental Readout
Amide Derivatives HDAC Inhibition, Apoptosis InductionAmide bond can mimic interactions of known HDAC inhibitors. Aromatic and heterocyclic amines can be introduced to explore structure-activity relationships (SAR).IC50 values against various cancer cell lines (e.g., MCF-7, HCT116), HDAC inhibition assay.
Ester Derivatives Pro-drug activation, Enhanced cell permeabilityEsters can be designed to be hydrolyzed within cancer cells, releasing the active carboxylic acid. Increased lipophilicity can improve cellular uptake.Cytotoxicity assays before and after esterase treatment, cellular uptake studies.
Heterocyclic Derivatives (e.g., Oxadiazole, Triazole) Kinase Inhibition, Anti-proliferative effectsThe benzoic acid can be cyclized into various heterocycles known to possess anticancer activity. These rigid structures can fit into specific enzyme active sites.[6]Kinase inhibition assays, cell cycle analysis.
Anti-inflammatory Properties

Fluorinated benzoic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.[7]

Hypothetical Comparison of Potential Anti-inflammatory Derivatives:

Derivative ClassPredicted Mechanism of ActionRationale for Potential ActivityKey Experimental Readout
Amide Derivatives COX Inhibition, NF-κB pathway modulationAmide derivatives can be designed to mimic the structures of known non-steroidal anti-inflammatory drugs (NSAIDs).Inhibition of COX-1/COX-2 enzymes, measurement of pro-inflammatory cytokine (TNF-α, IL-6) production in LPS-stimulated macrophages.
Ester Derivatives Topical delivery, Localized activityEsters can be formulated for topical application to treat localized inflammation, with hydrolysis at the target site releasing the active drug.In vivo models of skin inflammation (e.g., carrageenan-induced paw edema).
Heterocyclic Derivatives (e.g., Benzoxazinone) Inhibition of inflammatory signaling cascadesHeterocyclic scaffolds can be designed to target specific components of inflammatory pathways with high selectivity.[8]Western blot analysis of key signaling proteins (e.g., phosphorylated IκBα, p65).
Antimicrobial Efficacy

Substituted benzoic acids and their derivatives have a long history as antimicrobial agents. The isopropoxy group, in particular, has been associated with antibacterial activity. For example, isopropoxy benzene guanidine has shown potent bactericidal activity against multidrug-resistant bacteria.[9]

Hypothetical Comparison of Potential Antimicrobial Derivatives:

Derivative ClassPredicted Mechanism of ActionRationale for Potential ActivityKey Experimental Readout
Amide Derivatives Disruption of bacterial cell wall synthesisAmide derivatives can be designed to interfere with key bacterial enzymes involved in peptidoglycan synthesis.Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of Gram-positive and Gram-negative bacteria.
Ester Derivatives Enhanced penetration of bacterial membranesThe increased lipophilicity of esters may facilitate their passage through the lipid-rich bacterial cell wall.Time-kill kinetic assays.
Heterocyclic Derivatives (e.g., Thiazole, Imidazole) Inhibition of essential bacterial enzymesHeterocyclic rings are common motifs in many established antimicrobial drugs and can be designed to target specific bacterial proteins.[4]Enzyme inhibition assays with purified bacterial enzymes.

Experimental Workflows: A Guide to Validating Biological Activity

To transition from hypothetical potential to empirical evidence, a structured experimental approach is essential. The following section details the workflows for synthesizing derivatives and evaluating their biological activities.

Synthesis of Derivatives

The carboxylic acid group of this compound is the primary site for derivatization.

Amide_Synthesis

Ester_Synthesis

Biological Activity Assays

Anticancer_Assay

Anti_inflammatory_Assay

Antimicrobial_Assay

Conclusion: A Call to Action for the Scientific Community

The field of drug discovery thrives on the exploration of new chemical entities. While the biological activities of this compound derivatives remain to be elucidated, the structural features of this scaffold provide a strong rationale for its investigation as a source of novel anticancer, anti-inflammatory, and antimicrobial agents. This guide has laid out a predictive framework and a set of robust experimental protocols to empower researchers to embark on this exciting journey of discovery. The synthesis and systematic biological evaluation of a library of derivatives based on this core structure are now warranted. It is our hope that this document will serve as a valuable resource and a catalyst for the research that will unlock the full therapeutic potential of this promising class of compounds.

References

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link].

  • CAS No. 258273-30-2, this compound - 001CHEMICAL. 001chemical.com. Available at: [Link].

  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. PubMed. Available at: [Link].

  • In vitro Antibacterial Activity of Isopropoxy Benzene Guanidine Against Multidrug-Resistant Enterococci. PubMed. Available at: [Link].

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). National Institutes of Health. Available at: [Link].

  • (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. Available at: [Link].

  • In vitro Antibacterial Activity of Isopropoxy Benzene Guanidine Against Multidrug-Resistant Enterococci. ResearchGate. Available at: [Link].

  • Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. PubMed. Available at: [Link].

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. Available at: [Link].

  • Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. MDPI. Available at: [Link].

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  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. Available at: [Link].

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available at: [Link].

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A Comparative Guide to the Structure-Activity Relationship of 3-Fluoro-4-isopropoxybenzoic Acid Analogs as Sirtuin 1 (SIRT1) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of SIRT1 Inhibition

Sirtuin 1 (SIRT1) is a NAD⁺-dependent deacetylase that plays a crucial role in various biological functions, including gene silencing and cell cycle regulation.[1] Its involvement in the negative regulation of tumor suppressor genes and the promotion of cancer cell proliferation has positioned it as a significant target for cancer chemotherapy.[1] Benzoic acid derivatives have emerged as a promising scaffold for the development of SIRT1 inhibitors.[1] Notably, studies on substituted benzoic acids have revealed that specific structural motifs can confer inhibitory activity against sirtuins.[1]

This guide focuses on the 3-fluoro-4-isopropoxybenzoic acid scaffold, a promising starting point for the development of novel SIRT1 inhibitors. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the isopropoxy group offers opportunities for further structural modifications to optimize potency and selectivity.[2]

Core Pharmacophore and Predictive Structure-Activity Relationship (SAR)

The foundational structure for our analysis is this compound. The biological activity of its analogs is significantly influenced by the nature and position of substituents on the aromatic ring and modifications to the carboxylic acid and isopropoxy moieties.[3]

The Role of the Benzoic Acid Core

The benzoic acid core is crucial for the inhibitory activity of this class of compounds. The carboxylic acid group can act as a hydrogen bond donor and acceptor, facilitating interactions with the active site of SIRT1.

Influence of Ring Substituents

The fluorine and isopropoxy groups on the phenyl ring are key determinants of the molecule's electronic properties, lipophilicity, and steric profile, all of which impact its interaction with the target enzyme.

  • Fluorine Substitution : The position and number of fluorine atoms can significantly modulate activity. While a detailed SAR for fluorinated this compound analogs is not yet available, studies on related fluorinated compounds suggest that fluorine substitution can influence binding affinity through unique protein-drug interactions.[4]

  • Alkoxy Group Variation : The isopropoxy group at the 4-position is a critical feature. Varying the size and nature of this alkoxy group is predicted to have a substantial impact on SIRT1 inhibitory activity. A systematic exploration of this position, from smaller methoxy to larger cycloalkoxy groups, would be essential to define the optimal steric and electronic requirements for potent inhibition.

SAR_Alkoxy_Variation cluster_alkoxy Alkoxy Group (R) Variation cluster_activity Predicted SIRT1 Inhibitory Activity Methoxy Methoxy Ethoxy Ethoxy Methoxy->Ethoxy Increasing Steric Bulk Potency_Low Lower Potency Methoxy->Potency_Low Isopropoxy (Lead) Isopropoxy (Lead) Ethoxy->Isopropoxy (Lead) Increasing Steric Bulk Potency_Optimal Optimal Potency Ethoxy->Potency_Optimal Cyclopentyloxy Cyclopentyloxy Isopropoxy (Lead)->Cyclopentyloxy Increasing Steric Bulk Isopropoxy (Lead)->Potency_Optimal Hypothesized Optimal Fit Potency_Decreased Decreased Potency Cyclopentyloxy->Potency_Decreased Potential Steric Hindrance

Modifications of the Carboxylic Acid

The carboxylic acid moiety is a primary interaction point with the enzyme. Conversion of the carboxylic acid to amides or esters can probe the necessity of the acidic proton and explore additional binding interactions.

  • Amide Derivatives : The synthesis of amide derivatives from the corresponding benzoic acid allows for the introduction of a wide range of substituents, which can explore new binding pockets within the enzyme's active site. The general procedure involves the activation of the carboxylic acid followed by reaction with an appropriate amine.

Amide_Synthesis start This compound activation Carboxylic Acid Activation|{Thionyl Chloride or EDCI/HOBt} start->activation intermediate Activated Ester/ Acyl Chloride activation->intermediate coupling Amine Coupling|R-NH2 intermediate->coupling product Amide Derivative coupling->product

Comparative Analysis of Inhibitory Activity

While specific IC50 values for a comprehensive series of this compound analogs are not publicly available, we can extrapolate potential trends based on related benzoic acid inhibitors of SIRT1.[1]

Compound Structure Predicted SIRT1 Inhibition Rationale for Prediction
Lead Compound This compoundModerateCore scaffold with potential for optimization.
Analog 1 3-Fluoro-4-methoxybenzoic acidLowerSmaller alkoxy group may lead to weaker binding.
Analog 2 3-Fluoro-4-ethoxybenzoic acidModerateSimilar size to isopropoxy, likely similar activity.
Analog 3 N-Benzyl-3-fluoro-4-isopropoxybenzamideHigherThe benzyl group may access additional hydrophobic pockets in the SIRT1 active site.
Analog 4 3,5-Difluoro-4-isopropoxybenzoic acidVariableAdditional fluorine may alter electronic properties and binding mode.

Experimental Protocols

To enable researchers to validate the predicted SAR and determine the inhibitory potential of novel analogs, the following experimental protocols are provided.

Synthesis of this compound Amide Derivatives

Objective: To synthesize a library of amide derivatives for SAR studies.

Materials:

  • This compound

  • Oxalyl chloride or thionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Various primary and secondary amines

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF) (optional)

  • Standard workup and purification reagents (saturated sodium bicarbonate, brine, magnesium sulfate, silica gel)

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM. Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC. Upon completion, dilute the reaction with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired amide.

In Vitro SIRT1 Inhibition Assay

Objective: To determine the IC50 values of the synthesized analogs against human recombinant SIRT1.

Materials:

  • Human recombinant SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., Fluor de Lys®-SIRT1)

  • NAD⁺

  • Developer reagent (containing a protease to cleave the deacetylated substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer containing DMSO (final DMSO concentration should be ≤1%). Prepare solutions of SIRT1 enzyme, NAD⁺, and the fluorogenic substrate in assay buffer.

  • Enzyme Reaction: In a 96-well plate, add the test compound dilutions. Add the SIRT1 enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD⁺.

  • Incubation: Incubate the plate at 37 °C for 1 hour.

  • Reaction Termination and Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer reagent. Incubate at room temperature for 30-60 minutes.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

SIRT1_Inhibition_Assay

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for understanding the structure-activity relationship of this compound analogs as potential SIRT1 inhibitors. The insights and protocols presented herein are intended to empower researchers in the rational design and evaluation of novel, potent, and selective SIRT1 inhibitors for therapeutic applications. Future experimental work should focus on the systematic synthesis and biological evaluation of a focused library of analogs to validate and refine the proposed SAR.

References

  • Cai, H., Wang, Y., Zhang, J., Wei, Z., Yan, T., Feng, C., Xu, Z., Zhou, A., & Wu, Y. (2022). Discovery of Novel SIRT1/2 Inhibitors with Effective Cytotoxicity against Human Leukemia Cells. Journal of Medicinal Chemistry.
  • Chen, Q., et al. (2018). Structure-activity relationship and pharmacokinetic studies of 3-O-substituted-flavonols as anti-prostate cancer agents. European Journal of Medicinal Chemistry.
  • Deplano, A., et al. (2021). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • Gao, Y., et al. (2014). Structure-activity relationship and interaction studies of new SIRT1 inhibitors with the scaffold of 3-(furan-2-yl)-[5][6][7]triazolo[3,4-b][5][7][8]thiadiazole. Bioorganic & Medicinal Chemistry Letters.

  • Harakawa, K., et al. (2014). Synthesis of 3',4'-difluoro-3'-deoxyribonucleosides and its evaluation of the biological activities: discovery of a novel type of anti-HCV agent 3',4'-difluorocordycepin. Bioorganic & Medicinal Chemistry.
  • Ishikawa, M., et al. (2015). Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton. Bioorganic & Medicinal Chemistry.
  • Jeong, H., et al. (2013).
  • Li, X., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry.
  • Ojima, I., et al. (2012). Synthesis and Biological Evaluation of Novel 3'-Difluorovinyl Taxoids. Journal of Medicinal Chemistry.
  • Palanimuthu, D., et al. (2022). Design and synthesis of amino acid derivatives of substituted benzimidazoles and pyrazoles as Sirt1 inhibitors. RSC Advances.
  • Rao, J., Zhao, P., et al. (2020).
  • Singh, N., et al. (2021). Structure-Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation.
  • Wössner, N., et al. (2020). Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. Molecules.
  • Wu, Y., et al. (2019). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules.
  • BenchChem. (2025). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem.
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  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). Tyrosine Kinase Assay Kit (CS0730). Sigma-Aldrich.
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  • Abdellatif, K. R. A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules.
  • ResearchGate. (2020). Structure-activity relationship of inhibitors against SIRT1-3.
  • I.R.I.S. Institutional Research Information System. (n.d.).
  • ACS Publications. (2014). Small-Molecule Inhibitors of the Receptor Tyrosine Kinases: Promising Tools for Targeted Cancer Therapies.
  • NCBI. (2012). Assay Development for Protein Kinase Enzymes. NCBI.
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  • J&K Scientific. (n.d.). This compound. J&K Scientific.
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  • Google Patents. (2024). WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof.

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A Researcher's Guide to Differentiating Fluorinated Benzoic Acid Isomers Through Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise identification of structural isomers is not merely an academic exercise—it is a critical determinant of a compound's efficacy, safety, and novelty. Fluorinated benzoic acids, key building blocks in the synthesis of a myriad of bioactive molecules and advanced materials, present a classic analytical challenge due to their isomeric forms.[1][2] Distinguishing between ortho-, meta-, and para-substituted isomers (2-, 3-, and 4-fluorobenzoic acid, respectively) requires a nuanced application of spectroscopic techniques. This guide provides an in-depth comparison of the primary spectroscopic methods used for this purpose, grounded in experimental data and theoretical principles, to empower researchers in their analytical endeavors.

The Foundational Role of Electronic Effects

The differentiation of fluorobenzoic acid isomers is fundamentally rooted in the electronic interplay between the fluorine atom and the carboxylic acid group. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which stabilizes the carboxylate anion and increases acidity.[3] This effect is distance-dependent, being most pronounced at the ortho position and weakest at the para position.[3][4] Concurrently, the fluorine atom can donate a lone pair of electrons into the benzene ring's pi system, a resonance or mesomeric effect (+M), which tends to destabilize the carboxylate anion and decrease acidity.[3] The balance of these opposing forces, along with steric considerations in the ortho isomer (the "ortho effect"), dictates the unique spectroscopic fingerprint of each isomer.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A First-Line Technique

NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, stands as a cornerstone for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.

¹H and ¹³C NMR Spectroscopy

The chemical shifts of protons and carbons in the benzene ring are directly influenced by the position of the fluorine substituent. The electron-withdrawing nature of fluorine generally leads to a downfield shift (higher ppm) for adjacent nuclei. However, the resonance effect can counteract this by increasing electron density at the ortho and para positions. This complex interplay results in distinct chemical shift patterns for each isomer.

Causality in Experimental Choices: The choice of solvent is critical in NMR. Deuterated solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are used to avoid overwhelming the signal of the analyte. The concentration should be optimized to ensure good signal-to-noise without causing aggregation, which can affect chemical shifts.

IsomerRepresentative ¹H Chemical Shifts (ppm)Representative ¹³C Chemical Shifts (ppm)
2-Fluorobenzoic Acid Aromatic protons exhibit complex splitting patterns due to coupling with both other protons and the fluorine atom.The carbon bearing the fluorine (C2) shows a large C-F coupling constant.
3-Fluorobenzoic Acid Protons ortho and para to the fluorine experience different shielding effects compared to the 2- and 4-isomers.The chemical shifts of the aromatic carbons are distinct from the other isomers.
4-Fluorobenzoic Acid Due to symmetry, fewer distinct proton signals are observed compared to the other isomers.The carbon attached to fluorine (C4) and the carboxyl carbon (C1) are significantly affected.

Note: Specific chemical shifts can vary depending on the solvent and concentration.

¹⁹F NMR Spectroscopy: The Definitive Tool

Given the subject compounds, ¹⁹F NMR is an exceptionally powerful and direct method for distinguishing between the isomers.[5][6] The chemical shift of the fluorine nucleus is highly sensitive to its position on the aromatic ring.[5][6]

Expert Insight: The wide chemical shift range of ¹⁹F NMR makes it highly likely that each isomer will have a well-resolved signal, providing an unambiguous fingerprint.[5][6] Coupling between ¹⁹F and nearby ¹H nuclei provides additional structural information.[5][6]

IsomerRepresentative ¹⁹F Chemical Shift (ppm, relative to a standard like C₆H₅F)
2-Fluorobenzoic Acid Unique chemical shift due to proximity to the carboxylic acid group.
3-Fluorobenzoic Acid Distinct chemical shift, typically intermediate between the ortho and para isomers.
4-Fluorobenzoic Acid Characteristically different chemical shift from the ortho and meta isomers.[7]

Note: ¹⁹F NMR chemical shifts are referenced against a fluorine-containing standard.[6]

Vibrational Spectroscopy: Probing Molecular Bonds

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecules.[8][9] These techniques are particularly useful for identifying functional groups and discerning subtle structural differences.[10]

Infrared (IR) Spectroscopy

The IR spectra of all three isomers will show characteristic absorptions for the O-H stretch of the carboxylic acid (a very broad band around 2500-3300 cm⁻¹) and the C=O stretch (a strong, sharp peak around 1700 cm⁻¹).[11] However, the position of the C-F stretching vibration (typically in the 1000-1300 cm⁻¹ region) and the pattern of out-of-plane C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹) are diagnostic for each isomer.[11][12]

Self-Validating Protocol: To confirm peak assignments, one can compare the experimental spectra with computationally predicted spectra, often calculated using Density Functional Theory (DFT).[13][14][15][16] A good correlation between the experimental and calculated wavenumbers validates the structural assignment.[13][14]

IsomerKey Differentiating IR Absorptions (cm⁻¹)
2-Fluorobenzoic Acid Specific C-F stretching frequency and a unique pattern of aromatic C-H bending vibrations due to the ortho substitution.
3-Fluorobenzoic Acid Distinct C-F stretching frequency and a different pattern of C-H out-of-plane bends compared to the other isomers.
4-Fluorobenzoic Acid Characteristic C-F stretching frequency and a simpler C-H bending pattern due to higher symmetry.
Raman Spectroscopy

Raman spectroscopy is an excellent complementary technique to IR.[17] While strong IR absorptions are due to changes in dipole moment, strong Raman signals arise from changes in polarizability. The aromatic ring stretching vibrations, which are often strong in the Raman spectrum, can be particularly informative for distinguishing isomers.[13][18]

Expertise in Practice: The fingerprint region in Raman spectroscopy (typically 300-1900 cm⁻¹) can reveal subtle differences in the vibrational modes of the benzene ring that are sensitive to the substitution pattern.[10]

Experimental Workflow: A Multi-Spectroscopic Approach

A robust workflow for the unambiguous identification of a fluorinated benzoic acid isomer sample would proceed as follows:

Spectroscopic_Workflow cluster_nmr NMR Analysis cluster_vib Vibrational Analysis cluster_ms Mass Analysis NMR_H1 ¹H NMR NMR_C13 ¹³C NMR NMR_H1->NMR_C13 Initial Structure Clues NMR_F19 ¹⁹F NMR NMR_C13->NMR_F19 Confirm Fluorine Position Data_Integration Data Integration & Structural Confirmation NMR_F19->Data_Integration IR FT-IR Spectroscopy Raman Raman Spectroscopy IR->Raman Complementary Vibrational Data Raman->Data_Integration MS Mass Spectrometry MS->Data_Integration Sample Unknown Isomer Sample->NMR_H1 Sample->IR Sample->MS

Sources

A Comparative Guide to Kinase Inhibitors Derived from Substituted Benzoic Acids: Efficacy, Mechanisms, and Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic design of small molecule inhibitors is a cornerstone of modern therapeutics. The benzoic acid scaffold, a versatile and readily modifiable chemical entity, has proven to be a fruitful starting point for the development of potent and selective kinase inhibitors. The introduction of fluorine and alkoxy groups to this core structure can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds, enhancing their metabolic stability and binding affinity.

This guide provides an in-depth comparative analysis of prominent kinase inhibitors derived from two such substituted benzoic acid precursors: 2-Amino-4-fluorobenzoic acid and 3-chloro-4-isopropoxybenzoic acid . We will delve into the efficacy and mechanisms of the Epidermal Growth Factor Receptor (EGFR) inhibitors Afatinib and Dacomitinib , and the Centromere-associated protein E (CENP-E) inhibitor GSK923295 . Through a detailed examination of their preclinical and clinical data, alongside validated experimental protocols, this guide aims to provide a comprehensive resource for understanding and advancing the development of this important class of therapeutics.

The Strategic Advantage of Fluorinated and Alkoxy-Substituted Benzoic Acids in Kinase Inhibitor Design

The incorporation of fluorine atoms into a drug candidate can have profound effects on its biological activity. The high electronegativity of fluorine can alter the acidity of nearby functional groups, leading to stronger interactions with target proteins. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic pathways and increase the drug's half-life.

Alkoxy groups, such as the isopropoxy group, can also enhance a molecule's drug-like properties. They can improve solubility and permeability, crucial factors for oral bioavailability. The steric bulk of these groups can also be exploited to achieve selectivity for the target kinase over other, structurally similar kinases, thereby reducing off-target effects and improving the safety profile of the drug.

The inhibitors discussed in this guide exemplify the successful application of these medicinal chemistry principles.

Comparative Analysis of Efficacy and Target Profile

The following sections provide a detailed comparison of Afatinib, Dacomitinib, and GSK923295, focusing on their target kinases, mechanism of action, and both in vitro and in vivo efficacy.

Afatinib and Dacomitinib: Irreversible Inhibitors of the ErbB Family

Afatinib and Dacomitinib are both second-generation, irreversible tyrosine kinase inhibitors (TKIs) that target the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[1][2][3][4] Dysregulation of this signaling pathway is a key driver in many cancers, particularly non-small cell lung cancer (NSCLC).[1] Both drugs are synthesized from the common precursor, 2-Amino-4-fluorobenzoic acid.

Mechanism of Action: Unlike first-generation TKIs which bind reversibly to the ATP-binding site of the kinase domain, Afatinib and Dacomitinib form a covalent bond with a specific cysteine residue in the active site.[3] This irreversible inhibition leads to a sustained blockade of downstream signaling pathways, making them effective against tumors that have developed resistance to reversible inhibitors.[3]

Efficacy: Both Afatinib and Dacomitinib have demonstrated significant clinical efficacy in the first-line treatment of patients with EGFR-mutated NSCLC.[5][6] Comparative studies have shown that Dacomitinib may offer a more favorable progression-free survival (PFS) compared to Afatinib in patients with uncommon EGFR mutations.[6][7] However, real-world observational studies suggest that their overall effectiveness and safety profiles are similar, with some differences in side effects.[5][8]

Table 1: Comparative Efficacy of Afatinib and Dacomitinib in EGFR-Mutant NSCLC

FeatureAfatinibDacomitinib
Target Kinases EGFR, HER2, HER4[1][2]EGFR, HER2, HER4[3][9]
Binding Mechanism Irreversible, covalent[10]Irreversible, covalent[3]
Approved Indication First-line treatment of metastatic NSCLC with common EGFR mutations[1]First-line treatment of metastatic NSCLC with EGFR exon 19 deletion or L858R substitution mutations[11]
Median PFS (vs. Gefitinib) Superior to Gefitinib[1]Superior to Gefitinib[11]
Common Adverse Events Diarrhea, rash, stomatitis[5]Diarrhea, paronychia, rash[5]
GSK923295: An Allosteric Inhibitor of the Mitotic Kinesin CENP-E

GSK923295 is a first-in-class, potent, and selective inhibitor of Centromere-associated protein E (CENP-E), a kinesin motor protein essential for chromosome alignment during mitosis.[12][13] It was developed from a high-throughput screening hit, 3-chloro-4-isopropoxybenzoic acid.[12][13]

Mechanism of Action: GSK923295 employs a unique allosteric mechanism of inhibition.[14][15] It binds to a pocket adjacent to the ATP-binding site, stabilizing the CENP-E motor domain in a conformation with high affinity for microtubules and inhibiting the release of inorganic phosphate.[15] This "molecular brake" leads to the failure of chromosomes to align at the metaphase plate, triggering a mitotic arrest and subsequent cell death (apoptosis).[14][15][16]

Efficacy: Preclinical studies have demonstrated that GSK923295 exhibits broad antitumor activity across a range of human tumor xenografts and cancer cell lines.[12][16] It has shown particular promise in preclinical models of pediatric solid tumors, including Ewing sarcoma, rhabdoid tumors, and rhabdomyosarcoma, where it induced complete responses.[16]

Table 2: Preclinical Efficacy of GSK923295

Cancer TypeModelEfficacy MetricResult
Pediatric Solid TumorsIn vitro cell line panelMedian IC5027 nM[16]
Pediatric ALLIn vitro cell line panelMedian IC5018 nM[16]
Human Tumor XenograftsIn vivo mouse modelObjective Response Rate13 of 35 solid tumor xenografts showed objective responses[16]
Colon CancerIn vivo xenograft modelTumor RegressionObserved at doses of 125 and 250 mg/kg[12]

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step methodologies for key experiments used in the evaluation of these kinase inhibitors.

Kinase Inhibition Assay (for EGFR inhibitors)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Principle: The assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is typically quantified using a fluorescent or luminescent readout.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., Afatinib, Dacomitinib) in DMSO.

    • Dilute the recombinant human EGFR kinase to the desired concentration in kinase buffer.

    • Prepare a solution of the kinase substrate (e.g., a synthetic peptide) and ATP in kinase buffer.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the EGFR kinase solution to each well and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP solution.

    • Incubate the plate at a controlled temperature to allow for phosphorylation.

    • Stop the reaction and add a detection reagent that specifically binds to the phosphorylated substrate, generating a signal.

  • Data Analysis:

    • Measure the signal (e.g., fluorescence) in each well.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay is widely used to assess the cytotoxic or cytostatic effects of a compound on cancer cells.[17]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[17] Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[17]

Step-by-Step Protocol:

  • Cell Culture:

    • Seed cancer cells (e.g., NSCLC cell lines for EGFR inhibitors, various solid tumor lines for GSK923295) into a 96-well plate at a predetermined density.

    • Allow the cells to adhere and grow overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound (Afatinib, Dacomitinib, or GSK923295).

    • Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for a few hours, allowing formazan crystals to form.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the formazan solution at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Western Blotting for Signaling Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules downstream of a target kinase.[18][19][20]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest (e.g., total EGFR and phosphorylated EGFR).

Step-by-Step Protocol:

  • Sample Preparation:

    • Treat cells with the kinase inhibitor for a specified time.

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate.

  • Gel Electrophoresis and Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-EGFR).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis:

    • Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

    • Capture the signal using an imaging system.

    • To normalize for protein loading, the membrane is often stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin) or the total (non-phosphorylated) form of the target protein.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

Simplified EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Ligand EGF Ligand Ligand->EGFR Binds Inhibitor Afatinib / Dacomitinib Inhibitor->EGFR Irreversibly Inhibits Kinase_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_mechanistic Mechanistic Studies Kinase_Assay Kinase Inhibition Assay (Determine IC50) Cell_Proliferation Cell Proliferation Assay (Determine Cellular IC50) Kinase_Assay->Cell_Proliferation Xenograft_Model Tumor Xenograft Model (Assess Antitumor Efficacy) Cell_Proliferation->Xenograft_Model Western_Blot Western Blotting (Analyze Pathway Modulation) Cell_Proliferation->Western_Blot Cell_Cycle Cell Cycle Analysis (For Mitotic Inhibitors) Cell_Proliferation->Cell_Cycle PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies Xenograft_Model->PK_PD_Studies Start Compound Synthesis Start->Kinase_Assay

Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.

Conclusion and Future Directions

The development of kinase inhibitors from substituted benzoic acid scaffolds has yielded highly successful therapeutics, as exemplified by Afatinib, Dacomitinib, and the promising preclinical candidate GSK923295. The strategic incorporation of fluorine and alkoxy groups has proven to be a powerful approach to enhance the potency, selectivity, and pharmacokinetic properties of these inhibitors.

The comparative analysis presented in this guide highlights the distinct mechanisms of action and efficacy profiles of inhibitors targeting different kinases, even when derived from structurally related starting materials. While Afatinib and Dacomitinib demonstrate the value of irreversible inhibition of the well-validated EGFR target, GSK923295 showcases the potential of targeting novel mitotic kinases with allosteric inhibitors.

Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity and the ability to overcome acquired resistance mechanisms. The detailed experimental protocols and comparative data provided herein serve as a valuable resource for researchers dedicated to advancing the field of kinase inhibitor drug discovery.

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  • Addeo, A., et al. (2019). Dacomitinib for the first-line treatment of patients with EGFR-mutated metastatic non-small cell lung cancer. Expert Review of Clinical Pharmacology, 12(9), 849-856. [Link]

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  • Ricciardi, G. R., et al. (2019). Clinical evaluation of dacomitinib for the treatment of metastatic non-small cell lung cancer (NSCLC): current perspectives. Drug Design, Development and Therapy, 13, 3193-3203. [Link]

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A Comparative Guide to the Structural Validation of 3-Fluoro-4-isopropoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and medicinal chemistry, the precise structural elucidation of novel molecular entities is paramount. Among the myriad of scaffolds utilized in the design of new therapeutic agents, fluorinated benzoic acid derivatives have garnered significant attention. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides an in-depth, comparative analysis of the principal analytical techniques for validating the structure of 3-Fluoro-4-isopropoxybenzoic acid and its derivatives, a class of compounds with promising applications in pharmaceutical development.

This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights to ensure the unambiguous structural confirmation of these valuable synthetic intermediates.

The Ascendancy of Fluorinated Benzoic Acids in Medicinal Chemistry

The introduction of a fluorine atom onto a benzoic acid core, as seen in this compound, is a deliberate strategy to enhance its pharmacological profile.[1] The high electronegativity of fluorine can modulate the acidity of the carboxylic acid group and introduce favorable electronic interactions with biological targets.[1] Concurrently, the isopropoxy group serves to increase lipophilicity, which can improve membrane permeability and, consequently, the bioavailability of a potential drug candidate.[1] Given these advantageous properties, the robust and unequivocal validation of their chemical structure is a critical step in the development pipeline.

A Multi-Pronged Approach to Structural Validation

No single analytical technique provides a complete structural picture. A self-validating system of characterization relies on the synergistic use of multiple orthogonal methods. This guide will compare and contrast three cornerstone techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For a molecule like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

  • ¹H NMR: This is the initial and most common NMR experiment. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For our target molecule, we would expect to see distinct signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, are crucial for determining the substitution pattern on the aromatic ring.

  • ¹³C NMR: This technique provides a signal for each unique carbon atom in the molecule. The chemical shift of each carbon is indicative of its electronic environment. For this compound, we would expect to see distinct signals for the carboxylic acid carbon, the aromatic carbons (some of which will show splitting due to coupling with fluorine), and the carbons of the isopropoxy group.

  • ¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an indispensable tool. It provides a highly sensitive and direct probe of the fluorine's environment. The chemical shift and coupling to neighboring protons (³JHF) and carbons (nJCF) provide definitive evidence for the position of the fluorine atom on the aromatic ring.

  • 2D NMR (COSY, HSQC, HMBC): When the 1D spectra are complex or ambiguous, 2D NMR experiments are employed to establish connectivity.

    • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to trace out the spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the directly attached carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular framework.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.[3]

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

  • 2D NMR Acquisition (if necessary): If the 1D spectra are not sufficient for unambiguous assignment, acquire COSY, HSQC, and HMBC spectra using standard pulse programs provided by the spectrometer manufacturer.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants for all signals in the ¹H, ¹³C, and ¹⁹F spectra. Use the 2D NMR data to confirm the connectivity and finalize the structural assignment.

Mass Spectrometry (MS): Weighing the Molecule and Its Fragments

Mass spectrometry provides the exact molecular weight of a compound and can offer structural information through the analysis of its fragmentation patterns. For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of the halogens.

  • High-Resolution Mass Spectrometry (HRMS): This is the gold standard for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four decimal places), the molecular formula can be unequivocally determined. This is a critical step in validating the synthesis of a new compound.

  • Electron Ionization (EI): This is a "hard" ionization technique that leads to extensive fragmentation. The resulting fragmentation pattern is a "fingerprint" of the molecule and can be used to deduce its structure by piecing together the observed fragments. For this compound, characteristic fragments would include the loss of the isopropoxy group, the carboxylic acid group, and potentially cleavage of the aromatic ring.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that typically results in minimal fragmentation and a strong signal for the molecular ion (or a protonated/deprotonated version thereof). This is particularly useful for confirming the molecular weight of the parent compound.

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Direct Infusion ESI-MS: Infuse the sample solution directly into the ESI source of a mass spectrometer. Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

  • GC-MS with EI: For a more detailed fragmentation analysis, couple a gas chromatograph (GC) to a mass spectrometer with an EI source.

    • Inject a dilute solution of the sample onto the GC column.

    • The compound will be separated from any impurities and then enter the mass spectrometer.

    • Acquire the mass spectrum of the eluting peak corresponding to the target compound.

  • Data Analysis:

    • From the ESI data, confirm the molecular weight of the compound.

    • From the HRMS data, determine the elemental composition and confirm that it matches the expected formula (C₁₀H₁₁FO₃).

    • From the EI data, analyze the fragmentation pattern and propose fragmentation pathways that are consistent with the proposed structure.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

While NMR and MS provide strong evidence for the structure of a molecule, single-crystal X-ray diffraction is the only technique that provides an unambiguous, three-dimensional representation of the molecule in the solid state.[4] It allows for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule.

The primary challenge in this technique is growing a single crystal of sufficient quality. The choice of solvent and crystallization conditions are critical experimental variables that must be optimized. Slow evaporation of a saturated solution is a common and effective method.[5]

  • Crystal Growth:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate) to create a saturated or near-saturated solution.

    • Allow the solvent to evaporate slowly and undisturbed at room temperature.

    • Monitor the solution for the formation of single crystals. This process can take several days to weeks.

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed single crystal and mount it on a goniometer head.

    • Place the mounted crystal in the cold stream (typically 100 K) of a diffractometer.

    • Collect the diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to obtain the final, high-resolution structure.

  • Data Analysis:

    • Analyze the final structure to determine bond lengths, bond angles, and torsion angles.

    • Examine the packing of the molecules in the crystal lattice and identify any intermolecular interactions such as hydrogen bonding.

Comparative Analysis of Validation Techniques

Technique Information Provided Strengths Limitations Application to this compound
NMR Spectroscopy Connectivity, chemical environment of atoms, stereochemistryProvides detailed structural information in solution; non-destructive.Can be complex for large molecules; requires soluble samples.Essential for confirming the substitution pattern on the aromatic ring and the presence of the isopropoxy group.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity; provides exact mass and formula.Fragmentation can be complex to interpret; provides little stereochemical information.Crucial for confirming the molecular formula and providing supporting evidence for the structure through fragmentation analysis.
X-ray Diffraction 3D structure, bond lengths, bond angles, conformationUnambiguous structural determination.Requires a high-quality single crystal, which can be difficult to obtain; provides solid-state structure which may differ from solution.Provides the definitive proof of structure and allows for detailed analysis of molecular geometry and intermolecular interactions.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the structural validation process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_decision Decision cluster_outcome Outcome Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Primary Analysis MS Mass Spectrometry (HRMS, ESI, EI) Purification->MS Primary Analysis XRAY X-ray Diffraction (if crystal obtained) Purification->XRAY Definitive Proof Confirm Structure Confirmed? NMR->Confirm MS->Confirm XRAY->Confirm Proceed Proceed to Further Studies Confirm->Proceed Yes Revisit Re-evaluate Synthesis/ Purification Confirm->Revisit No

Caption: A generalized workflow for the synthesis and structural validation of a new chemical entity.

nmr_workflow start Purified Sample nmr_1d 1D NMR Acquisition (¹H, ¹³C, ¹⁹F) start->nmr_1d analyze_1d Analyze 1D Spectra (Chemical Shifts, Couplings) nmr_1d->analyze_1d is_unambiguous Structure Unambiguous? analyze_1d->is_unambiguous nmr_2d 2D NMR Acquisition (COSY, HSQC, HMBC) is_unambiguous->nmr_2d No assign_structure Final Structure Assignment is_unambiguous->assign_structure Yes analyze_2d Analyze 2D Spectra (Correlations, Connectivity) nmr_2d->analyze_2d analyze_2d->assign_structure

Caption: Decision-making workflow for NMR-based structural elucidation.

Conclusion

The structural validation of this compound derivatives is a multi-faceted process that necessitates the intelligent application of several analytical techniques. While NMR and MS provide a wealth of information to piece together the molecular puzzle, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation of the three-dimensional structure. By employing these methods in a complementary fashion, researchers can ensure the scientific integrity of their work and build a solid foundation for the subsequent stages of drug development. This guide provides the rationale and procedural framework to approach this critical task with confidence and scientific rigor.

References

  • ResearchGate. (n.d.). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • ACS Publications. (2023, February 13). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. Retrieved from [Link]

  • MDPI. (n.d.). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. Retrieved from [Link]

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Inhibitors Based on the 3-Fluoro-4-isopropoxybenzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of drug discovery, the development of highly selective kinase inhibitors is a paramount objective. The 3-Fluoro-4-isopropoxybenzoic acid scaffold has emerged as a promising starting point for the design of potent and specific inhibitors targeting various kinases. This guide provides a comprehensive comparison of the cross-reactivity profiles of inhibitors based on this and structurally related scaffolds, offering valuable insights for researchers, scientists, and drug development professionals. By examining experimental data and understanding the underlying principles of inhibitor selectivity, we can better navigate the complex landscape of the human kinome.

The this compound Scaffold: A Privileged Motif in Kinase Inhibition

The this compound scaffold incorporates key structural features that contribute to its utility in kinase inhibitor design. The fluorine atom, with its high electronegativity and small size, can modulate the pKa of adjacent functional groups and form favorable interactions within the ATP-binding pocket of kinases. The isopropoxy group provides a degree of lipophilicity and steric bulk that can be tailored to enhance binding affinity and selectivity for the target kinase.

Case Study: Insights from a Structurally Related IRAK4 Inhibitor

Fragment-based drug design has led to the discovery of potent and selective IRAK4 inhibitors. One such clinical candidate, PF-06650833, incorporates a 3-fluoro-4-substituted pyrrolidinyl methoxy isoquinoline-6-carboxamide moiety.[1] This compound demonstrates excellent kinase selectivity and oral bioavailability.[1] The development of this inhibitor highlights the importance of the fluoro and alkoxy substitutions in achieving high potency and selectivity.

The strategic placement of the fluorine atom and the methoxy group in PF-06650833 allows for specific interactions within the IRAK4 active site, minimizing off-target binding to other kinases. This principle of leveraging subtle electronic and steric modifications is central to designing inhibitors with improved cross-reactivity profiles.

Assessing Inhibitor Cross-Reactivity: Methodologies and Considerations

Evaluating the selectivity of a kinase inhibitor is a critical step in its development. A lack of specificity can lead to off-target effects and potential toxicity. Several robust methods are employed to profile the cross-reactivity of inhibitor candidates:

  • Kinome Scanning: This high-throughput screening method involves testing the inhibitor against a large panel of purified kinases to determine its inhibitory activity (e.g., IC50 values) across the kinome. This provides a broad overview of the inhibitor's selectivity.

  • Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stabilization of a target protein in response to ligand binding in a cellular environment. This method can confirm target engagement in cells and provide insights into off-target interactions.

  • Chemoproteomics: This approach utilizes chemical probes to enrich and identify protein targets of a small molecule from complex biological samples. It can uncover both primary targets and unexpected off-target interactions.[2]

The choice of assay and the ATP concentration used are critical factors in interpreting selectivity data. Profiling at physiological ATP concentrations can provide a more accurate reflection of an inhibitor's activity in a cellular context.[3]

Comparative Data on Related Scaffolds

To illustrate the impact of scaffold modifications on selectivity, we can examine data from inhibitors targeting other kinases that feature fluorinated benzoic acid derivatives. For instance, the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, has explored various chemical scaffolds. The selectivity profiles of these inhibitors can vary significantly based on the nature of the core scaffold and its substituents.

Table 1: Illustrative Selectivity Data for Kinase Inhibitors with Related Scaffolds

Inhibitor (Target)Scaffold TypeKey Off-Targets (Illustrative)Reference
Sunitinib (VEGFRs, PDGFRs)Indolinonec-KIT, FLT3, RET[3]
Sorafenib (VEGFRs, PDGFRs, RAF)Bi-aryl ureac-KIT, FLT3, RET[3]
Pazopanib (VEGFRs, PDGFRs, c-KIT)AminopyrimidineFGFRs, LCK[3]

This table provides a generalized illustration of how different kinase inhibitor scaffolds can exhibit distinct off-target profiles. The specific cross-reactivity of an inhibitor based on the this compound scaffold would need to be determined experimentally.

Experimental Protocols

General Protocol for Kinase Inhibition Assay (Illustrative)
  • Reagents and Materials:

    • Purified recombinant kinases

    • Kinase-specific peptide substrate

    • ATP (Adenosine triphosphate)

    • Test inhibitor (solubilized in DMSO)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a microplate, add the kinase, peptide substrate, and inhibitor solution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at a controlled temperature for a specified time.

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Path to Selectivity

G cluster_0 Inhibitor Design & Synthesis cluster_1 Selectivity Profiling cluster_2 Lead Optimization Scaffold This compound Scaffold SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Synthesis Chemical Synthesis of Analogs SAR->Synthesis KinomeScan Kinome Scanning Synthesis->KinomeScan Data Analysis of Cross-Reactivity Data KinomeScan->Data CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Data Chemoproteomics Chemoproteomics Chemoproteomics->Data Optimization Iterative Design for Improved Selectivity Data->Optimization Candidate Selection of Lead Candidate Optimization->Candidate Candidate->SAR

Sources

A Comparative Guide to the Synthetic Routes of Fluorinated Isopropoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the introduction of fluorine into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties. Fluorinated isopropoxybenzoic acids, in particular, are valuable building blocks, finding applications as key intermediates in the synthesis of pharmaceuticals and advanced materials. The strategic placement of a fluorine atom on the aromatic ring, combined with the isopropoxy moiety, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

This guide provides an in-depth, objective comparison of the primary synthetic routes to various isomers of fluorinated isopropoxybenzoic acids. By examining the causality behind experimental choices, presenting supporting data, and offering detailed protocols, this document aims to equip researchers with the knowledge to select the most efficient and practical synthetic strategy for their specific needs.

Core Synthetic Strategies

The synthesis of fluorinated isopropoxybenzoic acids generally converges on two principal strategies, each with distinct advantages and limitations:

  • Williamson Ether Synthesis: This classical and versatile method involves the O-alkylation of a fluorinated hydroxybenzoic acid precursor with an isopropylating agent.

  • Nucleophilic Aromatic Substitution (SNAr): This approach entails the displacement of a suitable leaving group, often a fluorine atom, from a difluorobenzoic acid derivative by an isopropoxide nucleophile.

The choice between these routes is often dictated by the availability and cost of starting materials, the desired substitution pattern on the aromatic ring, and scalability considerations.

Route 1: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers, including the isopropoxy derivatives of fluorinated benzoic acids.[1] The general mechanism proceeds via an SN2 reaction between an alkoxide and an alkyl halide.[2] In the context of synthesizing fluorinated isopropoxybenzoic acids, the key precursor is a fluorinated hydroxybenzoic acid.

A critical consideration in this route is the presence of the carboxylic acid functionality, which must be protected to prevent unwanted side reactions during the base-mediated etherification. A common strategy involves a three-step sequence:

  • Protection of the Carboxylic Acid: The carboxylic acid is typically converted to an ester (e.g., methyl or ethyl ester) to prevent its deprotonation by the base used in the subsequent etherification step.

  • Williamson Ether Synthesis: The phenolic hydroxyl group of the esterified intermediate is deprotonated with a suitable base to form a phenoxide, which then undergoes nucleophilic attack on an isopropylating agent (e.g., isopropyl bromide or iodide).

  • Deprotection of the Carboxylic Acid: The ester group is hydrolyzed back to the carboxylic acid to yield the final product.

The overall synthetic pathway can be visualized as follows:

Williamson_Ether_Synthesis Start Fluorinated Hydroxybenzoic Acid Protected Ester Protected Intermediate Start->Protected Esterification (e.g., SOCl₂, MeOH) Ether Isopropoxy Ester Intermediate Protected->Ether Williamson Ether Synthesis (e.g., i-PrBr, K₂CO₃) Final Fluorinated Isopropoxybenzoic Acid Ether->Final Hydrolysis (e.g., NaOH, H₃O⁺)

Workflow for Williamson Ether Synthesis.

Synthesis of Key Precursors: Fluorinated Hydroxybenzoic Acids

The successful implementation of the Williamson ether synthesis route is contingent upon the availability of the requisite fluorinated hydroxybenzoic acid isomers. The synthesis of these precursors often involves multi-step sequences, and the choice of starting material is crucial for achieving the desired substitution pattern.

Table 1: Comparison of Synthetic Routes to Key Fluorinated Hydroxybenzoic Acid Precursors

Target PrecursorStarting MaterialKey Steps & ReagentsOverall YieldReference
2-Fluoro-5-hydroxybenzoic Acid 5-Bromo-2-fluorobenzoic acid1. Esterification (MeOH, H₂SO₄)2. Hydroxylation (aq. NaOH, Cu catalyst)3. Hydrolysis (LiOH)~70-80%[3]
3-Fluoro-2-hydroxybenzoic Acid 2-Amino-3-fluorobenzoic acid1. Diazotization (NaNO₂, HCl)2. Hydrolysis (H₂O, heat)Good[4]
3-Fluoro-4-hydroxybenzoic Acid 3-Fluoro-4-methoxybenzoic acidDemethylation (HBr, Acetic Acid)86%[5]
4-Fluoro-2-hydroxybenzoic Acid m-Fluorotoluene1. Friedel-Crafts Acylation (Trichloroacetyl chloride, AlCl₃)2. Hydrolysis (NaOH)3. Isomer Separation61% (of desired isomer)[6]
4-Fluoro-3-hydroxybenzoic Acid 4-FluorophenolKolbe-Schmitt Reaction (KOH, CO₂)~70%[7]
Experimental Protocol: Synthesis of 4-Fluoro-3-isopropoxybenzoic Acid via Williamson Ether Synthesis

This protocol provides a detailed methodology for the synthesis of 4-fluoro-3-isopropoxybenzoic acid, starting from 4-fluoro-3-hydroxybenzoic acid.

Part 1: Esterification of 4-Fluoro-3-hydroxybenzoic Acid

  • To a solution of 4-fluoro-3-hydroxybenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the methyl 4-fluoro-3-hydroxybenzoate.

Part 2: Williamson Ether Synthesis

  • To a solution of methyl 4-fluoro-3-hydroxybenzoate (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and isopropyl bromide (1.2 eq).

  • Reflux the mixture for 12-16 hours, monitoring the reaction by TLC.

  • After completion, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the crude methyl 4-fluoro-3-isopropoxybenzoate.

Part 3: Hydrolysis of the Ester

  • Dissolve the crude methyl 4-fluoro-3-isopropoxybenzoate in a mixture of methanol and water.

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).

  • Remove the methanol under reduced pressure and wash the aqueous layer with diethyl ether.

  • Acidify the aqueous layer with concentrated HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4-fluoro-3-isopropoxybenzoic acid.

Route 2: The Nucleophilic Aromatic Substitution (SNAr) Approach

Nucleophilic aromatic substitution offers a more direct route to fluorinated isopropoxybenzoic acids, particularly when starting from readily available difluorobenzoic acid derivatives.[8][9] This reaction proceeds via an addition-elimination mechanism, where the rate-determining step is the nucleophilic attack on the aromatic ring.[10] The presence of electron-withdrawing groups, such as the carboxylic acid and the fluorine atoms themselves, activates the ring towards nucleophilic attack.

The general pathway for the SNAr approach is as follows:

SNAr_Synthesis Start Difluorobenzoic Acid Final Fluorinated Isopropoxybenzoic Acid Start->Final Nucleophilic Aromatic Substitution (Sodium Isopropoxide, DMF)

Workflow for SNAr Synthesis.

A key advantage of the SNAr route is its atom economy and potentially fewer synthetic steps compared to the Williamson ether synthesis, as it may not require protection and deprotection of the carboxylic acid group. However, the regioselectivity of the substitution can be a challenge if the two fluorine atoms are not in equivalent positions. The substitution will preferentially occur at the position most activated by the electron-withdrawing groups.

Experimental Considerations for the SNAr Route

The success of the SNAr reaction is highly dependent on the reaction conditions. The choice of solvent is critical, with polar aprotic solvents like DMF or DMSO being preferred to solvate the alkoxide and enhance its nucleophilicity. The reaction temperature can also influence the rate and selectivity of the substitution.

Hypothetical Protocol: Synthesis of 2-Fluoro-5-isopropoxybenzoic Acid via SNAr

This hypothetical protocol is based on the general principles of SNAr reactions.

  • Prepare a solution of sodium isopropoxide by adding sodium hydride to anhydrous isopropanol under an inert atmosphere.

  • To a solution of 2,5-difluorobenzoic acid (1.0 eq) in anhydrous DMF, add the freshly prepared sodium isopropoxide solution (1.1 eq) at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.

  • Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to obtain 2-fluoro-5-isopropoxybenzoic acid.

Comparative Analysis of the Synthetic Routes

Table 2: Comparison of Williamson Ether Synthesis and SNAr Routes

FeatureWilliamson Ether SynthesisNucleophilic Aromatic Substitution (SNAr)
Starting Materials Fluorinated hydroxybenzoic acidsDifluorobenzoic acids
Number of Steps Typically 3 (protection, etherification, deprotection)Typically 1-2
Versatility High; applicable to a wide range of phenolsMore specific; requires an activated aromatic ring
Regioselectivity Generally high; determined by the precursorCan be an issue with unsymmetrical starting materials
Reaction Conditions Generally milderMay require higher temperatures and stronger bases
Scalability Well-established and scalableCan be scalable, but may require careful optimization
Yields Can be high, but dependent on all three stepsCan be high, but sensitive to reaction conditions

Conclusion

Both the Williamson ether synthesis and nucleophilic aromatic substitution are viable and powerful strategies for the synthesis of fluorinated isopropoxybenzoic acids.

The Williamson ether synthesis offers a more traditional and versatile approach. Its primary strength lies in its predictability and the broad availability of a diverse range of fluorinated hydroxybenzoic acid precursors, allowing for the synthesis of a wide array of isomers. Although it typically involves a three-step sequence with protection and deprotection, these are often high-yielding and well-understood transformations. This route is often the preferred choice when a specific isomer is required and the corresponding hydroxy precursor is readily accessible.

The Nucleophilic Aromatic Substitution (SNAr) route presents a more direct and atom-economical alternative. When a suitable difluorobenzoic acid is available, this method can provide the target molecule in a single step, which is highly advantageous in terms of efficiency and cost. However, potential challenges with regioselectivity in unsymmetrical substrates and the need for more forcing reaction conditions must be carefully considered.

Ultimately, the optimal synthetic route will depend on a careful evaluation of the specific target molecule, the availability and cost of starting materials, and the desired scale of the synthesis. This guide provides the foundational knowledge and practical insights to enable researchers to make an informed decision and efficiently access these valuable fluorinated building blocks.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Fluoro-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of laboratory chemicals are paramount to protecting personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Fluoro-4-isopropoxybenzoic acid, grounded in established safety principles and regulatory compliance.

Understanding the Hazard Profile

Table 1: Hazard and Precautionary Information for this compound

Hazard ClassHazard StatementPrecautionary Statement
Acute Toxicity, OralH302: Harmful if swallowedP301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Skin IrritationH315: Causes skin irritationP302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye IrritationH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Acute Toxicity, InhalationH332: Harmful if inhaledP261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Specific Target Organ ToxicityH335: May cause respiratory irritationP304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

The causality behind these hazards lies in the molecule's structure. The carboxylic acid group imparts acidity, while the fluorine atom and the aromatic ring can contribute to its reactivity and biological effects.[2][8]

Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

Given the irritant nature of this compound, appropriate PPE is mandatory. The following should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[5]

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5]

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and methodical response is crucial to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[9][10][11]

  • Neutralization: For this organic acid, slowly apply a neutralizing agent such as sodium bicarbonate or a commercial acid neutralizer from the outside of the spill inwards.[9][10][11][12] Use pH paper to confirm neutralization.

  • Absorption: Once neutralized, absorb the material with vermiculite, sand, or a spill pillow.[9][12]

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[10]

  • Decontamination: Clean the spill area with soap and water.[10] Collect the cleaning materials for disposal as hazardous waste.

  • Waste Disposal: The sealed container with the spill cleanup materials must be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.[10]

Spill_Cleanup_Workflow Spill Spill Occurs Evacuate Evacuate & Ventilate Spill->Evacuate Contain Contain Spill (e.g., vermiculite) Evacuate->Contain Neutralize Neutralize Acid (e.g., sodium bicarbonate) Contain->Neutralize Absorb Absorb Residue Neutralize->Absorb Collect Collect into Labeled Container Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose Disposal_Decision_Tree Start Unused or Waste This compound Classify Classify as Hazardous Waste Start->Classify Segregate Segregate from Incompatible Chemicals Classify->Segregate Containerize Place in Labeled, Sealed Container Segregate->Containerize Store Store in a Cool, Dry, Ventilated Area Containerize->Store Contact_EHS Contact Institutional EHS for Pickup Store->Contact_EHS

Figure 2. Decision tree for the proper disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's specific guidelines.

References

  • Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet: 4-Isopropoxybenzoic acid. Retrieved from [Link]

  • Various Authors. (2024). Benzoic Acid and Derivatives. ResearchGate. Retrieved from [Link]

  • Washington Nanofabrication Facility. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Spill Cleanup Quick Reference. Retrieved from [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Acid Handling. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • YouTube. (2022, August 13). Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Louisiana State University. (n.d.). Table of Incompatible Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 3-Fluoro-4-isopropoxybenzoic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work necessitates the handling of novel chemical entities where comprehensive, long-term toxicological data may be limited. In these scenarios, a rigorous, first-principles approach to safety is not just procedural—it is the bedrock of responsible research. This guide provides an in-depth operational plan for the safe handling of 3-Fluoro-4-isopropoxybenzoic acid, focusing on the selection and use of Personal Protective Equipment (PPE). Our objective is to build a self-validating system of safety that protects researchers from chemical exposure at every stage, from initial handling to final disposal.

Hazard Assessment: Understanding the Compound

This compound is a fluorinated aromatic carboxylic acid. While it is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs), its structure presents several potential hazards that dictate our safety protocols.[1] Based on Safety Data Sheets (SDS) for the compound and structurally similar chemicals, we must anticipate the following risks:

  • Skin Irritation (H315): Like many benzoic acid derivatives, it can cause skin irritation upon contact.[2][3][4]

  • Serious Eye Irritation (H319): The compound is expected to cause serious irritation, and potentially damage, if it comes into contact with the eyes.[2][3][4]

  • Respiratory Irritation (H335): Inhalation of the dust or aerosolized particles may lead to irritation of the respiratory tract.[2][3][4][5]

  • Harmful if Swallowed (H302) or Inhaled (H332): There is a potential for systemic toxicity if the compound is ingested or inhaled.[6]

The signal word associated with these hazards is "Warning".

Hazard and PPE Summary Table
Hazard IdentificationGHS ClassificationRequired Engineering Controls & PPERationale for Protection
Eye Contact Eye Irrit. 2A (H319)Chemical Splash Goggles, Face ShieldPrevents direct contact of dust or splashes with sensitive eye tissues, mitigating risk of serious irritation.
Skin Contact Skin Irrit. 2 (H315)Nitrile or Neoprene Gloves, Lab CoatProvides a chemical-resistant barrier to prevent skin irritation and potential absorption.
Inhalation STOT SE 3 (H335), Acute Tox. 4 (H332)Chemical Fume HoodMinimizes airborne concentration of the compound, preventing respiratory tract irritation.
Ingestion Acute Tox. 4 (H302)No Eating/Drinking in Lab, Hand WashingPrevents accidental ingestion through contaminated hands or items.

Engineering and Administrative Controls: The First Line of Defense

Before any personal protective equipment is considered, we must implement higher-level controls to minimize exposure. The causality is simple: what is not present in the ambient environment cannot be inhaled or come into contact with the skin.

  • Ventilation: All handling of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood.[4] This is the primary control to prevent respiratory exposure.

  • Restricted Access: Designate a specific area for handling this compound to prevent cross-contamination of the general laboratory space.

  • Hygiene: Emergency eye wash stations and safety showers must be immediately accessible.[4] All personnel must wash their hands thoroughly after handling the compound, even if gloves were worn.[2][3] Eating, drinking, or applying cosmetics is strictly prohibited in the handling area.[4][6]

Personal Protective Equipment (PPE): A Self-Validating System

PPE is the final barrier between the researcher and the chemical hazard. Its selection must be deliberate and its use systematic.

Eye and Face Protection
  • Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory.[7]

  • Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against fine dusts or splashes. Goggles are essential to prevent the serious eye irritation this compound can cause.[4]

  • Enhanced Protection: When there is a risk of splashing (e.g., during transfer of solutions or vigorous mixing), a face shield must be worn in addition to chemical splash goggles.[4][7]

Skin and Body Protection
  • Gloves: Double-gloving with nitrile or neoprene gloves is required. Nitrile provides good initial splash resistance, while materials like neoprene or butyl rubber offer broader protection against organic compounds.[8]

    • Causality: The fluorinated aromatic structure necessitates a robust glove choice. Double-gloving provides redundancy; if the outer glove is compromised, the inner glove offers continued protection while the outer is removed and replaced.

  • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required. The coat must be fully buttoned.

  • Clothing: Full-length pants and closed-toe, closed-heel shoes are mandatory. No skin should be exposed between the shoe and the pant leg.

Respiratory Protection
  • Primary Control: A chemical fume hood is the standard engineering control for respiratory protection.[4]

  • Situational Requirement: In the event of a ventilation failure or a large spill outside of a fume hood, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter would be necessary.[4] Routine use of a respirator should not be necessary if proper engineering controls are maintained.

Standard Operating Procedure (SOP) for Handling

This step-by-step protocol ensures that safety measures are integrated directly into the workflow.

Workflow for Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_area 1. Designate & Clear Fume Hood Space verify_safety 2. Verify Eyewash/ Shower Accessibility prep_area->verify_safety gather_ppe 3. Assemble All Required PPE verify_safety->gather_ppe don_ppe 4. Don PPE (Coat, Goggles, Gloves) gather_ppe->don_ppe weigh 5. Weigh Compound don_ppe->weigh Begin Work dissolve 6. Prepare Solution weigh->dissolve transfer 7. Transfer/Use in Reaction dissolve->transfer decontaminate 8. Decontaminate Work Surfaces transfer->decontaminate Conclude Work segregate_waste 9. Segregate Halogenated Waste (Liquid & Solid) decontaminate->segregate_waste doff_ppe 10. Doff PPE in Correct Order (Gloves First) segregate_waste->doff_ppe wash_hands 11. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow from preparation to disposal for safe handling.

Step-by-Step Protocol
  • Preparation:

    • Verify the chemical fume hood is operational and has a current certification.

    • Ensure the work area within the hood is clean and uncluttered.

    • Confirm the path to the nearest safety shower and eyewash station is unobstructed.

    • Assemble all necessary PPE: lab coat, chemical splash goggles, face shield (if needed), and inner/outer sets of gloves.

  • Donning PPE:

    • Put on the lab coat and fasten all buttons.

    • Put on chemical splash goggles.

    • Put on the first (inner) pair of gloves.

    • Put on the second (outer) pair of gloves, ensuring the cuffs go over the cuffs of the lab coat.

  • Chemical Handling (inside fume hood):

    • Carefully weigh the solid compound, avoiding the creation of dust.

    • Slowly add the compound to the solvent to prevent splashing.

    • Cap all containers when not in immediate use.[2][9]

  • Doffing PPE (to avoid contamination):

    • Remove the outer pair of gloves first, peeling them off without touching the exterior surface. Dispose of them in the designated solid waste container.

    • Remove the face shield (if used) and goggles. Clean and store them properly.

    • Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Remove the inner pair of gloves and dispose of them.

    • Immediately wash hands and forearms thoroughly with soap and water.

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal are critical for both safety and environmental compliance. As a fluorinated compound, this compound and its associated waste are classified as halogenated organic waste .[10][11]

  • Waste Segregation:

    • Non-Halogenated vs. Halogenated: Halogenated waste streams must always be kept separate from non-halogenated streams.[12] Co-mingling increases disposal costs and complexity.

    • Liquid Waste: All solutions containing the compound must be collected in a clearly labeled, sealed container for halogenated organic waste.

    • Solid Waste: Contaminated disposables (e.g., gloves, weighing paper, paper towels) must be collected in a separate, sealed plastic bag or container also labeled as halogenated solid waste.

  • Disposal Procedure:

    • Collect waste in appropriate, sealed containers that are properly labeled with a "Hazardous Waste" tag.[11][13]

    • Store the waste containers in a designated satellite accumulation area.[13]

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.

    • The standard disposal method for this type of waste is high-temperature incineration by a licensed facility to ensure complete destruction.[10][14] Never dispose of this chemical down the drain or in regular trash.[11][12]

References

  • OSHA Glove Selection Chart. University of Iowa Environmental Health and Safety.[Link]

  • Hazardous Waste Segregation. University of Wisconsin-Milwaukee.[Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025-07-02). Storemasta Blog.[Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022-01-19). Hazardous Waste Experts.[Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017-06-04). ResearchGate.[Link]

  • Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management).[Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.[Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara Environmental Health & Safety.[Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022-12-07). Hazmat School.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.